1-N-(Methylsulfonyl)-4-piperidinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-methylsulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBFRGCFXZNCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476995 | |
| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218780-53-1 | |
| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Methylsulphonyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Spectroscopic Interpretation of 1-N-(Methylsulfonyl)-4-piperidinone
Molecular Structure and Spectroscopic Overview
1-N-(Methylsulfonyl)-4-piperidinone (MW: 177.22 g/mol , Formula: C₆H₁₁NO₃S) is a heterocyclic compound featuring a piperidinone core, N-substituted with a methanesulfonyl (mesyl) group.[1] This unique combination of a ketone, a tertiary amine, and a sulfonamide dictates its chemical properties and, consequently, its spectral characteristics. A comprehensive analysis requires a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following workflow illustrates the logical process of structural elucidation using these techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment, including their chemical equivalence, neighboring atoms, and spatial arrangement.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. A standard operating frequency of 400 MHz or higher is recommended to resolve complex spin-spin coupling patterns that may arise in the piperidinone ring. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
The structure of this compound suggests four distinct proton environments. The symmetry of the molecule simplifies the spectrum, particularly for the piperidinone ring protons.
Caption: Structure of this compound with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Justification & Analog Comparison |
| H_a | 2.95 | Singlet (s) | 3H | -SO₂-CH ₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded. This is a characteristic singlet. |
| H_b | 3.60 | Triplet (t) | 4H | -CH ₂-N-SO₂- | These protons are adjacent to the nitrogen atom of the sulfonamide, resulting in a significant downfield shift. They are expected to appear as a triplet due to coupling with the H_c protons. In related N-sulfonylated piperidines, these protons appear in the 3.0-3.8 ppm range.[2] |
| H_c | 2.80 | Triplet (t) | 4H | -C(=O)-CH ₂- | These protons are alpha to the carbonyl group, which deshields them. Their chemical shift is influenced by the electron-withdrawing nature of the ketone. They appear as a triplet due to coupling with the H_b protons. For comparison, the equivalent protons in N-methyl-4-piperidone appear around 2.7-2.8 ppm. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, providing a "carbon count" and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
Expertise & Causality: Experimental Choices
Proton-decoupled ¹³C NMR is the standard experiment. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio. The same solvent (CDCl₃) and instrument as the ¹H NMR experiment are typically used.
Standard Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The molecule's symmetry results in four unique carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Label | Predicted Shift (ppm) | Assignment | Justification & Analog Comparison |
| C1 | 206.5 | C =O | The carbonyl carbon is highly deshielded and appears significantly downfield, typically >200 ppm. This is a hallmark of a ketone. |
| C2 | 45.5 | -C H₂-N-SO₂- | These carbons are attached to the nitrogen atom and are shifted downfield. In similar N-sulfonyl piperidine structures, these carbons resonate around 46-47 ppm.[2] |
| C3 | 40.0 | -C(=O)-C H₂- | The carbons alpha to the carbonyl group are also deshielded, though less so than the C2 carbons. In 4-piperidone itself, these carbons appear around 41 ppm.[3] |
| C4 | 35.0 | -SO₂-C H₃ | The methyl carbon of the mesyl group is in a typical range for an aliphatic carbon attached to a sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Expertise & Causality: Experimental Choices
For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. It involves pressing the sample against a crystal (often diamond) through which the IR beam is passed.
Standard Experimental Protocol: IR-ATR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Data and Interpretation
The IR spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups.
Table 3: Predicted Major IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~1720 | Strong, Sharp | C=O stretch | Ketone |
| ~1340 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~1160 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| 2850-2960 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ groups |
The most diagnostic peaks are the sharp, strong carbonyl stretch around 1720 cm⁻¹ and the two very strong S=O stretches characteristic of the sulfonamide group. The presence of these three intense bands provides immediate and compelling evidence for the core structure of the molecule. The IR spectrum for N-phenethyl-4-piperidone shows a characteristic C=O stretch, supporting the predicted value.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation. Electron Ionization (EI) is a common technique that generates a molecular ion and numerous fragment ions.
Expertise & Causality: Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for volatile, thermally stable small molecules. The GC separates the analyte from impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass of the molecular ion.
Standard Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard capillary column (e.g., HP-5MS).
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound, for example, starting at 50°C and ramping to 250°C.
-
MS Method: Use a standard EI source at 70 eV. Scan a mass range that includes the expected molecular weight, for example, m/z 40-300.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177 , corresponding to the molecular weight of C₆H₁₁NO₃S.
-
Key Fragments: The structure is susceptible to alpha-cleavage adjacent to the ketone and the nitrogen atom, as well as cleavage of the N-S bond.
Caption: Plausible EI fragmentation pathway for this compound.
The observation of the molecular ion at m/z 177 and key fragments such as m/z 98 (the piperidinone ring after loss of the mesyl group) and m/z 79 (the methanesulfonyl cation) would provide strong confirmation of the proposed structure.
Conclusion
The combined interpretation of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating portrait of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and sulfonamide functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By grounding these predictions in the established spectral data of analogous compounds, this guide offers a robust methodology for the structural characterization of this and similar molecules, embodying the principles of scientific integrity and expert analysis.
References
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 1-N-(Methylsulfonyl)-4-piperidinone, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific spectral data for this compound in public literature, this guide leverages data from structurally similar analogues, such as 1-tosyl-4-piperidone and other N-substituted 4-piperidones, to provide a reasoned and scientifically grounded estimation of its ¹H NMR spectrum. The principles of chemical equivalence, spin-spin coupling, and the electronic effects of the methylsulfonyl group are discussed in detail to interpret the predicted spectrum. Furthermore, a standardized protocol for sample preparation and NMR data acquisition is provided, alongside a discussion of factors that can influence chemical shifts. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The 4-piperidone core, in particular, serves as a versatile synthetic intermediate for the creation of diverse chemical libraries.[2][3] The introduction of a methylsulfonyl group at the 1-position, to form this compound, significantly modulates the electronic and physicochemical properties of the piperidine nitrogen. This modification can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive moiety for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Given its importance, the unambiguous structural characterization of this compound and its derivatives is paramount. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the molecular structure and the chemical environment of each proton. This guide offers an in-depth exploration of the expected ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three sets of chemically non-equivalent protons in the molecule. The symmetry of the molecule results in the chemical equivalence of protons on opposite sides of the piperidinone ring.
Disclaimer: The chemical shift values presented in this guide are estimations based on the analysis of structurally related compounds, primarily other N-substituted 4-piperidones. Actual experimental values may vary.
Molecular Structure and Proton Environments
The structure of this compound contains three unique proton environments, as illustrated in the diagram below:
Caption: Molecular structure of this compound highlighting the three distinct proton environments: Hα (protons at C2/C6), Hβ (protons at C3/C5), and H-Me (protons of the methylsulfonyl group).
Analysis of Predicted Chemical Shifts, Multiplicities, and Integration
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Hα (C2-H, C6-H) | 3.5 - 3.8 | Triplet | 4H | These protons are adjacent to the electron-withdrawing sulfonyl group attached to the nitrogen atom. This deshielding effect shifts their signal downfield.[4] |
| Hβ (C3-H, C5-H) | 2.6 - 2.9 | Triplet | 4H | These protons are adjacent to the carbonyl group (C=O), which is also electron-withdrawing, causing a downfield shift. They are further from the nitrogen, so the effect of the sulfonyl group is less pronounced compared to the Hα protons. |
| H-Me (S-CH₃) | 2.8 - 3.1 | Singlet | 3H | The methyl group is attached to the electron-withdrawing sulfonyl group, which deshields these protons and shifts their signal downfield compared to a typical methyl group on a carbon atom. |
Note on Multiplicities: The Hα and Hβ protons are expected to appear as triplets due to spin-spin coupling with their neighboring methylene protons. The H-Me protons are a singlet as they have no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
Sample Preparation Workflow
Caption: A stepwise workflow for the preparation of a ¹H NMR sample of this compound.
NMR Instrument Parameters
-
Spectrometer: 300 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16 or 32 (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90° pulse
Factors Influencing Chemical Shifts
The precise chemical shifts of the protons in this compound can be influenced by several factors:
-
Solvent Effects: The choice of deuterated solvent can cause slight variations in chemical shifts due to differences in solvent polarity and the potential for specific solute-solvent interactions.
-
Concentration: At high concentrations, intermolecular interactions can lead to small changes in chemical shifts.
-
Temperature: Temperature can affect conformational equilibria and intermolecular interactions, which may result in minor shifts in the observed proton resonances.
-
pH: If the sample is dissolved in a protic solvent, the pH of the solution can influence the protonation state of the molecule, leading to significant changes in the NMR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H NMR chemical shifts for this compound. By analyzing the electronic effects of the methylsulfonyl and carbonyl groups and drawing comparisons with structurally related molecules, a reliable prediction of the spectrum has been established. The detailed experimental protocol and discussion of influencing factors aim to assist researchers in the accurate acquisition and interpretation of NMR data for this important synthetic building block. The provided information is crucial for the structural verification and quality control of this compound in various research and development settings.
References
¹³C NMR Peak Assignments for 1-N-(Methylsulfonyl)-4-piperidinone: A Mechanistic Approach to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural confirmation of synthesized molecules. This technical guide provides a detailed analysis of the ¹³C NMR spectrum of 1-N-(Methylsulfonyl)-4-piperidinone, a heterocyclic compound featuring a piperidone core. We will dissect the electronic environment of each carbon atom to assign its corresponding chemical shift. This guide moves beyond simple data reporting, offering a mechanistic rationale for the observed spectral characteristics, grounded in the fundamental principles of NMR and supported by comparative data from related structures.
Introduction: The Role of NMR in Heterocyclic Chemistry
Heterocyclic scaffolds, such as the piperidone ring system, are prevalent in a vast array of pharmacologically active compounds. The precise characterization of these molecules is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of drug candidates. ¹³C NMR spectroscopy provides a direct, non-destructive method to probe the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "peak," in the spectrum, with its position (chemical shift, δ) offering profound insights into its molecular surroundings.
This compound combines a six-membered nitrogen-containing ring with two powerful electron-withdrawing functional groups: a ketone (C=O) at the 4-position and a methylsulfonyl group (-SO₂CH₃) on the nitrogen atom. Understanding how these groups influence the chemical shifts of the piperidine ring carbons is key to accurately interpreting its spectrum.
Foundational Principles: Factors Governing ¹³C Chemical Shifts
The chemical shift of a carbon nucleus is primarily determined by the local electron density around it. A lower electron density "deshields" the nucleus from the external magnetic field, causing it to resonate at a higher frequency (further downfield, higher ppm value). Conversely, a higher electron density "shields" the nucleus, moving its signal upfield (lower ppm value).
The key factors at play in this compound are:
-
Hybridization: sp²-hybridized carbons (like the carbonyl carbon) are inherently more deshielded than sp³-hybridized carbons and appear significantly downfield.[1][2]
-
Inductive Effects: The electronegative oxygen and sulfur atoms in the carbonyl and sulfonyl groups strongly withdraw electron density from adjacent carbons. This inductive effect deshields the neighboring nuclei, causing substantial downfield shifts.
-
Anisotropic Effects: The π-electron clouds of the C=O and S=O double bonds generate local magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation. For carbons directly bonded in the system, this effect contributes to the overall deshielding.
Structural Analysis and Peak Assignment Strategy
To systematically assign the ¹³C NMR peaks, we first identify the chemically unique carbons in this compound. Due to the molecule's symmetry, there are four distinct carbon signals.
Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.
Our prediction strategy is as follows:
-
Identify the carbonyl carbon (C4): This sp² carbon will be the most downfield signal.
-
Identify the methyl carbon (C7): This sp³ carbon is the furthest from the ring's deshielding groups and will be the most upfield signal.
-
Differentiate the ring methylene carbons (C2/C6 and C3/C5): Both sets are deshielded. C2/C6 are adjacent to the nitrogen bearing a highly electron-withdrawing sulfonyl group. C3/C5 are adjacent to the carbonyl group. We must evaluate which group exerts a stronger deshielding effect on its α-carbons. Studies on N-substituted piperidines show that substitution on the nitrogen atom significantly influences the chemical shifts of the C2 and C6 carbons.[3][4] The methylsulfonyl group is a potent electron-withdrawing group, suggesting a strong deshielding effect on C2/C6.
Predicted ¹³C NMR Chemical Shifts and Rationale
Based on established chemical shift ranges and analysis of substituent effects, we can predict the assignments for this compound.
| Carbon Atom(s) | Description | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | Carbonyl (C=O) | ~205-208 | Ketone carbonyl carbons typically resonate in this far-downfield region due to sp² hybridization and the extreme deshielding by the double-bonded oxygen.[1][2][5] |
| C2, C6 | Methylene (α to N-SO₂) | ~48-52 | These carbons are attached to the nitrogen atom, which is part of a sulfonamide. The powerful electron-withdrawing nature of the SO₂ group dramatically deshields these carbons, shifting them downfield. This effect is generally stronger than that of an N-alkyl group.[3] |
| C3, C5 | Methylene (α to C=O) | ~40-43 | As α-carbons to a ketone, these are deshielded. However, the influence of the N-sulfonyl group on C2/C6 is anticipated to be greater, placing the C3/C5 signal slightly upfield in comparison. |
| C7 | Methyl (-SO₂CH₃) | ~34-37 | This methyl carbon is deshielded by the directly attached sulfonyl group but remains the most shielded (most upfield) carbon in the molecule. |
The logical workflow for these assignments is visualized below.
Caption: Logical workflow from structural features to predicted ¹³C NMR chemical shifts.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
To validate these assignments experimentally, the following protocol provides a reliable method for data acquisition.
Objective: To obtain a quantitative ¹³C{¹H} NMR spectrum of this compound.
Materials:
-
This compound (15-25 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR Tube
-
Tetramethylsilane (TMS) as internal standard (optional, solvent peak can be used)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the compound and transfer it into a clean, dry NMR tube.
-
Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Spectrometer Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Transmitter Frequency Offset: Centered around 110 ppm.
-
Pulse Width: Use a 30° pulse angle to allow for faster repetition without saturating quaternary carbons (though none are in the main skeleton).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): ~1.5 seconds.
-
Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat, pure-absorption lineshape for all peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to δ 77.16 ppm.
-
Integrate the peaks (note: standard ¹³C peak integrals are not reliably proportional to the number of carbons).
-
Conclusion
The ¹³C NMR spectrum of this compound can be confidently assigned through a systematic analysis of its structure and the electronic effects exerted by its functional groups. The carbonyl carbon is readily identified by its extreme downfield shift (~206 ppm), while the sulfonyl methyl carbon appears most upfield (~35 ppm). The key to differentiating the two sets of ring methylene carbons lies in recognizing the powerful deshielding influence of the N-sulfonyl group, which shifts the adjacent C2/C6 carbons further downfield than the C3/C5 carbons adjacent to the ketone. This guide provides the foundational logic and a practical experimental framework for researchers to confidently perform and interpret this critical analytical measurement.
References
A Technical Guide to the Mass Spectrometry Fragmentation of 1-N-(Methylsulfonyl)-4-piperidinone
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-N-(Methylsulfonyl)-4-piperidinone (C₆H₁₁NO₃S, Mol. Wt.: 177.19 g/mol ). As a molecule incorporating a sulfonamide, a cyclic ketone, and a piperidine core, its fragmentation signature is governed by the interplay of these functional groups. This document outlines the predictable fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. The mechanistic discussion is grounded in established principles of mass spectrometry, supported by peer-reviewed literature, to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and analytical characterization of this compound and its analogs.
Introduction: Structural Context and Analytical Significance
This compound is a heterocyclic compound featuring a piperidine ring system N-substituted with a methylsulfonyl group and a carbonyl at the C4 position. This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure in pharmacology, while the sulfonamide group is a well-known pharmacophore.[1] Accurate characterization of such molecules is paramount for reaction monitoring, impurity profiling, and metabolic studies. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and profound structural insight based on predictable molecular fragmentation. This guide explains the causality behind the fragmentation patterns, providing a predictive roadmap for identifying this molecule in complex matrices.
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique fundamentally dictates the fragmentation pathway.
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). It imparts significant energy (70 eV) to the analyte, inducing extensive fragmentation. The resulting spectrum is rich in fragment ions and provides a distinct "fingerprint" of the molecule, though the molecular ion (M⁺•) may be weak or absent.[2] Fragmentation is initiated from the odd-electron molecular ion.
-
Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). It imparts minimal energy, typically resulting in an abundant protonated molecule, [M+H]⁺.[3][4] Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5] This produces even-electron product ions and reveals fragmentation pathways initiated from a protonated site.
Proposed Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the fragmentation of this compound (m/z 177) is initiated from the radical cation, M⁺•. The pathway is dominated by cleavages driven by the nitrogen atom, the sulfonyl group, and the ketone functionality.
The primary fragmentation events are predicted to be:
-
Cleavage of the N-S Bond: The most characteristic fragmentation for N-sulfonyl compounds is the cleavage of the nitrogen-sulfur bond. This results in the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da), leading to the formation of a stable iminium cation at m/z 98 .
-
Alpha-Cleavage to the Carbonyl: As a cyclic ketone, the molecule is susceptible to alpha-cleavage adjacent to the carbonyl group.[6][7] This can lead to ring-opening and subsequent loss of small neutral molecules like CO (28 Da) and ethylene (C₂H₄, 28 Da). A characteristic ion for saturated cyclic ketones at m/z 55 is highly probable.[6]
-
Loss of Sulfur Dioxide: A common rearrangement pathway for sulfonamides involves the neutral loss of SO₂ (64 Da), which would yield a radical cation fragment at m/z 113 .[8][9]
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in organic solvents
An In-depth Technical Guide to the Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. Recognizing the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data, crucial for applications ranging from reaction optimization and purification to formulation development. The guide details the molecular structure's influence on solubility, presents a rationale for solvent selection, and provides a self-validating, step-by-step experimental workflow for equilibrium solubility determination via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Solubility
This compound (CAS No. 218780-53-1) is a heterocyclic compound featuring a piperidinone core functionalized with a methylsulfonyl group.[1] As an intermediate in organic synthesis, its utility in drug discovery and materials science is intrinsically linked to its solubility profile.[2] Understanding how this compound behaves in various organic solvents is paramount for:
-
Process Chemistry: Designing efficient synthetic routes, controlling reaction kinetics, and preventing premature precipitation.
-
Purification: Developing effective crystallization and chromatographic purification methods.[3]
-
Formulation Science: Creating stable and bioavailable drug formulations, a critical step in pharmaceutical development.[4][5]
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a detailed protocol for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary guideline: a solute will be most soluble in a solvent that shares similar polarity and intermolecular interaction capabilities.[3]
Molecular Structure Analysis of this compound
The structure of this compound (C₆H₁₁NO₃S, Molecular Weight: 177.22 g/mol ) contains several key functional groups that dictate its polarity and solubility:[1]
-
Piperidinone Ring: This core contains a polar ketone group (C=O) which is a hydrogen bond acceptor, and a tertiary amine nitrogen.
-
Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. The sulfonyl moiety contains two oxygen atoms that are strong hydrogen bond acceptors. It significantly increases the overall polarity of the molecule.
Collectively, these features render this compound a polar molecule. The presence of multiple hydrogen bond acceptors suggests it will have a higher affinity for polar solvents, particularly those that can act as hydrogen bond donors. It is expected to have limited solubility in nonpolar, aprotic solvents like hexane and toluene.
Predictive Models for Solubility
While empirical determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A compound is most likely to dissolve in a solvent when their respective Hansen parameters are similar. The smaller the difference (ΔδT) between the HSP of the solute and the solvent, the higher the predicted solubility.[6] While the exact HSP for this compound are not published, values for the related 1-Methyl-4-Piperidinone (δD: 18.1, δP: 8.7, δH: 6.7 MPa¹/²) can serve as a rough starting point for estimation.[7]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[8][9][10][11] If the molecular structure is known, COSMO-RS can generate a solubility profile across a wide range of solvents, making it an invaluable tool in modern computational chemistry for solvent screening.[8][9][12]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature.
Causality Behind Experimental Design
The protocol described below is designed to be a self-validating system. Each step is chosen to ensure that a true thermodynamic equilibrium is reached and accurately measured:
-
Excess Solid: Using a clear excess of the solid ensures that the solvent becomes saturated and that equilibrium is established between the dissolved and undissolved states.[13]
-
Equilibration Time: Agitation for a prolonged period (e.g., 24-48 hours) is crucial to overcome kinetic barriers to dissolution and ensure the system reaches a steady state.[15] The protocol validates this by measuring the concentration at multiple time points until it remains constant.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducible and accurate results.
-
Phase Separation: Centrifugation and filtration are critical to completely remove all undissolved solid particles before analysis. Any suspended microparticles would lead to an overestimation of solubility.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte, even in the presence of minor impurities.[16][17] A multi-point calibration curve ensures the relationship between detector response and concentration is accurately modeled.
Mandatory Visualization: Experimental Workflow
References
- 1. This compound | 218780-53-1 [chemicalbook.com]
- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 3. chem.ws [chem.ws]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. improvedpharma.com [improvedpharma.com]
- 6. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOSS [doss.turi.org]
- 8. researchgate.net [researchgate.net]
- 9. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. arpnjournals.org [arpnjournals.org]
- 12. scispace.com [scispace.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 17. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in Methanol, Water, and DMSO
Introduction: The Critical Role of Solubility in Drug Discovery
1-N-(Methylsulfonyl)-4-piperidinone is a heterocyclic compound featuring a piperidinone core, a common scaffold in medicinal chemistry. The presence of a methylsulfonyl group significantly influences its physicochemical properties, including solubility, which is a cornerstone of successful drug development. Understanding the solubility of this compound in various solvent systems is paramount for researchers in pharmacology and drug development, as it directly impacts formulation, bioavailability, and the reliability of in vitro assays.
This technical guide provides a comprehensive framework for determining the solubility of this compound in three commonly used solvents: methanol, a polar protic solvent; water, the biological medium; and dimethyl sulfoxide (DMSO), a polar aprotic solvent widely used for compound storage and initial dissolution. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this guide will focus on the principles of solubility determination and provide detailed, field-proven experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₃S | [1][2] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| Structure | A piperidinone ring with a methylsulfonyl group attached to the nitrogen atom. | [1][2] |
| Appearance | Expected to be a solid at room temperature. | [3] |
The presence of the polar sulfonyl group and the ketone functionality suggests a degree of polarity, while the piperidine ring contributes to its organic character. This amphipathic nature implies that its solubility will be highly dependent on the solvent system.
Understanding Thermodynamic vs. Kinetic Solubility
In the context of drug discovery, two types of solubility are of primary importance: thermodynamic and kinetic.[4][5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] It is a critical parameter for late-stage development and formulation. The most reliable method for its determination is the shake-flask method.[9]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a small volume of a concentrated DMSO stock solution is added to an aqueous buffer.[4][5][6] This is a high-throughput method often used in early-stage drug discovery to quickly assess a compound's propensity to precipitate in aqueous media.[10][11]
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems for accurately determining the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds.[12][13][14] General safety precautions include:
-
Handling the compound in a well-ventilated area or a chemical fume hood.[12][13]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.[13]
-
Keeping the compound away from strong oxidizing agents and strong acids.[12]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.[9]
Objective: To determine the maximum concentration of this compound that can be dissolved in methanol, water, and DMSO at equilibrium.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of methanol, water, and DMSO, respectively. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the range of the standard curve.
-
Analyze the standards and the diluted sample using a validated HPLC-UV method to determine the concentration.[7][9]
-
-
Calculation: The concentration of the undissolved compound in the original filtered sample represents the thermodynamic solubility.
Caption: Thermodynamic Solubility Workflow.
Protocol 2: Kinetic Solubility Determination via Nephelometry
This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[4][11]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96- or 384-well microtiter plates
-
Laser Nephelometer
-
Automated liquid handler (recommended)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).
-
Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO. This creates a range of concentrations to be tested.
-
Addition of Aqueous Buffer: To each well containing the diluted DMSO stock, add a fixed volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[10]
-
Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The instrument detects the light scattered by any precipitate that has formed.[6][11]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (above a predetermined threshold) is observed.[6]
Caption: Kinetic Solubility Workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Solubility Data for this compound
| Solvent System | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Methanol | Thermodynamic | 25 | To be determined | To be determined |
| Water | Thermodynamic | 25 | To be determined | To be determined |
| DMSO | Thermodynamic | 25 | To be determined | To be determined |
| PBS (pH 7.4) | Kinetic | 25 | To be determined | To be determined |
Interpretation of Expected Results:
-
Methanol: As a polar protic solvent, methanol is expected to be a good solvent for this compound, capable of forming hydrogen bonds with the ketone and sulfonyl oxygens.
-
Water: The solubility in water will be a critical parameter for assessing its potential for oral bioavailability. The presence of the methylsulfonyl and ketone groups should confer some aqueous solubility, but the piperidine ring may limit it.
-
DMSO: DMSO is a powerful polar aprotic solvent and is anticipated to readily dissolve this compound.[15] It is an excellent solvent for creating high-concentration stock solutions for in vitro screening.
Conclusion
References
- 1. This compound | 218780-53-1 [chemicalbook.com]
- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 3. biosynce.com [biosynce.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. evotec.com [evotec.com]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]
1-N-(Methylsulfonyl)-4-piperidinone: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
1-N-(Methylsulfonyl)-4-piperidinone is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structural architecture, featuring a reactive ketone within a piperidine scaffold and an electron-withdrawing N-sulfonyl group, makes it an ideal starting point for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical and synthetic protocols, and an exploration of its reactivity. By synthesizing data from established chemical suppliers and databases, this document serves as a technical resource for professionals leveraging this compound in drug design and development programs.
Introduction and Molecular Overview
This compound, identified by CAS Number 218780-53-1, is a derivative of 4-piperidone, a foundational scaffold in numerous pharmaceuticals.[1][2] The piperidine ring is a privileged structure in drug discovery, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The introduction of a methylsulfonyl (mesyl) group onto the piperidine nitrogen fundamentally alters the molecule's electronic and chemical properties. This group acts as a stable, non-basic protecting group and an electron-withdrawing moiety, which influences the reactivity of the adjacent ketone at the C4 position. Its role as a synthetic intermediate is critical for accessing novel chemical space in the development of therapeutics.[2]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 218780-53-1 | [1][2] |
| Molecular Formula | C₆H₁₁NO₃S | [1] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| Boiling Point | 320 °C | [2] |
| Canonical SMILES | CS(=O)(=O)N1CCC(=O)CC1 | [2] |
| Synonyms | 1-Methylsulfonyl-4-piperidone, 1-Methanesulfonylpiperidin-4-one | [1] |
Solubility Profile: While quantitative solubility data is not widely published, the structure suggests moderate polarity. The ketone and sulfonyl groups provide hydrogen bond acceptors, suggesting solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Its lack of a hydrogen bond donor implies lower solubility in protic solvents like water or methanol compared to its parent compound, 4-piperidone.
Synthesis and Chemical Reactivity
A Practical Synthetic Approach
The most direct and common synthesis of this compound involves the N-sulfonylation of a 4-piperidone precursor. The choice of starting material and base is critical for achieving a high yield and purity. Using 4-piperidone hydrochloride hydrate is a cost-effective and stable option.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Sulfonylation
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-piperidone hydrochloride hydrate (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, ~0.5 M). Cool the slurry to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Causality: TEA is a non-nucleophilic base that neutralizes the hydrochloride salt and scavenges the HCl byproduct generated during the reaction, driving it to completion.
-
Reagent Addition: Dissolve methanesulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Quenching and Workup: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted methanesulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Core Reactivity
The chemical utility of this compound stems from the reactivity of its ketone functional group. The N-sulfonyl group is generally stable under many reaction conditions, allowing for selective modification at the C4 position.
Caption: Key reaction pathways involving this compound.
-
Reductive Amination: This is one of the most powerful transformations, allowing for the introduction of a diverse range of amine substituents at the C4 position. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
-
Ketone Reduction: Standard reducing agents such as sodium borohydride will reduce the ketone to the corresponding secondary alcohol, 1-N-(methylsulfonyl)-4-piperidinol. This introduces a new chiral center and a hydroxyl group for further functionalization.
-
Wittig Reaction: The ketone can undergo olefination reactions to form an exocyclic double bond, providing a scaffold for further modifications such as Michael additions or metathesis reactions.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile.
Spectroscopic Profile
The following table summarizes the expected spectral features for this compound based on its structure.
| Technique | Expected Features | Assignment |
| ¹H NMR | ~2.9 ppm (s, 3H)~3.1 ppm (t, 4H)~2.6 ppm (t, 4H) | -SO₂-CH₃ -SO₂-N-(CH₂ -)₂-C(=O)-(CH₂ -)₂ |
| ¹³C NMR | ~206 ppm~45 ppm~41 ppm~35 ppm | C =O-SO₂-N-(C H₂-)₂-C(=O)-(C H₂-)₂-SO₂-C H₃ |
| IR (Infrared) | ~1720 cm⁻¹~1350 cm⁻¹~1160 cm⁻¹ | C=O stretch (ketone)Asymmetric SO₂ stretchSymmetric SO₂ stretch |
| Mass Spec (MS) | m/z = 178 [M+H]⁺ | Molecular Ion (Protonated) |
Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Trustworthiness in synthesis relies on robust monitoring. TLC is a rapid, self-validating system to assess reaction completion.
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Using a capillary tube, spot the reaction starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the plate.
-
Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). The choice of eluent is critical; it should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.6.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If compounds are not UV-active, stain with a suitable agent (e.g., potassium permanganate).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has been fully consumed and a new spot corresponding to the product has appeared.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds suggests appropriate precautions. The compound may be harmful if swallowed.[2] General laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose physical and chemical properties make it exceptionally well-suited for applications in modern drug discovery. Its stable N-sulfonyl group and reactive ketone handle provide a reliable platform for constructing diverse and complex piperidine-containing molecules. Understanding its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to effectively and safely utilize this compound to accelerate the development of novel therapeutics.
References
An In-Depth Technical Guide to the Potential Biological Activities of 1-N-(Methylsulfonyl)-4-piperidinone Derivatives
Abstract
The 4-piperidone ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its synthetic tractability and versatile chemical nature allow for extensive structural modifications, making it a cornerstone in modern medicinal chemistry. The introduction of a methylsulfonyl (mesyl) group at the N-1 position creates the 1-N-(methylsulfonyl)-4-piperidinone core, a modification that significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This strategic functionalization has unlocked a diverse range of biological activities. This technical guide provides an in-depth exploration of the key therapeutic potentials of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will dissect the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Part 1: The this compound Scaffold: A Privileged Core
The piperidine nucleus is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. The 4-oxo functional group in piperidin-4-ones serves as a versatile chemical handle for further elaboration, most commonly through condensation reactions at the C-3 and C-5 positions to create α,β-unsaturated ketone systems, often referred to as piperidone-based curcumin analogues or chalcone-like structures.
The addition of the N-methylsulfonyl group is a critical design element. This group is a strong electron-withdrawing moiety and a hydrogen bond acceptor. Its incorporation can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and provide specific steric and electronic interactions with biological targets, thereby modulating the compound's overall pharmacological profile. Synthesis of these derivatives often begins with the reaction of 4-piperidone with methanesulfonyl chloride, followed by further modifications to the core structure.
Part 2: Anticancer Activity: A Primary Therapeutic Avenue
Derivatives of the N-sulfonylpiperidine scaffold have emerged as potent and selective anticancer agents, acting through multiple, often complementary, mechanisms of action.
Mechanism 1: Inhibition of Angiogenesis via VEGFR-2
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that mediates this process. A series of novel N-sulfonylpiperidine derivatives were designed and synthesized specifically as VEGFR-2 inhibitors[1]. Molecular docking studies revealed that these compounds fit well into the ATP-binding site of VEGFR-2, mimicking the binding mode of known inhibitors like sorafenib[1]. This inhibition disrupts the downstream signaling cascade, preventing the proliferation and migration of endothelial cells required for tumor vascularization. Compound 8 from one such study demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 0.0554 µM, comparable to sorafenib (IC₅₀ = 0.0416 µM)[1].
Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several N-sulfonyl-4-piperidinone derivatives have shown a remarkable ability to selectively trigger the intrinsic pathway of apoptosis in leukemia cells[2]. This is characterized by the externalization of phosphatidylserine on the cell membrane, depolarization of the mitochondrial membrane, and subsequent activation of executioner caspases like caspase-3[2].
Furthermore, these compounds can interfere with the cell division cycle. For instance, derivative P5 was shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death[2].
Mechanism 3: Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of cellular proteins and is crucial for cancer cell survival. Its inhibition leads to the accumulation of misfolded and regulatory proteins, inducing a state of proteotoxic stress that preferentially kills cancer cells. Certain piperidone derivatives have been shown to act as proteasome inhibitors. This is evidenced by the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, a key marker of proteasome inhibition, following treatment[2]. This mechanism provides a targeted therapeutic strategy, as cancer cells are often more sensitive to proteotoxic stress than their non-cancerous counterparts[2].
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative N-sulfonylpiperidine derivatives against various human cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Compound 8 | 3.94 | 3.76 | 4.43 | [1] |
| Compound 3a | > 10 | 8.52 | 9.33 | [1] |
| Compound 4 | 7.21 | 6.55 | 8.01 | [1] |
| Compound 9 | 5.33 | 4.92 | 6.15 | [1] |
| Vinblastine | 3.21 | 7.35 | 5.83 | [1] |
| Doxorubicin | 6.74 | 7.52 | 8.19 | [1] |
Part 3: Anti-inflammatory Properties
Chronic inflammation is a key driver of various pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. Piperidone derivatives have demonstrated significant anti-inflammatory potential.
Mechanism: Modulation of Inflammatory Mediators
The anti-inflammatory action of these compounds is often linked to their ability to mimic the structure of curcumin, a well-known natural anti-inflammatory agent[3][4]. Studies using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) have shown that N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can significantly inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule[3][5]. They also suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[3][6]. This dual inhibition of NO and key cytokines points to a broad-spectrum anti-inflammatory activity.
In the context of neuroinflammation, which is implicated in Alzheimer's disease, certain piperidone derivatives have been shown to not only inhibit the production of these cytokines in microglial cells but also to prevent the self-aggregation of the β-amyloid peptide (Aβ₁₋₄₂), another key pathological feature of the disease[6].
Part 4: Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 1-N-(methylsulfonyl)piperidine scaffold has been used as a starting point for the synthesis of new compounds with promising antimicrobial properties.
A study detailed the synthesis of novel 4-thiazolidinones derived from 1-(methylsulfonyl)piperidine-4-carbaldehyde[7]. These final compounds were screened for activity against a panel of pathogenic microorganisms. The results indicated that the thiazolidinone derivatives displayed a good level of antimicrobial activity, which was generally higher than their Schiff base precursors[7]. While specific MIC values were not always detailed, other research on piperidin-4-one derivatives has shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Enterobacter sp., validating the potential of this scaffold in developing new anti-infective agents[8][9].
Part 5: Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the ability of a test compound to reduce cell viability, a proxy for cytotoxicity. The assay measures the metabolic activity of mitochondria.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for quantifying cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells.
-
Controls:
-
Negative (Vehicle) Control: Treat cells with medium containing the same percentage of DMSO used for the highest compound concentration (e.g., 0.1% DMSO).
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank Control: Include wells with medium only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This protocol measures the production of nitrite (a stable metabolite of NO) in the supernatant of cultured macrophages.
Rationale: The Griess assay is a simple and sensitive colorimetric method to detect nitrite concentration. It is widely used to quantify NO production by cells in response to inflammatory stimuli, providing a direct measure of a compound's anti-inflammatory effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Pre-treat the cells for 1 hour with 50 µL of medium containing various concentrations of the test compound.
-
Inflammatory Stimulation: Add 50 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Cells treated with medium only (no LPS, no compound).
-
Positive Control: Cells treated with LPS only.
-
Reference Control: Cells treated with LPS and a known inhibitor (e.g., L-NAME).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-only control.
Part 6: Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
The Strategic Deployment of 1-N-(Methylsulfonyl)-4-piperidinone in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone of modern drug discovery, prized for its favorable physicochemical properties and synthetic versatility.[1] Within this privileged class of heterocycles, 1-N-(Methylsulfonyl)-4-piperidinone has emerged as a particularly valuable building block. The introduction of the N-methylsulfonyl group imparts a unique combination of properties, including metabolic stability and the ability to engage in specific hydrogen-bonding interactions, making it an attractive component in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application in the construction of complex molecular architectures targeting key disease pathways. We will delve into the causality behind its use, providing detailed experimental protocols and field-proven insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Spectroscopic Data of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
| Property | Value | Source |
| CAS Number | 218780-53-1 | [4] |
| Molecular Formula | C₆H₁₁NO₃S | [4] |
| Molecular Weight | 177.22 g/mol | [4] |
| Boiling Point | 320 °C | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Spectroscopic Characterization:
-
¹H NMR: Protons on the piperidine ring are expected to appear in the upfield region, typically between δ 2.5 and 4.0 ppm. The methyl group of the sulfonyl moiety will present as a sharp singlet around δ 2.8-3.0 ppm.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal, anticipated around δ 205-210 ppm. The carbons of the piperidine ring will resonate in the δ 40-60 ppm range, and the methyl carbon of the sulfonyl group will be found further upfield.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent in the range of 1710-1730 cm⁻¹. The S=O stretching vibrations of the sulfonyl group will appear as two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹.
Synthesis of this compound: A Validated Protocol
The reliable and scalable synthesis of this key building block is the first critical step in its application. A common and efficient method involves the sulfonylation of 4-piperidone hydrochloride with methanesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis from 4-Piperidone Hydrochloride
This protocol is adapted from established procedures for the N-sulfonylation of piperidines.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C (ice-water bath), add triethylamine (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.
Core Reactions and Strategic Applications in Medicinal Chemistry
The ketone functionality of this compound is the primary site for synthetic elaboration, enabling its incorporation into a diverse range of molecular scaffolds.
Reductive Amination: A Gateway to Substituted Piperidines
Reductive amination is a powerful and widely used transformation for the formation of C-N bonds.[5] In the context of this compound, this reaction provides access to 4-amino-N-sulfonylpiperidine derivatives, which are prevalent motifs in bioactive molecules. A general protocol for this transformation is provided below.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in dichloroethane (DCE, ~0.2 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-N-sulfonylpiperidine derivative.
The Wittig Reaction: Olefination for Scaffold Diversification
The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond, opening up avenues for further functionalization.[6]
This protocol is based on a documented procedure utilizing 1-(Methylsulfonyl)piperidin-4-one.[7]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (~0.3 M) at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour to generate the ylide.
-
Add a solution of 1-(Methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in cyclohexane) to afford the desired methylene-piperidine derivative.[7]
Synthesis of Spirocyclic Scaffolds: Accessing Chemical Complexity
The 4-piperidone core is an excellent starting point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[8] this compound can be employed in reactions such as the three-component synthesis of spirooxindoles.
The Influence of the N-Methylsulfonyl Group: A Deeper Dive
The N-methylsulfonyl group is not merely a placeholder; it plays a crucial role in modulating the properties of the resulting molecules.
-
Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic cleavage compared to amides or carbamates, which can lead to an improved pharmacokinetic profile.[2]
-
Physicochemical Properties: The sulfonyl group is a strong hydrogen bond acceptor and can influence the lipophilicity of the molecule.[9] This can be strategically utilized to fine-tune the solubility and permeability of a drug candidate. The presence of the sulfonyl group generally increases the polarity of the molecule.
-
Receptor Interactions: The sulfonamide moiety can act as a key pharmacophore, engaging in hydrogen bonding interactions with receptor backbones or side chains.[4] This has been exploited in the design of inhibitors for various enzyme classes, including kinases and proteases.
Case Studies: this compound in Drug Discovery Programs
While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, the broader class of N-sulfonylpiperidines and related piperidin-4-one derivatives are integral to numerous drug discovery efforts.
-
Kinase Inhibitors: The piperidine scaffold is frequently used to orient functional groups towards the ATP binding site of kinases. The N-sulfonyl group can provide additional interactions and modulate solubility. For instance, derivatives of 4-aminopiperidine have been explored as potent inhibitors of Akt kinases, a key target in cancer therapy.[10][11]
-
GPCR Modulators: The piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs). The N-substituent plays a critical role in determining receptor subtype selectivity and functional activity. N-sulfonylpiperidine derivatives have been investigated as modulators of serotonin receptors, which are important targets for the treatment of central nervous system disorders.[12][13]
Conclusion
This compound is a versatile and valuable building block in the medicinal chemist's toolbox. Its straightforward synthesis and the reactivity of its ketone functionality provide access to a wide range of complex molecular architectures. The N-methylsulfonyl group imparts desirable physicochemical and metabolic properties, making it a strategic choice for the design of novel therapeutics. The detailed protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in the ongoing quest for new and improved medicines.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Key Reactions of this compound
Caption: Key reactions of this compound.
References
- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Nonaromatic sulfonamide group as an ideal anchor for potent human carbonic anhydrase inhibitors: role of hydrogen-bonding networks in ligand binding and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. The Wittig Reaction - Edubirdie [edubirdie.com]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 8. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 9. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the safe handling and storage of 1-N-(Methylsulfonyl)-4-piperidinone, a key intermediate in pharmaceutical synthesis. As a compound frequently utilized in drug discovery and development, a thorough understanding of its properties and associated safety protocols is paramount to ensuring laboratory safety and experimental integrity. This document synthesizes critical safety information, expert handling procedures, and robust storage protocols to provide a comprehensive resource for laboratory personnel.
Compound Identification and Properties
This compound is a heterocyclic organic compound containing a piperidinone ring substituted with a methylsulfonyl group. Its chemical structure plays a significant role in its reactivity and physical properties.
| Property | Value | Source |
| Chemical Name | This compound | Biosynth[1] |
| CAS Number | 218780-53-1 | Biosynth[1] |
| Molecular Formula | C₆H₁₁NO₃S | Biosynth[1] |
| Molecular Weight | 177.22 g/mol | Biosynth[1] |
| Boiling Point | 320 °C | Biosynth[1] |
| Appearance | Typically a solid powder | General chemical knowledge |
The sulfonamide functional group in this compound is generally considered to be relatively unreactive.[2] This stability is a key characteristic, making it a reliable building block in multi-step syntheses.
Hazard Identification and Safety Precautions
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Based on these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust particles or splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon contact.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To prevent respiratory tract irritation from inhaling fine particles.[5] |
Safe Handling Procedures
Adherence to meticulous handling protocols is crucial to minimize exposure and maintain the integrity of the compound.
General Handling
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to dust.[4]
-
Avoid Dust Formation: Take care to avoid the generation of dust when transferring the solid. Use appropriate tools, such as a spatula, and avoid pouring the powder from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[4]
Weighing and Dispensing Protocol
-
Preparation: Don the required PPE and ensure the weighing area is clean and free of drafts.
-
Container Handling: Keep the primary container tightly closed when not in use.
-
Transfer: Carefully transfer the desired amount of the compound from the stock container to a pre-tared, labeled secondary container.
-
Cleaning: Immediately clean any spills using appropriate methods (see Section 5).
-
Closure: Securely seal both the stock and secondary containers after dispensing.
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound.
General Storage Conditions
-
Temperature: Store in a cool, dry place.[7]
-
Ventilation: Ensure the storage area is well-ventilated.[4]
-
Light: While not explicitly stated for this compound, it is good practice to store chemicals in opaque or amber containers to protect them from light.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8]
Hygroscopic Nature and Moisture Protection
Given the presence of polar functional groups, this compound may be hygroscopic. Exposure to moisture can lead to degradation and affect experimental results.
-
Airtight Containers: Store the compound in a tightly sealed container to prevent moisture absorption from the atmosphere.
-
Desiccator: For long-term storage or for particularly sensitive applications, storing the container within a desiccator containing a drying agent (e.g., silica gel) is recommended.
The following diagram illustrates a recommended workflow for handling this potentially hygroscopic compound:
Caption: A recommended workflow for the safe handling of this compound.
Emergency Procedures
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
First Aid
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][9]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
The following decision tree outlines the appropriate storage conditions:
Caption: A decision tree for the proper storage of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
References
- 1. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. georgiacollaborative.com [georgiacollaborative.com]
- 8. 1-Isopropyl-4-piperidone(5355-68-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Material Safety of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Perspective on Safety
In the landscape of drug discovery and chemical synthesis, novel intermediates like 1-N-(Methylsulfonyl)-4-piperidinone represent both opportunity and the unknown. As scientists, our primary directive is to innovate, but our fundamental responsibility is to do so safely. This document is structured not as a rigid checklist, but as a dynamic guide to understanding the material safety profile of this compound (CAS No. 218780-53-1). The causality behind each recommendation is explained, empowering you, the researcher, to make informed decisions. Given that comprehensive toxicological data for this specific compound is not widely published, we will proceed with the caution and diligence warranted for a substance whose properties are not fully characterized. We will lean on established principles of chemical safety and data from analogous structures to build a robust framework for safe handling.
Section 1: Chemical Identity and Known Applications
This compound is a heterocyclic organic compound featuring a piperidinone core functionalized with a methylsulfonyl group.[1][2] This structure makes it a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the piperidine ring, making it a versatile building block for more complex molecules.[1]
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 218780-53-1 | [1][2] |
| Molecular Formula | C₆H₁₁NO₃S | [1][2] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| Synonyms | 1-(Methylsulfonyl)piperidin-4-one | N/A |
| Known Uses | Intermediate in chemical and pharmaceutical synthesis. | [1] |
Section 2: Hazard Identification and Risk Assessment
The parent molecule, 4-piperidone, is classified with the following hazards:
Expert Analysis: It is scientifically prudent to assume that this compound presents, at a minimum, similar irritant properties to its parent structure. The addition of the methylsulfonyl group does not inherently mitigate these risks. Consequently, this compound must be handled as a potential skin, eye, and respiratory tract irritant. All personnel must operate under the assumption that the toxicological properties have not been fully investigated.
Potential Hazards Summary
| Hazard Type | Assumed Risk Level | Justification |
| Acute Oral Toxicity | Unknown. Handle as potentially harmful if swallowed. | Lack of specific data. General precaution for lab chemicals. |
| Skin Corrosion/Irritation | Assumed Irritant. | Based on analogue data for 4-piperidone.[3][4] |
| Serious Eye Damage/Irritation | Assumed Serious Irritant. | Based on analogue data for 4-piperidone.[3][4] |
| Respiratory Irritation | Assumed Irritant. | Based on analogue data for 4-piperidone.[3][4] |
| Carcinogenicity/Mutagenicity | No data available. Not classified. | Lack of specific data. |
Section 3: First-Aid Measures: A Protocol for Rapid Response
The first-aid protocols described here are designed for immediate action to minimize harm from exposure to a chemical with unconfirmed hazards. The core principle is immediate and thorough decontamination followed by professional medical evaluation.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5][6][7] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. The speed of response is critical to preventing serious eye damage.
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation develops or persists, seek medical attention.
-
If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.[6][7] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Do NOT induce vomiting.[5][8] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Logical Flow for First-Aid Response
Caption: First-aid decision workflow following chemical exposure.
Section 4: Safe Handling and Personal Protection
The principle of "As Low As Reasonably Achievable" (ALARA) for exposure must be paramount. Engineering controls are the first and most effective line of defense.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5] The causality is simple: if the compound is not in the operator's breathing zone, it cannot be inhaled.
Personal Protective Equipment (PPE)
The selection of PPE is not a suggestion but a mandatory requirement for entry into any laboratory where this compound is handled.
-
Eye/Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[9] A face shield should also be worn if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or pinholes before each use.
-
Clothing: A flame-retardant, long-sleeved lab coat is required. Ensure there is no exposed skin between the glove and the sleeve.[10]
-
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][10]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[10]
Workflow for Safe Chemical Handling
Caption: Step-by-step workflow for safe laboratory handling.
Section 5: Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][8] The area should be designated for chemical storage, away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][11] These substances can trigger vigorous, potentially exothermic reactions.
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5][11] A water spray can be used to cool containers exposed to fire.[5]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[5][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4. Avoid breathing dust or vapors and prevent contact with skin and eyes.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
Environmental Precautions: Do not let the product enter drains or waterways.
Section 7: Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5][6] Symptoms of overexposure to analogous compounds may include headache, dizziness, nausea, and irritation.[5][11] All handling should proceed with the assumption that the compound is potentially hazardous.
-
Ecological Information: No specific data on the environmental impact of this substance is available. It is imperative to prevent its release into the environment, as its persistence and degradability are unknown.
Section 8: Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[5][6] Do not dispose of it with household waste or allow it to reach the sewage system.
References
- 1. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 2. This compound | 218780-53-1 [chemicalbook.com]
- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
An In-Depth Technical Guide to the Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone from 4-Piperidone
This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-N-(Methylsulfonyl)-4-piperidinone, a valuable intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction and Significance
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Modification of the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The introduction of a methylsulfonyl group, a process known as N-sulfonylation, is a common strategy to modulate these properties. The resulting sulfonamide is a stable and versatile functional group that can influence a compound's binding affinity to its biological target. This compound serves as a key building block for the synthesis of more complex molecules in medicinal chemistry.
This guide details the synthesis of this compound from readily available 4-piperidone, typically used as its hydrochloride salt, and methanesulfonyl chloride. The reaction is a nucleophilic substitution at the sulfonyl group, a robust and high-yielding transformation.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a well-established N-sulfonylation reaction. The core of this transformation is the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic sulfur atom of methanesulfonyl chloride.[1]
Here's a breakdown of the mechanistic steps and the rationale behind the choice of reagents:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidone acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is subsequently expelled from the tetrahedral intermediate.
-
Proton Abstraction: The reaction generates a protonated sulfonamide intermediate and hydrochloric acid (HCl) as a byproduct. The presence of a base, typically a tertiary amine like triethylamine, is crucial. Triethylamine acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride.[1] This prevents the protonation of the starting 4-piperidone, which would render it non-nucleophilic, and drives the reaction to completion.
The choice of an aprotic solvent like dichloromethane (DCM) is strategic. DCM is relatively inert, effectively dissolves the reactants, and facilitates easy work-up and product isolation. The reaction is initially performed at a reduced temperature (0 °C) to control the initial exothermic reaction upon the addition of the highly reactive methanesulfonyl chloride.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Piperidone hydrochloride | 40064-34-4 | C₅H₁₀ClNO | 135.59 |
| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | 114.55 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Saturated aqueous sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Silica gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: To the suspension, add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes. The triethylamine will neutralize the hydrochloride salt, liberating the free 4-piperidone.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting 4-piperidone spot is no longer visible.
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure solid.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃S |
| Molecular Weight | 177.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 218780-53-1[2] |
Expected Analytical Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methylsulfonyl protons and multiplets for the piperidinone ring protons.
-
¹³C NMR (CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbon, the carbons of the piperidinone ring, and the methylsulfonyl carbon.
-
IR (KBr or ATR): The spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretch (around 1720 cm⁻¹) and the sulfonyl (S=O) stretches (around 1340 and 1160 cm⁻¹).
-
Mass Spectrometry (ESI+): The predicted m/z for the protonated molecule [M+H]⁺ is 178.05324.[3]
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Piperidone hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Methanesulfonyl chloride: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.[1] Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the described experimental procedure and safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, including clear characterization parameters, ensures the integrity and reproducibility of the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 3. PubChemLite - 1-(methylsulphonyl)piperidin-4-one (C6H11NO3S) [pubchemlite.lcsb.uni.lu]
- 4. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 1-N-(Methylsulfonyl)-4-piperidinone for High-Fidelity Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry, enabling the creation of complex peptides for research and therapeutic development.[1] A critical step in this iterative process is the removal of the Nα-Fmoc protecting group, traditionally accomplished using a solution of piperidine. However, the strong basicity of piperidine can induce undesirable side reactions, including racemization of sensitive amino acids and aspartimide formation, compromising the purity and biological activity of the final peptide.[2] This document introduces 1-N-(Methylsulfonyl)-4-piperidinone as a specialized reagent designed to mitigate these challenges. We provide a detailed examination of its proposed mechanism, comparative advantages, and a comprehensive protocol for its application and validation in SPPS workflows.
The Challenge: Side Reactions in Fmoc Deprotection
The standard Fmoc-SPPS workflow involves the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to a solid support.[3] Each cycle requires the quantitative removal of the temporary Fmoc group to liberate the N-terminal amine for the next coupling reaction. This is typically achieved with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
While effective, piperidine's basicity (pKa ≈ 11.2) can catalyze two primary side reactions:
-
Racemization: The abstraction of the α-proton of the C-terminal amino acid can lead to a loss of stereochemical integrity, particularly in sensitive residues like Cys, His, and Phe. This results in the formation of D-amino acid epimers that are difficult to separate from the desired peptide.
-
Aspartimide Formation: In sequences containing aspartic acid, the peptide backbone nitrogen can attack the side-chain ester, forming a succinimide ring. This aspartimide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or undergo epimerization.[2]
These side reactions reduce the yield of the target peptide and introduce impurities that are challenging and costly to remove, necessitating the development of alternative deprotection reagents.
The Solution: this compound
This compound (C₆H₁₁NO₃S, CAS No. 218780-53-1) is a piperidine derivative engineered to offer a milder deprotection environment. It is recognized as a versatile agent in SPPS that promotes a low degree of racemization.[5]
Proposed Mechanism of Action
The efficacy of this compound stems from the electronic properties of the N-sulfonyl group. The strongly electron-withdrawing nature of the methylsulfonyl moiety significantly reduces the basicity of the secondary amine compared to piperidine. This attenuated basicity is sufficient to effect the E1cB elimination of the Fmoc group but is less prone to catalyzing base-mediated side reactions.
The proposed deprotection mechanism proceeds as follows:
-
Proton Abstraction: The secondary amine of this compound abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
Elimination: This generates a carbanion that undergoes rapid β-elimination, releasing the dibenzofulvene (DBF) byproduct and the deprotected N-terminal amine of the peptide.
-
Scavenging: The reagent then acts as a nucleophile, adding to the electrophilic DBF to form a stable adduct, preventing DBF from causing other side reactions. This dual-functionality is a hallmark of effective deprotection reagents.[6]
Figure 1: Proposed mechanism of Fmoc deprotection using this compound.
Experimental Protocols
As a Senior Application Scientist, the introduction of any new reagent into a validated workflow requires rigorous testing. The following protocols are designed to validate the efficacy of this compound against a standard piperidine control.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (or other appropriate resin for C-terminal amide).
-
Amino Acids: High-purity Fmoc-protected amino acids.
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagents:
-
Test Solution: 20% (v/v) this compound in DMF.
-
Control Solution: 20% (v/v) Piperidine in DMF.
-
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2) or other appropriate cocktail.[7]
-
Precipitation Solvent: Cold diethyl ether.
Validation Workflow: Comparative Synthesis
To properly evaluate the reagent, a comparative synthesis should be performed using a "difficult" peptide sequence known to be prone to racemization or aspartimide formation (e.g., a sequence containing -Asp-Gly- or a C-terminal Cys).
Figure 2: Workflow for validating a new SPPS deprotection reagent.
Step-by-Step Synthesis Protocol (Per Arm)
This protocol assumes a starting scale of 0.1 mmol on a 0.5 meq/g resin (200 mg).
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of the assigned deprotection solution (Test or Control).
-
Agitate for 3 minutes, then drain.
-
Add a fresh 2 mL of the deprotection solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIEA, 8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Perform a Kaiser test to confirm reaction completion. If incomplete, recouple.[7]
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Cycle Repetition: Repeat steps 2 (subsequent deprotection) and 3 for each amino acid in the sequence.
-
Final Deprotection: After the last coupling, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Final Wash: Wash the peptide-resin with DMF (5x), then DCM (5x), and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with 2-3 mL of cleavage cocktail for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under vacuum.
-
Data Analysis and Expected Outcomes
The success of this compound is determined by a direct comparison of the crude products from both the test and control syntheses.
Analytical Methods
-
Purity and Yield: Analyze the crude peptide by RP-HPLC and determine the mass by LC-MS. Calculate the yield based on the initial resin loading.
-
Racemization Analysis: For peptides with sensitive residues, perform chiral amino acid analysis. This involves hydrolyzing the peptide and analyzing the resulting amino acids using chiral gas chromatography (GC) or HPLC.
Comparative Data Summary
A well-structured table is essential for comparing the performance of the two reagents.
| Parameter | Control (20% Piperidine) | Test (20% this compound) | Comments |
| Crude Yield (%) | e.g., 65% | e.g., 68% | Compare overall efficiency. |
| Crude Purity (% Area) | e.g., 70% | e.g., 85% | Higher purity suggests fewer side reactions. |
| Target Mass Found | Yes / No | Yes / No | Confirm successful synthesis. |
| % D-Isomer (Racemization) | e.g., 8.5% | e.g., <1.0% | Key indicator of reagent's mildness. |
| % β-Aspartyl Isomer | e.g., 12% | e.g., 2.1% | Measures reduction in aspartimide formation. |
Conclusion and Best Practices
This compound presents a compelling alternative to piperidine for Fmoc deprotection in SPPS, particularly for the synthesis of peptides containing racemization-prone residues or "difficult" sequences. Its attenuated basicity is engineered to minimize common side reactions, leading to higher crude purity and simplifying downstream purification.
Recommendations for Implementation:
-
Always Validate: Before adopting this reagent for a large-scale or critical synthesis, perform a small-scale comparative validation as outlined above.
-
Optimize Reaction Times: While the protocol suggests standard times, deprotection kinetics may vary. Deprotection can be monitored by UV absorbance of the DBF-adduct in the flow-through of an automated synthesizer.
-
Consider Solubility: Ensure this compound is fully soluble in DMF at the desired concentration before use.
By replacing piperidine with a mechanistically refined alternative like this compound, researchers and drug development professionals can enhance the fidelity of solid-phase peptide synthesis, ultimately accelerating the path from discovery to application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reductive Amination of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Moiety and its Functionalization
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for agents targeting the central nervous system, cardiovascular system, and more.[2][4] The functionalization of the 4-position of the piperidine ring is a common strategy in drug design, and the introduction of an amino group at this position opens up a wealth of possibilities for further derivatization.
Reductive amination is a robust and highly efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[5][6] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, is favored in pharmaceutical development for its operational simplicity and broad substrate scope.[2][7] This document provides detailed application notes and protocols for the reductive amination of 1-N-(methylsulfonyl)-4-piperidinone to yield 4-amino-1-(methylsulfonyl)piperidine, a valuable intermediate in organic synthesis.[8][9]
Reaction Mechanism and Key Considerations
The reductive amination of this compound with an amine source, such as ammonia, proceeds in two main stages within the same reaction vessel.[1]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the piperidinone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate undergoes dehydration to form an imine, which can be further protonated to an iminium ion.[5][10]
-
Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[10][11]
The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the imine/iminium ion intermediate in the presence of the starting ketone.[12][13] Milder reducing agents are therefore preferred to prevent the undesired reduction of this compound to the corresponding alcohol.[13][14][15]
Visualizing the Reductive Amination Pathway```dot
Caption: Step-by-step experimental workflow.
Procedure:
-
To a solution of this compound (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the ketone), add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 4-amino-1-(methylsulfonyl)piperidine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative for laboratories equipped to handle cyanide-containing reagents and waste.
Materials:
-
This compound
-
Ammonium chloride (or another ammonia source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl, 1M)
-
Aqueous Sodium Hydroxide (NaOH, 1M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and ammonium chloride (1.5 - 2.0 eq) in methanol (MeOH).
-
Adjust the pH of the solution to approximately 6-7 using a suitable acid or base if necessary.
-
Add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to decompose any excess cyanoborohydride (perform this step in a well-ventilated fume hood).
-
Basify the mixture with 1M NaOH to a pH of >10.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid to the STAB reaction. [10]For NaBH₃CN, ensure the pH is maintained between 6 and 7. [12] |
| Reduction of starting ketone. | Use a milder reducing agent like STAB. If using NaBH₄, ensure imine formation is complete before adding the reducing agent. [16] | |
| Formation of Side Products | Over-alkylation (if using a primary or secondary amine instead of ammonia). | Use a slight excess of the amine. A two-step procedure (imine formation followed by reduction) may be necessary for problematic substrates. [1] |
| Hydrolysis of the imine intermediate. | Use anhydrous solvents, especially with water-sensitive reagents like STAB. [16] |
Conclusion
The reductive amination of this compound is a highly effective method for the synthesis of 4-amino-1-(methylsulfonyl)piperidine. The choice of protocol, particularly the reducing agent, can be adapted based on the desired scale, available resources, and safety considerations. Sodium triacetoxyborohydride is generally recommended for its high selectivity, operational simplicity, and favorable safety profile. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynce.com [biosynce.com]
- 9. 4-Amino-1-(methanesulfonyl)piperidine 97% | CAS: 402927-97-3 | AChemBlock [achemblock.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. nbinno.com [nbinno.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
1-N-(Methylsulfonyl)-4-piperidinone reaction with Grignard reagents
Application Note & Protocol
Topic: Strategic Synthesis of 4-Hydroxy-4-Substituted Piperidines via Grignard Reaction with 1-N-(Methylsulfonyl)-4-piperidinone
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Specifically, the 4-hydroxy-4-substituted piperidine motif serves as a crucial building block, introducing a chiral tertiary alcohol center that can significantly influence a molecule's pharmacological profile through precise hydrogen bonding interactions and stereospecific receptor engagement. The synthesis of these structures is therefore of great interest for developing novel therapeutics targeting the central nervous system and beyond.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and direct route to these valuable intermediates through the nucleophilic addition of organomagnesium halides to a 4-piperidone core. This guide focuses on the reaction with this compound, a substrate whose electron-withdrawing N-sulfonyl group enhances the electrophilicity of the carbonyl carbon while offering a stable, non-basic protecting group. We will explore the mechanistic nuances, provide a robust experimental protocol, and offer insights for troubleshooting and optimization.
Reaction Principle and Mechanism
The core transformation involves the nucleophilic attack of a Grignard reagent (R-MgX) on the carbonyl carbon of this compound. The reaction proceeds via a magnesium alkoxide intermediate, which upon acidic workup, yields the desired 4-hydroxy-4-substituted piperidine.
Caption: Reaction mechanism of Grignard addition to this compound.
Key Considerations & Mechanistic Insights
The success of this reaction hinges on understanding several key parameters that influence yield and purity.
-
The Role of the N-Methylsulfonyl Group: Unlike N-alkyl or N-aryl piperidones, the N-methylsulfonyl (mesyl) group is strongly electron-withdrawing. This inductively increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the reaction rate compared to less activated piperidones. The mesyl group is also stable under the basic conditions of the Grignard reaction and is not prone to directing metallation on the ring itself.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources, including water. It is imperative that all glassware is flame- or oven-dried and that anhydrous solvents (typically THF or diethyl ether) are used to prevent the destruction of the organometallic reagent and ensure high yields.
-
Reaction Temperature: The addition of the Grignard reagent is highly exothermic. The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise uncontrollably can lead to the formation of byproducts.
-
Potential Side Reactions:
-
Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the piperidinone to form a magnesium enolate. This is more prevalent with sterically hindered Grignard reagents (e.g., tert-butylmagnesium chloride) and leads to the recovery of starting material upon workup. Performing the reaction at low temperatures helps to favor the desired nucleophilic addition over enolization.
-
Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol (1-N-(methylsulfonyl)piperidin-4-ol) via a Meerwein–Ponndorf–Verley-type hydride transfer mechanism.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide present in the solution, forming a biaryl or dialkyl byproduct. This is minimized by ensuring complete formation of the Grignard reagent before its addition to the piperidinone.
-
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(methylsulfonyl)-4-phenyl-4-piperidinol as a representative example.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel or syringe pump
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
Caption: General experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Step-by-Step Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried three-necked flask equipped with a stir bar, condenser, and dropping funnel under an inert atmosphere (N₂ or Ar).
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add one small crystal of iodine. The purple color of iodine will fade as the magnesium surface becomes activated.
-
Initiation: Add a small portion of a solution of bromobenzene (1.1 eq.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, evidenced by bubbling and a gray, cloudy appearance.
-
Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark gray or brown solution is your Grignard reagent. For quantitative applications, the reagent can be titrated.
Part B: Grignard Addition to this compound
-
Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.1-1.5 eq.) to the cooled piperidinone solution via a cannula or dropping funnel, ensuring the internal temperature remains below -65 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring overnight.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This mild acidic quench minimizes the risk of dehydrating the tertiary alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(methylsulfonyl)-4-phenyl-4-piperidinol.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive magnesium surface (oxide layer). | Activate magnesium by crushing it in a glovebox or by adding a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet solvent or glassware. | Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. | |
| Incomplete Grignard reagent formation. | Ensure complete consumption of magnesium. Consider titrating the Grignard reagent to determine its exact concentration before use. | |
| Recovery of Starting Material | Incomplete reaction. | Increase reaction time or temperature (cautiously). Ensure sufficient equivalents of Grignard reagent were added. |
| Enolization of the piperidinone. | Maintain a low reaction temperature (-78 °C) during addition. This is more likely with bulky Grignard reagents. | |
| Formation of Byproducts | Dehydrated product (tetrahydropyridine). | Use a mild quenching agent like saturated aqueous NH₄Cl. Avoid strong acids during workup and chromatography. |
| Secondary alcohol from reduction. | Occurs with Grignard reagents having β-hydrogens. Use a low temperature and avoid excess Grignard reagent. | |
| Biaryl compound (e.g., biphenyl). | Formed from Wurtz coupling. Ensure slow addition of the aryl halide during Grignard preparation to maintain a low concentration. |
Reaction Scope & Expected Results
The reaction is generally robust and accommodates a variety of Grignard reagents. The table below provides an overview of the expected scope.
| Entry | Grignard Reagent (R-MgX) | Product R-Group | Typical Yield (%) | Notes |
| 1 | Phenylmagnesium bromide | Phenyl | Good to Excellent | A standard and reliable transformation. |
| 2 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | Good to Excellent | Tolerates electron-withdrawing groups on the aryl ring. |
| 3 | Methylmagnesium iodide | Methyl | Good | Prone to enolization if the temperature is not well-controlled. |
| 4 | Ethylmagnesium bromide | Ethyl | Moderate to Good | Reduction to the secondary alcohol is a competitive side reaction. |
| 5 | Vinylmagnesium bromide | Vinyl | Good | Provides a useful handle for further functionalization (e.g., cross-coupling). |
| 6 | tert-Butylmagnesium chloride | tert-Butyl | Low to Moderate | Significant enolization is expected due to steric hindrance. |
Application Notes & Protocols: Synthesis of Spirocyclic Compounds from 1-N-(Methylsulfonyl)-4-piperidinone
Introduction: The Strategic Value of Spirocycles and the 1-N-(Methylsulfonyl)-4-piperidinone Building Block
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them "privileged scaffolds" capable of interacting with a wide range of biological targets with high specificity.[1][2] This structural complexity, however, often presents significant synthetic challenges.
This compound has emerged as a highly valuable and versatile starting material for the construction of these intricate scaffolds. Its utility is rooted in several key features:
-
The Piperidine Core: A common motif in numerous FDA-approved drugs, offering favorable pharmacokinetic properties.
-
The Ketone Functionality: The C4-carbonyl group is a reactive handle for a multitude of chemical transformations, serving as the anchor point for spiro-annulation.
-
The N-Methylsulfonyl Group: This electron-withdrawing group serves a dual purpose. It acts as a stable protecting group for the piperidine nitrogen under a variety of reaction conditions and modulates the reactivity of the ring system.
This guide provides an in-depth exploration of key synthetic strategies to access diverse spirocyclic frameworks from this pivotal building block, focusing on the underlying principles, experimental causality, and detailed, field-proven protocols.
Strategy 1: Synthesis of Spiro-Hydantoins via Bucherer-Bergs and Related Reactions
The spiro-hydantoin motif is a cornerstone in medicinal chemistry, known for its diverse biological activities. The most direct route to this scaffold from this compound is the Bucherer-Bergs reaction, a classic multicomponent reaction that efficiently constructs the hydantoin ring.
Principle and Mechanistic Insight
The reaction proceeds by the initial formation of a cyanohydrin from the piperidinone and a cyanide source. This is followed by reaction with an ammonium source (like ammonium carbonate) and subsequent intramolecular cyclization and rearrangement to yield the thermodynamically stable spiro-hydantoin product. The N-methylsulfonyl group remains inert throughout this process, ensuring the integrity of the piperidine core.
Causality in Experimental Design
-
Reagent Selection: The classical conditions use potassium cyanide (KCN) and ammonium carbonate.[3] While effective, the high toxicity of KCN and the often-required high temperatures are drawbacks. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields under these conditions.[3] An alternative, the Strecker-type synthesis, involves forming an α-amino nitrile intermediate first, followed by reaction with an isocyanate.[1] This multi-step approach offers greater control and diversity in the final product.
-
Solvent System: A mixture of polar protic solvents like ethanol and water is typically used to ensure the solubility of both the organic ketone and the inorganic salts (KCN, (NH4)2CO3).
Experimental Protocol: Microwave-Assisted Bucherer-Bergs Synthesis
This protocol describes an efficient synthesis of 1'-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Materials:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (2.5 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)
-
Ethanol
-
Water
-
Microwave synthesis vial (10 mL)
Equipment:
-
Microwave reactor
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (e.g., 177 mg, 1.0 mmol).
-
Add ammonium carbonate (e.g., 480 mg, 5.0 mmol) and potassium cyanide (e.g., 163 mg, 2.5 mmol). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add a 1:1 mixture of ethanol and water (e.g., 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 8-10 minutes with stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove excess inorganic salts.
-
Dry the product under vacuum to yield the spiro-hydantoin as a white or off-white solid. Purity can be assessed by LC/MS and NMR, with further purification by recrystallization if necessary.
Data Summary
| Method | Reagents | Conditions | Time | Typical Yield | Reference |
| Thermal | KCN, (NH₄)₂CO₃ | Reflux in EtOH/H₂O | 12-24 h | Moderate | [3] |
| Microwave | KCN, (NH₄)₂CO₃ | 120-140 °C in sealed vial | 8-15 min | Moderate to High | [3] |
| Strecker-Type | Aniline, TMSCN, then Isocyanate | Multi-step, various | 4-8 h | High | [1] |
Visualization of Spiro-Hydantoin Synthesis
Caption: General scheme for the Bucherer-Bergs synthesis of spiro-hydantoins.
Strategy 2: Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition
Spiro-oxindoles are a prominent class of heterocyclic compounds with significant applications in drug discovery, particularly in oncology.[2][4] A powerful and convergent method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an activated alkene derived from this compound.
Principle and Mechanistic Insight
This strategy is a two-stage process. First, the 4-piperidone is converted into an electron-deficient alkene (a dipolarophile) via a Knoevenagel or Claisen-Schmidt condensation with an aldehyde. Second, an azomethine ylide (the 1,3-dipole) is generated in situ from the condensation of an isatin derivative and an amino acid (commonly sarcosine or L-proline). The ylide then undergoes a highly regio- and stereoselective [3+2] cycloaddition with the activated piperidone derivative to furnish the complex dispiro[indoline-pyrrolidine-piperidine] system.[4][5]
Causality in Experimental Design
-
Activating the Piperidinone: The ketone at C4 is not reactive enough to serve as a dipolarophile. Its conversion to an exocyclic α,β-unsaturated system (e.g., a 3,5-bis(ylidene)-4-piperidone) is critical. The choice of aldehyde in this step directly translates to diversity in the final product.[4]
-
Generating the Ylide: The thermal decarboxylation of the iminium ion formed from isatin and an amino acid is the standard method for generating the azomethine ylide. The choice of isatin (e.g., substituted or unsubstituted) and amino acid dictates the substitution pattern on the newly formed pyrrolidine ring.
-
Solvent and Temperature: Refluxing methanol is an ideal solvent as it facilitates the formation of the azomethine ylide and provides the thermal energy required for the cycloaddition.[5]
Experimental Protocol: Two-Step Synthesis of a Dispiro-Oxindole
Step A: Synthesis of 3,5-Bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one
-
Materials: this compound (1.0 eq), 4-chlorobenzaldehyde (2.2 eq), Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 4-chlorobenzaldehyde.
-
Cool the mixture in an ice bath and add an aqueous solution of NaOH dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol and water, and dry. This activated piperidone is used directly in the next step.
-
Step B: [3+2] Cycloaddition
-
Materials: The 3,5-bis(ylidene)-4-piperidone from Step A (1.0 eq), Isatin (1.0 eq), Sarcosine (1.1 eq), Methanol.
-
Procedure:
-
To a round-bottom flask, add isatin and sarcosine in methanol.
-
Heat the mixture to reflux for 30 minutes to facilitate the formation of the azomethine ylide. The solution will typically change color.
-
Add the 3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one from Step A to the refluxing mixture.
-
Continue to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The spiro-oxindole product often precipitates.
-
Collect the solid by vacuum filtration and wash with a small amount of cold methanol.
-
The product can be further purified by column chromatography if necessary. This reaction is highly regioselective, with the cycloaddition occurring at one of the exocyclic double bonds.[4]
-
Visualization of Spiro-Oxindole Synthesis Workflow
Caption: Two-stage workflow for the synthesis of spiro-oxindoles.
Strategy 3: Intramolecular Cyclization Approaches
A more advanced, yet powerful, strategy involves constructing a precursor from this compound that is primed for a subsequent intramolecular cyclization to form the spiro-center. This method offers access to unique spirocyclic systems that may not be available through multicomponent reactions.
Principle and Mechanistic Insight
The core concept is to use the piperidinone scaffold to attach a tether containing a reactive functional group. The cyclization is then triggered, forcing the tether to form a new ring at a specific position, often adjacent to the eventual spiro-carbon. A key example is the interrupted Pictet-Spengler reaction, where an amide or lactam is reduced to an iminium ion, which is then trapped by a tethered nucleophile (like an indole) to form the spiro-center.[6] While this may require modification of the starting piperidinone, the underlying logic is a cornerstone of complex molecule synthesis.
Conceptual Protocol: Aza-Spiroindoline Formation
This conceptual protocol is based on an iridium-catalyzed reductive activation and subsequent spirocyclization.[6]
-
Precursor Synthesis: The initial this compound would first be converted to a suitable precursor. This could involve, for example, a Wittig reaction to introduce an ethyl ester, followed by reduction, protection, and coupling with a 2-(2-aminoethyl)indole derivative to form a tethered amide. This multi-step synthesis is complex but builds the necessary precursor.
-
Reductive Spirocyclization:
-
The amide precursor is dissolved in a suitable solvent (e.g., dichloromethane).
-
An iridium catalyst (e.g., Vaska's complex) and a silane reductant (e.g., tetramethyldisiloxane, TMDS) are added.
-
The catalyst and reductant work in concert to reduce the amide to a reactive iminium ion.
-
The tethered indole nucleophile attacks the iminium ion in a 5-endo-trig cyclization, forming the spiro-indoline ring system diastereoselectively.
-
A final reduction step by the silane quenches the reaction and yields the stable aza-spiroindoline product.
-
Causality in Experimental Design
-
Catalyst System: The choice of a mild catalyst system, like Vaska's complex with TMDS, is crucial for selectively generating the reactive iminium ion from the amide without over-reducing other functional groups.[6]
-
Substrate Control: The diastereoselectivity of the cyclization is controlled by the sterics of the transition state. The tethered groups will orient themselves to minimize steric repulsion, leading to a preferred facial attack and a single diastereomer.[6]
Visualization of Intramolecular Cyclization Concept
Caption: Conceptual workflow for forming spirocycles via intramolecular cyclization.
Conclusion and Outlook
This compound stands as a robust and versatile platform for the synthesis of medicinally relevant spirocyclic compounds. By leveraging classic multicomponent reactions like the Bucherer-Bergs synthesis, modern cycloaddition strategies, and advanced intramolecular cyclization tactics, researchers can access a vast chemical space of complex, three-dimensional molecules. The choice of synthetic strategy should be guided by the desired final scaffold, with each method offering unique advantages in terms of efficiency, diversity, and novelty. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to design and execute the synthesis of next-generation spirocyclic therapeutics.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-N-(Methylsulfonyl)-4-piperidinone in Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from a combination of favorable physicochemical properties it imparts to a molecule, including improved aqueous solubility, reduced metabolic lability, and the ability to form crucial interactions with biological targets. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling chemists to fine-tune a compound's affinity and selectivity for its target.[1]
This guide focuses on a particularly valuable derivative, 1-N-(Methylsulfonyl)-4-piperidinone . This building block combines the advantageous features of the piperidine core with the unique electronic and steric properties of the N-methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen, influencing the molecule's overall pharmacokinetic profile. Furthermore, the ketone at the 4-position provides a versatile chemical handle for a variety of synthetic transformations, making it an ideal starting point for the construction of diverse chemical libraries.
These application notes will provide a comprehensive overview of this compound, including its synthesis, key applications in drug discovery, and detailed protocols for its use in the laboratory.
Physicochemical Properties and Strategic Considerations
The strategic incorporation of the N-methylsulfonyl group offers several advantages in drug design:
-
Modulation of pKa: The strongly electron-withdrawing sulfonyl group significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as it can prevent unwanted protonation at physiological pH, which might otherwise lead to poor cell permeability or off-target interactions.
-
Metabolic Stability: The N-sulfonyl bond is generally robust and resistant to metabolic cleavage, contributing to an improved pharmacokinetic profile and potentially a longer in vivo half-life of the drug candidate.[1]
-
Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with biological targets and potentially enhancing binding affinity.
-
Vectorial Orientation: The defined geometry of the sulfonyl group allows for the directional projection of substituents, aiding in the exploration of the three-dimensional space of a target's binding pocket.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 218780-53-1 | [3] |
| Molecular Formula | C₆H₁₁NO₃S | [3] |
| Molecular Weight | 177.22 g/mol | [3] |
| Boiling Point | 320 °C | [3] |
| SMILES | CS(=O)(=O)N1CCC(=O)CC1 | [3] |
Synthetic Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound and a representative downstream application.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and robust procedure for the N-sulfonylation of piperidones.[4] The reaction involves the treatment of 4-piperidone hydrochloride monohydrate with methanesulfonyl chloride in the presence of a base.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane at 0 °C, add triethylamine (2.5 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of this compound.
Protocol 2: Application in the Synthesis of 3,5-bis(arylidene)-4-piperidinones
The ketone functionality of this compound is a versatile handle for further elaboration. A common and powerful reaction is the Knoevenagel condensation with aromatic aldehydes to generate 3,5-bis(arylidene)-4-piperidinones.[5][6][7] These compounds have shown a wide range of biological activities, including anticancer properties.[4][8]
Workflow Diagram:
Caption: Synthesis of 3,5-bis(arylidene) derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 2,4-difluorobenzaldehyde)
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (2.2 equivalents) in ethanol in a round-bottom flask.[8]
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reflux the reaction mixture for 24 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 3,5-bis(arylidene)-1-(methylsulfonyl)-4-piperidinone.
Self-Validation: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The disappearance of the methylene protons adjacent to the ketone in the starting material and the appearance of new vinylic proton signals in the ¹H NMR spectrum are indicative of a successful reaction.
Applications in Drug Discovery
The versatility of this compound as a building block has led to its use in the discovery of a diverse range of biologically active molecules.
-
Anticancer Agents: As demonstrated in Protocol 2, the Knoevenagel condensation products of this compound with various aldehydes have been investigated as potent anticancer agents.[4][8] These compounds often function as curcumin mimics and can induce apoptosis in cancer cells.[4] The N-sulfonyl group plays a crucial role in modulating the physicochemical properties of these analogs, potentially leading to improved drug-like characteristics.
-
Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors.[9] this compound can serve as a key intermediate in the synthesis of novel kinase inhibitors. The ketone can be converted to an amine via reductive amination, which can then be further functionalized to introduce moieties that interact with the kinase active site.
-
Antibacterial Agents: Derivatives of N-sulfonylated piperidines have shown promising antibacterial activity.[3] The unique electronic properties conferred by the sulfonyl group can influence the interaction of these compounds with bacterial targets.
-
CNS-Active Agents: The piperidine nucleus is prevalent in drugs targeting the central nervous system.[1] The ability to fine-tune the basicity of the piperidine nitrogen through N-sulfonylation makes this compound an attractive starting material for the synthesis of novel CNS drug candidates with optimized blood-brain barrier penetration and target engagement.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of a reactive ketone handle, a metabolically stable N-sulfonyl group, and the privileged piperidine scaffold provides medicinal chemists with a powerful tool for the synthesis of diverse and biologically active molecules. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this important chemical entity in their drug discovery programs.
References
- 1. Synthesis, cytotoxicity, and structure–activity insight of NH- and N-methyl-3,5-bis-(arylidenyl)-4-piperidones [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. explorationpub.com [explorationpub.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-N-(Methylsulfonyl)-4-piperidinone Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Renewed Focus on Piperidine Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The piperidine ring, a ubiquitous structural motif in numerous natural products and pharmaceuticals, has emerged as a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] This document provides a comprehensive guide to the synthesis, antimicrobial evaluation, and safety assessment of a promising class of compounds: 1-N-(methylsulfonyl)-4-piperidinone derivatives.
The incorporation of a methylsulfonyl group at the 1-position of the piperidin-4-one core introduces a sulfonamide functionality, a well-established pharmacophore in antibacterial agents.[3] This guide is designed to provide researchers with the foundational knowledge and detailed protocols to explore the therapeutic potential of this chemical series. We will delve into the rationale behind synthetic strategies, provide step-by-step methodologies for antimicrobial and cytotoxicity testing, and discuss the critical structure-activity relationships that govern the biological activity of these derivatives.
I. Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is a critical first step. Subsequently, this scaffold can be derivatized at the C-3 and C-5 positions to explore structure-activity relationships.
Protocol 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-one
This protocol outlines a two-step synthesis starting from the commercially available 4-hydroxypiperidine. The first step involves the sulfonylation of the piperidine nitrogen, followed by oxidation of the hydroxyl group to the corresponding ketone.
Step 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-ol
-
Rationale: The sulfonylation of the secondary amine of 4-hydroxypiperidine with methanesulfonyl chloride in the presence of a base provides the N-sulfonylated intermediate. Triethylamine is a common choice of base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(methylsulfonyl)piperidin-4-ol.
-
Step 2: Oxidation to 1-(Methylsulfonyl)piperidin-4-one
-
Rationale: A variety of oxidizing agents can be used for the conversion of the secondary alcohol to a ketone. A common and mild method is the Swern oxidation or the use of Dess-Martin periodinane.
-
Procedure (using Dess-Martin periodinane):
-
Dissolve 1-(methylsulfonyl)piperidin-4-ol (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound, 1-(methylsulfonyl)piperidin-4-one.
-
Derivatization Strategies
The 4-keto group of 1-(methylsulfonyl)piperidin-4-one serves as a versatile handle for further derivatization. For instance, Knoevenagel or Claisen-Schmidt condensation reactions can be employed to introduce various substituted aryl groups at the C-3 and C-5 positions, creating a library of derivatives for SAR studies.[4]
II. Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial activity of the synthesized derivatives is crucial to identify promising lead compounds. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in this assessment.
Mechanism of Action: Targeting Folate Biosynthesis
Sulfonamides, the class of compounds to which these derivatives belong, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3] Folate is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to bacteriostasis. It is hypothesized that this compound derivatives exert their antimicrobial effect through this well-established mechanism.[5]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
-
III. Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential to understand the relationship between chemical structure and antimicrobial potency.
Caption: Key modification sites for SAR studies on the this compound scaffold.
Key areas for modification and potential SAR trends include:
-
Substituents on the Aryl Rings (at C3/C5): The nature and position of substituents on any appended aryl rings can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to penetrate bacterial cell walls and interact with the target enzyme.[5]
-
The N-Methylsulfonyl Group: While the sulfonamide is crucial for the proposed mechanism of action, modifications to the methyl group could be explored. Replacing it with other small alkyl or even aryl groups may influence potency and selectivity.
-
The Piperidinone Ring: The core heterocyclic ring is generally considered essential for the overall scaffold. However, conformational changes induced by substituents can affect target binding.
IV. In Vitro Cytotoxicity Assessment
Ensuring the safety of new antimicrobial candidates is paramount. Cytotoxicity assays against mammalian cell lines are a critical component of the preclinical safety evaluation.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
V. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 |
| 1 | H | H | >128 | >128 | >100 |
| 2a | 4-Cl-Ph | H | 32 | 64 | 55.3 |
| 2b | 4-MeO-Ph | H | 64 | 128 | 89.1 |
| 2c | 4-NO₂-Ph | H | 16 | 32 | 42.7 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | >100 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for derivatization at multiple positions allow for a thorough exploration of the structure-activity relationship. The protocols outlined in this guide provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of this compound class.
Future work should focus on expanding the library of derivatives to build a comprehensive SAR profile. Promising compounds with potent antimicrobial activity and low cytotoxicity should be further investigated for their in vivo efficacy in animal models of infection and for their pharmacokinetic and pharmacodynamic properties. Understanding the potential for resistance development is also a critical next step in the journey toward developing a clinically viable therapeutic.
References
- 1. Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES [chemjournal.kz]
- 3. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apopto...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Synthon: Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 1-N-(Methylsulfonyl)-4-piperidinone as a versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its strategic functionalization is a cornerstone of modern drug discovery. The presence of the N-methylsulfonyl group not only modulates the physicochemical properties of the piperidine ring but also offers a stable and electron-withdrawing substituent that influences the reactivity of the core structure. This document will delve into key synthetic strategies, providing detailed protocols and mechanistic insights to empower researchers in their quest for new chemical entities.
The Strategic Advantage of this compound
The 4-piperidone core is a foundational building block for a multitude of bioactive molecules and natural products.[1] Its utility is evident in the synthesis of pharmaceuticals like fentanyl.[2][3] The introduction of a methylsulfonyl group at the nitrogen atom imparts several key features:
-
Chemical Stability: The sulfonyl group is robust and can withstand a wide range of reaction conditions, allowing for diverse chemical transformations on the piperidone core.
-
Modulation of Basicity: The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in biological assays and for tuning pharmacokinetic properties.
-
Reactivity Tuning: The sulfonyl group influences the reactivity of the carbonyl group and the adjacent α-protons, opening up unique synthetic pathways.
This guide will focus on three major applications of this compound in heterocyclic synthesis: the construction of spiro-heterocycles, its use in multicomponent reactions, and the synthesis of fused heterocyclic systems.
Synthesis of Spiro-Heterocyclic Scaffolds
Spiro-heterocycles, characterized by a single atom shared between two rings, are of significant interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological space. This compound serves as an excellent precursor for the synthesis of various spiro-compounds.[4]
Synthesis of Spiro-Pyrrolidines via 1,3-Dipolar Cycloaddition
A powerful method for constructing spiro-pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an olefin. In this strategy, the exocyclic double bond of a 3,5-bis(arylidene)-4-piperidone derivative, synthesized from this compound, acts as the dipolarophile.
Workflow for Spiro-Pyrrolidine Synthesis
Caption: Workflow for the synthesis of spiro-pyrrolidines.
Protocol 1: Synthesis of a Spiro-pyrrolidinyl-piperidinone Derivative
Step 1: Synthesis of (3E,5E)-3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one
-
Materials: this compound (1.0 eq), Benzaldehyde (2.2 eq), Glacial Acetic Acid, Dry HCl gas.
-
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Bubble dry HCl gas through the solution for 10-15 minutes while cooling in an ice bath.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure product.
-
Step 2: Synthesis of the Spiro-pyrrolidine
-
Materials: (3E,5E)-3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one (1.0 eq), Isatin (1.0 eq), Sarcosine (1.0 eq), Methanol.
-
Procedure:
-
To a solution of (3E,5E)-3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one in methanol, add isatin and sarcosine.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.[5]
-
| Reactant | Product | Yield | Reference |
| (3E,5E)-3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one | Spiro-pyrrolidinyl-piperidinone | 85-95% | [5] |
Multicomponent Reactions (MCRs) for Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating structural features from each starting material.[6] This approach offers significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7][8] this compound can be a valuable substrate in various MCRs.
Petrenko-Kritschenko Piperidone Synthesis Analogue
The Petrenko-Kritschenko piperidone synthesis is a classic MCR for the synthesis of 4-piperidones.[2] While this compound is the starting material here, its core reactivity can be exploited in analogous MCRs. For instance, a Biginelli-type reaction can be envisioned.
Conceptual Biginelli-type Reaction
Caption: Conceptual MCR for a fused heterocyclic system.
Protocol 2: Synthesis of a Dihydropyrimidinone-fused Piperidine Derivative (Conceptual)
-
Materials: this compound (1.0 eq), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq), Urea (1.5 eq), Ethanol, Catalytic HCl.
-
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, and urea in ethanol.
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture to room temperature and store at 4°C overnight to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent.
-
| Reaction Type | Key Reactants | Potential Product |
| Biginelli-type | 1-N-(Ms)-4-piperidone, Aldehyde, Urea | Dihydropyrimidinone-fused piperidine |
Synthesis of Fused Heterocyclic Systems
The carbonyl group and the adjacent α-methylene groups of this compound provide reactive sites for the construction of fused heterocyclic rings. A common strategy involves an initial condensation reaction followed by an intramolecular cyclization.
Synthesis of Pyrazolo-fused Piperidines
A pyrazole ring can be fused to the piperidine core by reacting this compound with a hydrazine derivative.
Protocol 3: Synthesis of a Pyrazolo[3,4-c]piperidine Derivative
-
Materials: this compound (1.0 eq), Hydrazine hydrate or a substituted hydrazine (1.1 eq), Ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Reaction Scheme for Pyrazole Fusion
Caption: Synthesis of a pyrazolo-fused piperidine.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique combination of a stable, electron-withdrawing N-substituent and a reactive 4-oxo functionality allows for the construction of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop new molecular entities with potential therapeutic applications. The continued exploration of its reactivity in diverse synthetic transformations is certain to yield further innovations in heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-N-(Methylsulfonyl)-4-piperidinone by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 1-N-(Methylsulfonyl)-4-piperidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar, heterocyclic compound using column chromatography. Here, we synthesize fundamental principles with field-proven insights to help you overcome common challenges and optimize your purification workflow.
Introduction: The Challenge of Purifying this compound
This compound is a polar molecule due to the presence of a ketone and a sulfonamide group. Its purification via normal-phase column chromatography (the most common and accessible method) presents specific challenges, primarily related to its interaction with the stationary phase (silica gel) and its solubility in common mobile phases. This guide provides a structured approach to troubleshooting and answering frequently asked questions to ensure a successful purification.
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What's happening and how can I fix it?
A: This is the most frequent issue with amine-containing compounds like piperidones on silica gel.
-
The Cause (Expertise & Experience): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the piperidinone ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, and sometimes irreversible, binding leads to a "streaking" or "tailing" effect, where the compound elutes slowly and over many fractions, resulting in poor resolution.
-
The Solution (Trustworthiness):
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically sufficient.[1] This competing base will saturate the acidic silanol sites on the silica, preventing your target compound from binding too strongly and allowing it to move through the column in a more defined band.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2] However, optimizing the mobile phase on standard silica is often the most practical first step.
-
Q2: I can't find a good solvent system. My compound either stays at the baseline (Rf=0) or shoots up with the solvent front (Rf=1) on the TLC plate.
A: This indicates a significant polarity mismatch between your compound and the mobile phase. This compound is quite polar, so typical non-polar solvent systems like pure hexanes or low percentages of ethyl acetate in hexanes will not be effective.
-
The Cause (Expertise & Experience): A low Rf value means the mobile phase is not polar enough to compete with the silica gel for your compound. A high Rf value means the mobile phase is too polar, and it's carrying your compound without sufficient interaction with the stationary phase.
-
The Solution (Trustworthiness):
-
Start with a More Polar System: Begin your TLC development with a more polar solvent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol.[1]
-
Systematic Screening: Test a range of solvent ratios. For example:
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
-
Aim for an Optimal Rf: The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[1] This range provides the best balance between retention and elution time on a column, maximizing the separation from impurities.
-
Q3: My compound seems to have decomposed on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions.
A: Compound stability on silica gel is a critical factor that must be assessed before committing to a large-scale purification.
-
The Cause (Expertise & Experience): The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While this compound is generally stable, certain impurities from the reaction or prolonged exposure to silica can lead to decomposition.
-
The Solution (Trustworthiness):
-
Perform a Stability Test: Before running your column, spot your crude material on a TLC plate, and let it sit for a few hours. Then, develop the plate and see if any new spots have appeared. This simple test can indicate if your compound is unstable on silica.[2]
-
Minimize Contact Time: If you suspect instability, use flash column chromatography, which employs positive pressure to speed up the elution process, thereby reducing the time your compound spends in contact with the silica.
-
Use Deactivated Silica: You can deactivate silica gel by treating it with a base or by using commercially available deactivated silica.
-
Q4: I've loaded my sample, but I can't see any spots on my TLC plates when I check the fractions with a UV lamp.
-
The Cause (Expertise & Experience): For a compound to be visible under UV light, it typically needs to possess a chromophore, such as an aromatic ring or a conjugated system. This compound lacks a strong chromophore and may not be easily visible under a standard 254 nm UV lamp.
-
The Solution (Trustworthiness):
-
Use a Chemical Stain: A universal stain is essential for visualizing compounds that are not UV-active. For this compound, a potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain would be effective.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is another simple and effective visualization method. Iodine will reversibly adsorb to most organic compounds, appearing as brown spots.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most cost-effective and appropriate choice. Its polarity is well-suited for retaining a polar compound like this, allowing for effective separation from less polar impurities when the correct mobile phase is used.
Q2: How do I choose between dry loading and liquid loading my sample onto the column?
A: The choice depends on the solubility of your crude sample in the mobile phase.
-
Liquid Loading: If your crude material is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully load it onto the top of the column. This is generally faster and simpler.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method. Dissolve your crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents poorly soluble compounds from precipitating at the top of the column, which would lead to poor separation.
Q3: How much crude material can I load onto my column?
A: The loading capacity depends on the difficulty of the separation. A general rule of thumb for a moderately difficult separation is a silica-to-sample ratio of about 50:1 to 100:1 by weight. For easier separations, a ratio of 30:1 might be sufficient. Overloading the column is a common mistake that leads to poor separation. It is always better to run multiple smaller columns than one overloaded large column.
Q4: Should I use an isocratic or a gradient elution?
A:
-
Isocratic Elution (constant solvent composition): This is simpler to perform and is suitable if the impurities you are separating have Rf values that are significantly different from your product on the TLC plate.
-
Gradient Elution (gradually increasing solvent polarity): This is more effective for separating compounds with a wide range of polarities. You can start with a less polar mobile phase to elute non-polar impurities and then gradually increase the polarity (e.g., by increasing the percentage of methanol in DCM) to elute your product and then any more polar impurities. This often results in better separation and sharper peaks.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare several TLC developing chambers with different solvent systems of increasing polarity (e.g., 98:2, 95:5, 90:10 DCM:MeOH, each with 0.5% TEA).
-
Dissolve a small amount of your crude this compound in a volatile solvent like DCM.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots using a potassium permanganate dip or another suitable stain.
-
Calculate the Rf value for your target compound in each solvent system. Select the system that provides an Rf of ~0.2-0.4 for the column purification.
Protocol 2: Column Chromatography Purification
-
Column Packing: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Liquid Load: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Load: Adsorb the crude material onto a small amount of silica gel and carefully add the resulting powder to the top of the packed column.
-
-
Elution: Carefully add the mobile phase to the column. Begin collecting fractions. If using a gradient, start with the initial low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC using the same system developed in Protocol 1 to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary and Visualization
Table 1: Mobile Phase Selection Guide
| Polarity of Mobile Phase | Example Solvent System (v/v) | Expected Rf of Target Compound | Use Case |
| Low | 95:5 Hexane:EtOAc | < 0.1 | Eluting very non-polar impurities. |
| Medium | 50:50 Hexane:EtOAc or 98:2 DCM:MeOH | 0.1 - 0.3 | Good starting point for elution of the target. |
| High | 90:10 DCM:MeOH | > 0.4 | Eluting the target compound or more polar impurities. |
| Very High | 80:20 DCM:MeOH | ~1.0 | Flushing the column after the product has eluted. |
Note: All mobile phases should be supplemented with 0.1-1% Triethylamine (TEA) to prevent peak tailing.
Diagram 1: Troubleshooting Logic for Poor Separation
Caption: A decision-making workflow for troubleshooting poor separation results.
Diagram 2: General Workflow for Purification
Caption: Step-by-step workflow for the purification process.
References
Technical Support Center: Optimizing the Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-N-(Methylsulfonyl)-4-piperidinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely employed method is the N-sulfonylation of a 4-piperidone salt with methanesulfonyl chloride (MsCl). This reaction typically involves a suitable base to neutralize the generated hydrochloric acid and an appropriate solvent. The starting material is often 4-piperidone hydrochloride monohydrate, which is commercially available.[1] The piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.
Q2: Why is 4-piperidone often supplied as a hydrochloride monohydrate salt? What is its actual structure?
4-Piperidone hydrochloride is often supplied as the monohydrate, which exists in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.[1][2] This hydrated form can influence the reactivity and solubility of the starting material. It's crucial to be aware of this as it can affect reaction kinetics. For most N-alkylation or N-sulfonylation reactions, the equilibrium shifts towards the ketone form under the reaction conditions.
Q3: What are the critical parameters to control for a successful synthesis?
There are four primary pillars for success in this synthesis:
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the piperidinium hydrochloride and neutralize the HCl byproduct generated during the reaction, but not so strong as to promote side reactions like self-condensation of the piperidone.
-
Solvent Choice: The solvent must dissolve the starting materials and reagents to a reasonable extent and be inert to the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2]
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of methanesulfonyl chloride, is essential to prevent runaway reactions and minimize the formation of impurities.
-
Stoichiometry: Precise control over the molar ratios of the reactants is key. An excess of the sulfonylating agent can lead to complex purification, while an excess of the base can cause degradation of the product or starting material.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I've followed the standard protocol, but my final yield of this compound is extremely low. What are the likely causes?
A: Low yield is a common issue that can often be traced back to a few key areas. Let's diagnose the potential causes systematically.
-
Cause A: Ineffective Base
-
The "Why": The primary role of the base is to liberate the free secondary amine from its hydrochloride salt and to scavenge the HCl produced in the reaction. If the base is too weak or is not present in a sufficient stoichiometric amount (at least 2 equivalents are needed), the reaction will be sluggish or stall completely. The piperidine nitrogen will remain protonated and thus non-nucleophilic.
-
The Solution:
-
Switch to a stronger, non-nucleophilic base. Triethylamine (TEA) is a common choice.[2] For more challenging cases, a stronger base like N,N-Diisopropylethylamine (DIPEA) can be used to ensure complete deprotonation without competing in the reaction.
-
Verify Stoichiometry. Ensure you are using at least two molar equivalents of the base relative to the 4-piperidone hydrochloride monohydrate. One equivalent is for neutralizing the starting salt, and the second is for scavenging the HCl byproduct.
-
Check Base Quality. Ensure your base is anhydrous and has not degraded during storage.
-
-
-
Cause B: Poor Temperature Management
-
The "Why": The reaction between an amine and methanesulfonyl chloride is highly exothermic. Adding the MsCl too quickly or at too high a temperature can lead to the formation of undesired side products or degradation of the starting material and product.
-
The Solution:
-
Maintain Low Temperature. The reaction should be performed in an ice bath (0 °C).
-
Slow, Dropwise Addition. Add the methanesulfonyl chloride solution dropwise to the mixture of 4-piperidone and base over a period of 30-60 minutes. This allows for effective heat dissipation.
-
-
-
Cause C: Reagent Quality
-
The "Why": Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid, which is unreactive. The 4-piperidone starting material can also vary in quality.
-
The Solution:
-
Use Fresh Reagents. Use a freshly opened bottle of methanesulfonyl chloride or distill it before use if its quality is suspect.
-
Assess Starting Material. While 4-piperidone hydrochloride monohydrate is generally stable, ensure it has been stored correctly.
-
-
Below is a workflow to guide your troubleshooting process for low yield.
Problem 2: Presence of Multiple Spots on TLC, Including Starting Material
Q: My reaction seems to be incomplete. The TLC plate shows the product spot, but also a significant amount of the starting material and other impurities. What's going on?
A: This indicates either an incomplete reaction or the formation of side products.
-
Cause A: Insufficient Reaction Time or Temperature
-
The "Why": While the initial addition is done at 0 °C to control the exotherm, the reaction may require warming to room temperature to proceed to completion. If the reaction is quenched too early, a significant amount of starting material will remain.
-
The Solution: After the dropwise addition of methanesulfonyl chloride at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting 4-piperidone.
-
-
Cause B: Formation of a Dimeric Impurity
-
The "Why": Under basic conditions, 4-piperidone can undergo self-condensation (an aldol-type reaction) to form dimeric impurities. This is more likely if a very strong base is used or if the reaction is run at elevated temperatures.
-
The Solution: Adhere strictly to the recommended temperature profile (0 °C for addition, then slowly warm to RT). Avoid unnecessarily strong bases like metal alkoxides or hydroxides. Triethylamine is generally sufficient.
-
-
Cause C: Hydrolysis of Product
-
The "Why": The N-sulfonyl bond is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions during the workup, potentially reverting to 4-piperidone.
-
The Solution: Use a mild aqueous workup. A wash with a saturated sodium bicarbonate solution followed by water and brine is standard. Avoid strong acids or bases during extraction.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-piperidone hydrochloride monohydrate (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a slurry (approx. 0.2 M concentration).
-
Base Addition: Cool the slurry to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.
-
Sulfonylation: In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
The overall reaction scheme is illustrated below.
Data Summary: Reagent Stoichiometry and Solvents
For optimal results, adhere to the following parameters.
| Reagent | Molar Eq. | Role | Key Consideration |
| 4-Piperidone HCl·H₂O | 1.0 | Starting Material | Ensure accurate weighing; accounts for hydrate form. |
| Methanesulfonyl Chloride | 1.05 - 1.1 | Sulfonylating Agent | Slight excess ensures full conversion. Use fresh. |
| Triethylamine (TEA) | 2.1 - 2.2 | Base | Must be >2.0 eq. to neutralize salt and byproduct. |
| Dichloromethane (DCM) | - | Solvent | Must be anhydrous to prevent hydrolysis of MsCl. |
References
Technical Support Center: 1-N-(Methylsulfonyl)-4-piperidinone Synthesis
Welcome to the Technical Support Center for the synthesis of 1-N-(Methylsulfonyl)-4-piperidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the N-sulfonylation of 4-piperidone with methanesulfonyl chloride in the presence of a base.
Issue 1: Low or No Product Yield
Question: My reaction between 4-piperidone and methanesulfonyl chloride is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: A low or non-existent yield in this N-sulfonylation reaction can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
-
Reagent Quality and Handling:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis upon exposure to moisture, forming methanesulfonic acid, which is unreactive in this synthesis.[1][2][3] Always use a fresh bottle of methanesulfonyl chloride or ensure it has been stored under anhydrous conditions. It's advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of 4-Piperidone: The starting 4-piperidone should be of high purity. It is often supplied as a hydrochloride salt and may exist as a hydrate.[4] Ensure the free base is properly liberated and dried before use if starting from the salt.
-
Solvent Purity: The use of anhydrous solvents is crucial. Any residual water can lead to the hydrolysis of the methanesulfonyl chloride.[5] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred and should be appropriately dried.[3]
-
-
Reaction Conditions:
-
Base Selection: A suitable base is required to neutralize the HCl generated during the reaction.[6] Common choices include tertiary amines like triethylamine or pyridine. The base should be non-nucleophilic to avoid competing reactions with the methanesulfonyl chloride.[7]
-
Temperature Control: The reaction is often exothermic. It is critical to add the methanesulfonyl chloride slowly to the solution of 4-piperidone and base at a low temperature (typically 0 °C) to control the reaction rate and prevent overheating, which can lead to side product formation.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC or several peaks in the HPLC/GC analysis. What are the likely impurities and how can I minimize their formation?
Answer: The formation of multiple products is indicative of side reactions. The primary impurities in the synthesis of this compound are typically unreacted starting materials, hydrolysis products, and potentially byproducts from the self-condensation of 4-piperidone.
-
Common Impurities and Their Formation:
| Impurity | Chemical Name | Formation Mechanism | Mitigation Strategy |
| I-1 | 4-Piperidone | Unreacted starting material. | Ensure correct stoichiometry and sufficient reaction time. Monitor the reaction by TLC or HPLC. |
| I-2 | Methanesulfonic Acid | Hydrolysis of methanesulfonyl chloride by residual water in the reaction mixture.[1][2] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| I-3 | Triethylamine Hydrochloride | Byproduct from the neutralization of HCl by triethylamine. | Removed during aqueous work-up. |
| I-4 | 4-Piperidone Dimer/Trimer | Base-catalyzed self-condensation (aldol-type reaction) of 4-piperidone. | Use a non-nucleophilic base and maintain a low reaction temperature. Add 4-piperidone to the reaction mixture slowly. |
-
Reaction Pathway and Side Reactions:
Caption: Main reaction and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: Purification of this compound is typically achieved through a combination of an aqueous work-up followed by either recrystallization or column chromatography.
-
Aqueous Work-up: After the reaction is complete, a standard work-up involves quenching the reaction with water or a dilute acid. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-piperidone and the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities like methanesulfonic acid, and finally with brine.[6][7]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: For less pure samples or when a very high purity is required, flash column chromatography on silica gel is the recommended method. A gradient of ethyl acetate in hexanes is a common eluent system.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (4-piperidone) and the product. The consumption of the starting material and the appearance of the product spot can be visualized using an appropriate stain, such as potassium permanganate or iodine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8]
Q3: Can I use a different base instead of triethylamine?
A3: Yes, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate can also be employed, particularly if the reaction is run in a polar aprotic solvent like DMF where the base is more soluble. The choice of base can influence the reaction rate and the impurity profile.[3]
Q4: What are the key safety precautions when working with methanesulfonyl chloride?
A4: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[9] It reacts exothermically with nucleophiles, including water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-piperidone (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.1 equivalents), either neat or dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 15-30 minutes. Ensure the temperature remains at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting 4-piperidone is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone Derivatives
Introduction
Welcome to the technical support guide for the synthesis of 1-N-(Methylsulfonyl)-4-piperidinone and its derivatives. This molecule is a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical agents.[1][2] The most common synthetic route involves the N-mesylation of a 4-piperidone precursor, typically starting from 4-piperidone hydrochloride, with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.
While the reaction appears straightforward on paper, it is frequently plagued by side reactions that can significantly reduce yield and complicate purification. This guide is structured as a series of troubleshooting questions and answers to address the specific, practical issues researchers encounter in the lab. We will delve into the mechanistic origins of these problems and provide field-proven solutions to optimize your synthetic outcomes.
Core Reaction Pathway
The primary transformation involves the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction.
References
Technical Support Center: TLC Visualization for 1-N-(Methylsulfonyl)-4-piperidinone
Welcome to the technical support center for the visualization of 1-N-(Methylsulfonyl)-4-piperidinone on Thin-Layer Chromatography (TLC) plates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work.
Introduction to Visualizing this compound
This compound is a non-UV active compound, meaning it will not be visible under a standard UV lamp (254 nm) unless the TLC plate has a fluorescent indicator.[1][2] This necessitates the use of chemical staining techniques to visualize its position on the TLC plate. The choice of stain is critical and depends on the functional groups present in the molecule: a ketone and a sulfonyl group. This guide will explore the most effective staining methods and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why can't I see my this compound spot under the UV lamp?
Your compound lacks a sufficient chromophore (a part of a molecule responsible for its color) to absorb UV light at 254 nm.[1][2] While many aromatic compounds are UV-active, aliphatic compounds like this compound are often not.[1] You will need to use a chemical stain for visualization.
Q2: Which chemical stains are most effective for this compound?
Based on the structure, the most effective stains are those that react with the ketone functional group or are strong, general oxidizing agents. Recommended stains include:
-
Potassium Permanganate (KMnO₄): An excellent general stain for compounds that can be oxidized. It will react with the piperidinone ring, appearing as a yellow-brown spot on a purple background.[1][3]
-
Vanillin-Sulfuric Acid Stain: This stain is particularly effective for carbonyl compounds (ketones and aldehydes), as well as alcohols and other functional groups.[1][4] It often produces colored spots, which can aid in differentiation if other compounds are present.[5][6]
-
Ceric Ammonium Molybdate (CAM) Stain: A versatile and highly sensitive general stain that reacts with a wide variety of organic compounds.[7]
-
Iodine Vapor: A simple, semi-destructive method where iodine complexes with organic compounds to form brownish spots.[1][2] This method is reversible as the iodine will eventually sublime off the plate.[1]
Q3: How do I calculate the Retention Factor (Rf) value for my spot?
The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[8][9]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
An ideal Rf value is between 0.3 and 0.7, as this indicates a good separation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. The sample concentration is too low.[11][12] 2. The compound evaporated from the plate during drying, especially if excessive heat was used.[11] 3. The chosen stain is not suitable for your compound. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase concentration.[12] 2. Avoid overheating the plate when drying or developing the stain. 3. Try a more universal stain, such as potassium permanganate or CAM stain. |
| The spots are streaking or elongated. | 1. The sample was overloaded (applied in excess).[12][13] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The developing solvent is not appropriate for the compound.[12] | 1. Dilute your sample before spotting it on the TLC plate.[13] 2. Add a small amount of a polar solvent (like methanol) to your spotting solvent to improve solubility. 3. Adjust the polarity of your developing solvent system. For highly polar compounds, a more polar eluent is needed.[11] |
| The Rf value is too high (spot is near the solvent front). | The eluting solvent is too polar for your compound.[11][14] | Decrease the polarity of the mobile phase. For example, if you are using a 50:50 mixture of ethyl acetate and hexanes, try a 30:70 mixture.[14] |
| The Rf value is too low (spot is near the baseline). | The eluting solvent is not polar enough for your compound.[11][14] | Increase the polarity of the mobile phase. For example, if you are using a 30:70 mixture of ethyl acetate and hexanes, try a 50:50 mixture.[14] |
| The background of the plate is too dark after staining. | The plate was overheated during the visualization step.[1] | Apply heat more gently and for a shorter duration. A heat gun should be moved continuously over the plate.[5][15] |
Experimental Protocols & Workflows
General TLC Workflow
The following diagram illustrates the standard workflow for performing and visualizing a TLC experiment.
Detailed Staining Protocols
This is an oxidative stain that is very effective for a wide range of organic compounds.
Preparation: [16]
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.
-
Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.
-
Stir until all components are fully dissolved. The solution should be a deep purple.
Procedure: [1]
-
After developing and drying the TLC plate, dip it quickly into the KMnO₄ stain using forceps.
-
Remove the plate and let the excess stain drip off.
-
Gently heat the plate with a heat gun. Your compound should appear as a yellow to brown spot against a purple or pink background.[3]
This stain is excellent for carbonyl-containing compounds and often gives a range of colors for different spots.
-
Dissolve 6 g of vanillin in 95 mL of 96% ethanol in a 100 mL container.
-
Carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Store the stain in a well-sealed container.
-
Dip the dried TLC plate into the vanillin stain.
-
Wipe the back of the plate to remove excess stain.
-
Heat gently with a heat gun until colored spots appear.
This is a simple and semi-destructive method suitable for many organic compounds.
-
Place a few crystals of solid iodine at the bottom of a sealed chamber (a wide-mouthed jar with a lid works well).
-
Adding a small amount of silica gel to the chamber can help create a more uniform iodine vapor.
-
Place the dried TLC plate inside the chamber and close the lid.
-
Allow the plate to remain in the chamber until brownish spots appear. This may take a few minutes.
-
Remove the plate and immediately circle the spots with a pencil, as they will fade over time as the iodine sublimes.[1][19]
Summary of Visualization Techniques
| Technique | Principle of Detection | Appearance of Spot | Suitability for this compound |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds.[1][2] | Dark spot on a fluorescent green background. | Low - compound is not UV-active. |
| Potassium Permanganate | Oxidation of the organic compound.[20] | Yellow to brown spot on a purple/pink background.[3] | High - general and reliable. |
| Vanillin-Sulfuric Acid | Reaction with carbonyl and other functional groups.[1] | Variously colored spots on a light background. | High - specific for the ketone group. |
| Ceric Ammonium Molybdate (CAM) | Complexation and oxidation. | Blue to green spots on a light background. | High - very sensitive general stain. |
| Iodine Vapor | Reversible complex formation.[1][2] | Brown spots on a light brown background.[19] | Moderate to High - simple and effective. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. devthechemist.com [devthechemist.com]
- 5. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Home Page [chem.ualberta.ca]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. reddit.com [reddit.com]
Stability of 1-N-(Methylsulfonyl)-4-piperidinone under acidic and basic conditions
A Guide to Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-N-(Methylsulfonyl)-4-piperidinone. This document provides in-depth information, troubleshooting advice, and experimental protocols to help you understand and manage the chemical stability of this versatile building block under various laboratory conditions. Our goal is to equip you with the expertise to anticipate potential challenges, optimize your reaction conditions, and ensure the integrity of your results.
Introduction: Why Stability Matters
This compound is a key intermediate in medicinal chemistry and organic synthesis, valued for its dual functionality: a reactive ketone and a stable sulfonamide.[1][2][3] The piperidone ring is a common scaffold in pharmacologically active compounds.[4] However, the interplay between the electron-withdrawing sulfonyl group and the enolizable ketone creates a unique reactivity profile. A thorough understanding of its stability is paramount for successful synthesis, purification, storage, and scale-up, preventing yield loss and the formation of unwanted impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A: The compound is generally stable under neutral, anhydrous conditions at room temperature. The N-sulfonyl group is significantly more resistant to cleavage than an N-acyl or N-Boc group. However, the molecule's stability is compromised by the presence of strong acids or, more significantly, strong bases, primarily due to the reactivity of the ketone functional group.
Q2: How should I properly store this compound?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5][7] For long-term storage, refrigeration is recommended.
Q3: What are the most likely degradation pathways I should be aware of?
A: The two primary degradation pathways are:
-
Under Basic Conditions: The most common issue is base-catalyzed self-condensation (an aldol reaction). The protons on the carbons adjacent to the ketone (α-protons) are acidic and can be removed by a base to form an enolate, which can then attack another molecule of the piperidone.
-
Under Acidic Conditions: While the sulfonamide bond is robust, prolonged exposure to strong, hot acid can lead to hydrolysis (cleavage) of the nitrogen-sulfur (N-S) bond, yielding 4-piperidone and methanesulfonic acid.[8]
Q4: Is the compound sensitive to heat or light?
A: While specific photostability data is not widely published, standard best practices for organic compounds should be followed. Forced degradation studies, which include thermal and photolytic stress testing, are the definitive way to determine its sensitivity.[9] It is advisable to store the compound protected from light and avoid prolonged exposure to high temperatures.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: "My reaction yield is low and I see multiple new, less-mobile spots on my TLC plate after running a reaction under basic conditions (e.g., NaH, LDA, NaOH)."
-
Probable Cause: You are likely observing the results of a base-catalyzed self-condensation (aldol) reaction. The strong base deprotonates the piperidone at the α-position, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another piperidone molecule, leading to dimers and potentially oligomers, which are higher in molecular weight and often more polar.
-
Scientific Explanation: The equilibrium for enolate formation, while favoring the ketone, provides a sufficient concentration of the nucleophile to initiate the condensation cascade, especially at elevated temperatures or high reactant concentrations.
-
Solutions & Prophylactic Measures:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation (e.g., 0 °C, -20 °C, or -78 °C).
-
Use Slow Addition: If the piperidone is a reactant, add it slowly via a syringe pump to the reaction mixture. This keeps the instantaneous concentration of the enolizable ketone low, minimizing self-reaction.
-
Choose Your Base Wisely: If possible, use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide - LDA, lithium bis(trimethylsilyl)amide - LiHMDS) which may favor the desired reaction over self-condensation.
-
Protecting Group Strategy: If the subsequent chemistry allows, consider protecting the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) before proceeding with reactions that require basic conditions.
-
-
Visualization of the Problem:
Caption: Postulated pathway for basic degradation.
Issue 2: "After an acidic workup or reaction in strong acid (e.g., refluxing in 6M HCl), I observe a significant loss of product and the appearance of a water-soluble byproduct."
-
Probable Cause: You are likely cleaving the N-sulfonyl bond. Sulfonamides are generally stable, but forcing conditions (concentrated acid and heat) can catalyze their hydrolysis. The products would be 4-piperidone (as its hydrochloride salt) and methanesulfonic acid, both of which are highly water-soluble and may be lost during an organic extraction.
-
Scientific Explanation: The reaction is an acid-catalyzed nucleophilic acyl substitution analogue. The piperidine nitrogen is protonated, followed by nucleophilic attack of water on the sulfur atom, leading to the eventual cleavage of the N-S bond.
-
Solutions & Prophylactic Measures:
-
Use Milder Acids: For workups, use dilute aqueous acids (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic.
-
Control Temperature: Perform all acidic steps at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Limit Exposure Time: Do not leave your reaction mixture in contact with strong acid for longer than is absolutely necessary to complete the desired protonation or reaction.
-
-
Visualization of the Problem:
Caption: Postulated pathway for acidic degradation.
Issue 3: "My compound streaks badly on a silica gel column and the recovery is poor."
-
Probable Cause: The slightly acidic nature of standard silica gel can cause partial degradation of sensitive compounds. Furthermore, the polar ketone and sulfonamide functionalities can chelate to the silica surface, leading to strong adsorption, significant tailing on TLC, and poor recovery from column chromatography.
-
Solutions & Prophylactic Measures:
-
Deactivate the Silica: Before running the column, flush it with your starting eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of aqueous ammonia. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or switch to reverse-phase (C18) chromatography if your compound and impurities have sufficiently different polarities.
-
Recrystallization: If the compound is a solid and of sufficient purity, recrystallization is often a better purification method that avoids these issues entirely.
-
Experimental Protocols for Stability Assessment
To quantitatively assess stability, a forced degradation study is recommended. This involves subjecting the compound to stress conditions and monitoring its degradation over time using a stability-indicating analytical method like HPLC.[9]
Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 3. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 218780-53-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection Strategies for 1-N-(Methylsulfonyl)-4-piperidinone Derivatives
Welcome to the technical support center for the deprotection of 1-N-(Methylsulfonyl)-4-piperidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the removal of the N-mesyl protecting group from this important synthetic intermediate. The N-methylsulfonyl (mesyl) group is a robust protecting group, but its cleavage can be challenging without impacting the integrity of the 4-piperidinone core. This resource provides troubleshooting guides and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound often challenging?
The N-S bond in N-sulfonylamides is notoriously stable due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, making the bond less susceptible to cleavage.[1] This stability necessitates forcing conditions, such as strong acids or powerful reducing agents, which can be incompatible with other functional groups in the molecule, particularly the ketone in the 4-position of the piperidine ring.[1]
Q2: What are the primary methods for N-mesyl deprotection of 4-piperidinone derivatives?
There are two main strategies for cleaving the N-mesyl group: acidic hydrolysis and reductive cleavage. The choice between these methods depends on the overall stability of your substrate and the presence of other functional groups.
Q3: Can the 4-ketone functionality be compromised during deprotection?
Yes, the 4-ketone is susceptible to certain reaction conditions. Under harsh acidic conditions, enolization followed by undesired side reactions can occur. More significantly, some reductive methods, especially those employing metal hydrides, can reduce the ketone to a hydroxyl group. Therefore, selecting a deprotection method that is chemoselective for the N-S bond over the carbonyl group is critical.
Q4: Are there milder, alternative methods for N-sulfonyl deprotection?
Recent advancements have explored electrochemical and photochemical methods for N-sulfonyl deprotection under milder conditions.[2][3][4][5] These techniques can offer greater functional group tolerance but may require specialized equipment.
Troubleshooting Guide
This section addresses specific problems you might encounter during the deprotection of this compound derivatives.
Problem 1: Incomplete or No Deprotection
Scenario: After performing the deprotection reaction, TLC or LC-MS analysis shows a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficiently Strong Conditions (Acidic Hydrolysis): The N-mesyl group is more resistant to acid cleavage than arylsulfonyl groups like tosyl. If you are using moderately acidic conditions that are effective for tosyl groups, they may be insufficient for mesyl deprotection.
-
Inactive Reducing Agent (Reductive Cleavage): Reductive methods using dissolving metals (e.g., sodium in liquid ammonia, magnesium in methanol) require the metal surface to be active.
-
Solution: Ensure your metal is fresh and reactive. For magnesium, pre-activation with iodine or sonication can be beneficial.[7] For sodium, ensure the liquid ammonia is dry and the sodium is clean.
-
-
Steric Hindrance: If your 4-piperidinone derivative has bulky substituents near the nitrogen, this can hinder the approach of reagents.
-
Solution: Prolonged reaction times or higher temperatures may be necessary. Alternatively, a different deprotection strategy might be required.
-
Problem 2: Product Degradation or Unidentified Side Products
Scenario: The desired deprotected 4-piperidinone is formed, but significant byproducts are also observed, leading to low yield and difficult purification.
Possible Causes & Solutions:
-
Ketone Reduction: This is a common side reaction under certain reductive conditions.
-
Solution: Avoid harsh reducing agents like lithium aluminum hydride unless ketone reduction is also desired. Milder reductive conditions, such as magnesium in methanol, are less likely to affect the ketone.[7] Careful monitoring of the reaction progress is crucial to minimize over-reduction.
-
-
Acid-Catalyzed Side Reactions: The 4-piperidinone ring can be unstable under strongly acidic conditions at elevated temperatures, leading to condensation or rearrangement products.[8]
-
Sulfonyl Group Migration: In aryl-containing substrates, acidic conditions can sometimes lead to Friedel-Crafts-type migration of the sulfonyl group to an aromatic ring.[1][6][9]
-
Solution: While less common with the methanesulfonyl group compared to arylsulfonyl groups, this can be a consideration if your molecule contains electron-rich aromatic moieties. If this is observed, a reductive deprotection method is a better alternative.
-
Problem 3: Difficulty in Work-up and Isolation
Scenario: The reaction appears successful, but isolating the pure deprotected 4-piperidinone is challenging.
Possible Causes & Solutions:
-
Product is a Volatile Amine: The deprotected 4-piperidinone is a secondary amine and can be volatile.
-
Solution: Be cautious during solvent removal under reduced pressure. It may be preferable to extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to re-extract the amine product into an organic solvent.
-
-
Emulsion Formation During Extraction: The amine product can act as a surfactant, leading to emulsions during aqueous work-up.
-
Solution: Addition of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
Deprotection Protocols & Methodologies
Method 1: Reductive Deprotection with Magnesium in Methanol
This method is often preferred due to its relatively mild conditions and tolerance for the ketone functionality.[7]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add magnesium turnings (typically 4-10 eq).
-
The reaction mixture is stirred at room temperature or gently heated to reflux. Sonication can be used to accelerate the reaction.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by carefully adding it to an aqueous solution of ammonium chloride or dilute HCl.
-
Filter the mixture to remove magnesium salts.
-
Basify the filtrate with an aqueous base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the deprotected 4-piperidinone.
Troubleshooting Workflow for Reductive Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 6. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
Troubleshooting failed reactions involving 1-N-(Methylsulfonyl)-4-piperidinone
Welcome to the technical support center for 1-N-(Methylsulfonyl)-4-piperidinone. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during reactions involving this reagent. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively and safely.
I. Introduction to this compound: Key Characteristics
This compound, also known as 1-(Methylsulfonyl)piperidin-4-one, is a key synthetic intermediate.[1][2][3] The presence of the electron-withdrawing methylsulfonyl (mesyl) group significantly influences the reactivity of the piperidine nitrogen and the carbonyl group.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 218780-53-1 | [1][3] |
| Molecular Formula | C₆H₁₁NO₃S | [1][3] |
| Molecular Weight | 177.22 g/mol | [1][3] |
| Appearance | Colorless to white crystals/solid | [2] |
| Melting Point | 102-103 °C | |
| Boiling Point | 320.4 °C (Predicted) | [3] |
The N-mesyl group serves two primary functions:
-
Nitrogen Protection: It deactivates the piperidine nitrogen, preventing it from participating in undesired side reactions such as N-alkylation or acting as a base. This protection is robust under a variety of conditions but can be removed if necessary.[4][5]
-
Reactivity Modulation: By withdrawing electron density, the mesyl group can influence the reactivity of the C4-carbonyl group, though its effect is primarily electronic through the sigma bonds.
II. Troubleshooting Common Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
A. Reductive Amination
Reductive amination is one of the most common transformations performed with this compound to generate 4-amino piperidine derivatives, which are valuable scaffolds in drug discovery.[6][7]
Question 1: My reductive amination reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?
Answer: Low conversion in the reductive amination of this compound is a frequent issue, often stemming from inefficient iminium ion formation or suboptimal reduction conditions.
Causality and Troubleshooting Workflow:
// Nodes Start [label="Low Conversion in\nReductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImine [label="Step 1: Verify Iminium Ion Formation\nIs the imine/iminium intermediate forming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AcidCat [label="A: Optimize Acid Catalyst\n- Add 1.0-1.5 eq. of weak acid (e.g., Acetic Acid).\n- Protonates carbonyl, enhances electrophilicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; WaterRemoval [label="B: Remove Water\n- Use molecular sieves (3Å or 4Å).\n- Drives equilibrium towards imine formation.", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventChoice [label="C: Check Solvent\n- Aprotic solvents like DCE, THF, or DCM are preferred.\n- Protic solvents (MeOH, EtOH) can form acetals.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReduction [label="Step 2: Evaluate Reduction Step\nIs the reducing agent effective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReagentAge [label="D: Check Reducing Agent Quality\n- Use fresh, high-quality NaBH(OAc)₃ or NaBH₃CN.\n- Reagents can degrade with age/improper storage.", fillcolor="#F1F3F4", fontcolor="#202124"]; TempControl [label="E: Adjust Temperature\n- Most reductions run at RT.\n- Gentle heating (40-50 °C) may be needed for hindered substrates.", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Control [label="F: Control pH\n- Maintain pH ~5-7 for optimal iminium reduction.\n- NaBH₃CN is most effective in this range.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Optimized\nHigh Conversion Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckImine; CheckImine -> AcidCat [label="No/Slow"]; CheckImine -> WaterRemoval [label="No/Slow"]; CheckImine -> SolventChoice [label="No/Slow"]; CheckImine -> CheckReduction [label="Yes"];
AcidCat -> CheckReduction; WaterRemoval -> CheckReduction; SolventChoice -> CheckReduction;
CheckReduction -> ReagentAge [label="No"]; CheckReduction -> TempControl [label="No"]; CheckReduction -> pH_Control [label="No"]; CheckReduction -> Success [label="Yes"];
ReagentAge -> Success; TempControl -> Success; pH_Control -> Success; } } Caption: Troubleshooting workflow for low conversion in reductive amination.
-
Detailed Explanation:
-
Iminium Ion Formation is Key: The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.[1][8] The formation of this intermediate is the rate-limiting step and is reversible.
-
Acid Catalysis: A weak acid like acetic acid is crucial to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.[9] Without it, the reaction can be extremely slow.
-
Water Removal: The condensation step produces water. According to Le Châtelier's principle, removing this water (e.g., with molecular sieves) drives the equilibrium toward the iminium ion, increasing its concentration for the reduction step.[10]
-
Solvent Effects: While protic solvents like methanol can be used, they can also lead to the formation of acetal byproducts with the ketone, reducing the amount of starting material available for amination.[10] Aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often a better choice.[9][11]
-
-
Choice and Quality of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for many applications. It is a mild and selective reducing agent that can be added in one pot with the amine and ketone.[8][12] It is less basic and less likely to reduce the starting ketone than other borohydrides.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the iminium ion over the ketone, especially at a controlled pH of 6-7.[1] However, it is highly toxic and can release hydrogen cyanide gas if the pH becomes too acidic, requiring careful handling.[8]
-
-
Question 2: I'm observing a significant amount of a side product corresponding to the alcohol (1-N-(Methylsulfonyl)-4-piperidinol). How can I prevent this?
Answer: Formation of the corresponding alcohol is a classic side reaction in reductive aminations, occurring when the reducing agent attacks the starting ketone directly.
Root Cause: This typically happens if the reducing agent is too reactive or if the rate of ketone reduction is competitive with the rate of iminium ion formation and its subsequent reduction.
Preventative Measures:
-
Use a Milder Reducing Agent: Switch from reactive hydrides like sodium borohydride (NaBH₄) to more chemoselective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) . NaBH(OAc)₃ is sterically hindered and less reactive, showing a strong preference for reducing the protonated iminium ion over the neutral ketone.[8][12]
-
Control the Order of Addition (Stepwise Protocol):
-
First, mix the this compound, the amine, and an acid catalyst (e.g., acetic acid) in the solvent.
-
Allow the mixture to stir at room temperature for 1-2 hours to pre-form the iminium ion. You can monitor its formation by techniques like ¹H NMR or LC-MS.
-
Only then, add the reducing agent portion-wise. This ensures a higher concentration of the iminium intermediate for the reducing agent to react with, minimizing the reduction of the starting ketone.[9]
-
-
pH Control: If using NaBH₃CN, maintaining a neutral to slightly acidic pH (6-7) is critical. At this pH, the rate of ketone reduction is very slow, while the iminium ion is still readily reduced.[1][8]
// Nodes Start [label="{ {1-N-(Ms)-4-piperidinone | + R-NH₂} | { Desired Path | Side Reaction} }", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Iminium Ion\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Desired Product\n(4-Amino Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="Side Product\n(4-Piperidinol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start:f0 -> Imine [label=" H⁺, -H₂O"]; Imine -> ReducingAgent [dir=none]; ReducingAgent -> Amine [label=" Hydride\nDelivery"]; Start:f1 -> Alcohol [label=" Direct Reduction\n(undesired)"]; Alcohol -> ReducingAgent [dir=none, style=dashed]; } Caption: Competing pathways in reductive amination.
B. Aldol Condensation and Related C-C Bond Forming Reactions
The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions.
Question 3: My base-catalyzed aldol condensation with an aromatic aldehyde is giving low yields and multiple products. What's going wrong?
Answer: Aldol condensations can be complex, with potential side reactions including self-condensation, retro-aldol reactions, and secondary reactions if the product is unstable.
Common Issues & Solutions:
| Issue | Causality | Recommended Solution |
| Self-Condensation | The enolate of this compound reacts with another molecule of the starting ketone instead of the desired aldehyde partner. | Use a non-enolizable aldehyde if possible. If not, use a stepwise procedure : slowly add the ketone to a mixture of the base and the aldehyde. This keeps the ketone concentration low, favoring the cross-condensation.[13] |
| Retro-Aldol Reaction | The initial aldol addition product can revert to starting materials. This is especially true if the initial adduct is sterically hindered. | Use conditions that favor dehydration to the more stable α,β-unsaturated product (the "condensation" product). This often involves heating the reaction or using a stronger base/acid to drive the elimination of water, making the overall reaction irreversible.[14][15] |
| Product Instability | The N-mesyl group can be sensitive to very strong bases or high temperatures, potentially leading to decomposition or side reactions. | Use milder basic conditions (e.g., NaOH or KOH in ethanol instead of stronger bases like LDA unless specific enolate formation is required).[16] Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. |
| Poor Stereocontrol | If applicable, the reaction may produce a mixture of stereoisomers. | This is a complex area requiring specific chiral auxiliaries or catalysts. For basic troubleshooting, ensuring thermodynamic control (longer reaction times, higher temperatures) may favor the more stable product isomer. |
Protocol: General Stepwise Aldol Condensation
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and a base (e.g., NaOH, 1.2 eq) in a suitable solvent like ethanol.
-
Addition: Cool the mixture in an ice bath. Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor by TLC. Gentle heating may be required to drive the condensation (dehydration) to completion.[15]
-
Workup: Quench the reaction with a weak acid (e.g., saturated NH₄Cl solution), extract the product with an organic solvent, wash, dry, and purify.
C. Stability of the N-Methylsulfonyl Group
Question 4: Under what conditions is the N-methylsulfonyl protecting group unstable? Can it be cleaved?
Answer: The N-methylsulfonyl (mesyl) group is generally considered a robust protecting group, stable to most standard synthetic conditions. However, it is not completely inert.
-
Stability:
-
Acidic Conditions: Generally stable to acidic conditions used for the removal of other protecting groups like Boc (e.g., TFA, HCl in dioxane).[5]
-
Standard Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄, LiAlH₄) under typical conditions.
-
Standard Basic Conditions: Stable to mild and moderately strong bases (e.g., amines, carbonates, hydroxides).[17]
-
-
Potential for Cleavage/Side Reactions:
-
Strongly Basic/Nucleophilic Conditions: While robust, prolonged exposure to very strong bases (e.g., t-BuOK at high temperatures) or potent nucleophiles could potentially lead to decomposition or undesired reactions.
-
Harsh Reductive Cleavage: More forceful reducing conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia), can cleave sulfonyl groups. This is a common method for deprotection of tosyl groups and would likely affect the mesyl group as well.[17]
-
III. Safety and Handling FAQ
Question 5: What are the primary safety concerns when working with this compound?
Answer: Based on safety data for the compound and its analogues, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid breathing dust, vapors, or spray. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6] While the N-mesyl group is relatively stable, strong bases could potentially promote unwanted side reactions or decomposition over time.
IV. References
-
4-Amino-1-(methylsulfonyl)piperidine CAS 402927-97-3 - BIOSYNCE. (URL: --INVALID-LINK--)
-
Myers, A. Chem 115, Reductive Amination. (URL: --INVALID-LINK--)
-
Reductive amination - Wikipedia. (URL: --INVALID-LINK--)
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (URL: --INVALID-LINK--)
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (URL: --INVALID-LINK--)
-
4-Amino-1-(methanesulfonyl)piperidine 97% | CAS - Advanced ChemBlocks. (URL: --INVALID-LINK--)
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - Universidad de Alicante. (URL: --INVALID-LINK--)
-
Synthetic exploration of sul nyl radicals using sul nyl sulfones - SciSpace. (URL: --INVALID-LINK--)
-
Amino Acid-Protecting Groups - ResearchGate. (URL: --INVALID-LINK--)
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (URL: --INVALID-LINK--)
-
Protective Groups - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
This compound | 218780-53-1 | TIA78053 - Biosynth. (URL: --INVALID-LINK--)
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: --INVALID-LINK--)
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. (URL: --INVALID-LINK--)
-
Piperidine Synthesis. - DTIC. (URL: --INVALID-LINK--)
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (URL: --INVALID-LINK--)
-
Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem. (URL: --INVALID-LINK--)
-
A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem. (URL: --INVALID-LINK--)
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: --INVALID-LINK--)
-
Catalytic Hydrogenation of Ketones. (URL: --INVALID-LINK--)
-
4-Amino-1-methylpiperidine - Chem-Impex. (URL: --INVALID-LINK--)
-
402927-97-3|4-Amino-1-(methylsulfonyl)piperidine|BLD Pharm. (URL: --INVALID-LINK--)
-
Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation - Benchchem. (URL: --INVALID-LINK--)
-
Protecting Agents - TCI Chemicals. (URL: --INVALID-LINK--)
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Help with reductive ammination : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis by Aldol and Related Condensation Reactions. (URL: --INVALID-LINK--)
-
Cleavage of Fm-Thiol protecting group - ResearchGate. (URL: --INVALID-LINK--)
-
comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole - Benchchem. (URL: --INVALID-LINK--)
-
EP4011901A1 - Method for the fmoc group cleavage - Google Patents. (URL: --INVALID-LINK--)
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: --INVALID-LINK--)
-
An overview of the synthetic routes leading to the 1,3,4-oxadiazoles (microreview). (URL: --INVALID-LINK--)
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: --INVALID-LINK--)
-
Maximizing Driving Force in the Design of N-oxyl Hydrogen Atom Transfer Catalysts - ChemRxiv. (URL: --INVALID-LINK--)
-
Aldol reaction - Wikipedia. (URL: --INVALID-LINK--)
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (URL: --INVALID-LINK--)
-
3-Methyl-1-(methylsulfonyl)piperidine | C7H15NO2S | CID 3929086 - PubChem. (URL: --INVALID-LINK--)
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: --INVALID-LINK--)
-
The Aldol Condensation - Magritek. (URL: --INVALID-LINK--)
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. (URL: --INVALID-LINK--)
-
(PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - ResearchGate. (URL: --INVALID-LINK--)
-
Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives - ResearchGate. (URL: --INVALID-LINK--)
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-1-(methanesulfonyl)piperidine 97% | CAS: 402927-97-3 | AChemBlock [achemblock.com]
- 3. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. chemimpex.com [chemimpex.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
- 15. magritek.com [magritek.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Scaling Up the Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-N-(methylsulfonyl)-4-piperidinone, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during scale-up, ensuring a robust, safe, and efficient process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields than expected, or our yields are fluctuating between batches during the scale-up of the this compound synthesis. What are the likely causes and how can we improve this?
A: Low and inconsistent yields during scale-up are often multifactorial. The primary suspects are inefficient reaction conditions, reagent quality, and work-up procedures.
-
Inadequate Temperature Control: The reaction between 4-piperidone and methanesulfonyl chloride is highly exothermic.[1][2] On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of both starting materials and the product.
-
Solution: Implement a robust cooling system for the reactor. The addition of methanesulfonyl chloride should be done portion-wise or via a syringe pump to maintain the internal temperature at a consistent, low level (e.g., 0-5 °C).
-
-
Reagent Quality and Stoichiometry: The purity of 4-piperidone hydrochloride and methanesulfonyl chloride is critical. The presence of moisture can hydrolyze methanesulfonyl chloride, reducing its effective concentration and generating corrosive byproducts.
-
Solution: Ensure that both reagents are of high purity and are handled under anhydrous conditions. It is advisable to use freshly distilled or opened containers of methanesulfonyl chloride. A slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
-
-
Inefficient HCl Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the starting 4-piperidone, rendering it unreactive. While a tertiary amine base like triethylamine is typically used to neutralize the HCl, inefficient mixing on a larger scale can lead to localized areas of low pH.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of methanesulfonyl chloride. The base should be added before the methanesulfonyl chloride. A slight excess of the base (e.g., 1.2-1.5 equivalents) is recommended.
-
-
Work-up and Product Isolation: Loss of product can occur during the aqueous work-up and extraction phases. This compound has some water solubility, which can be exacerbated by temperature changes.
-
Solution: After quenching the reaction, ensure the pH of the aqueous phase is neutral or slightly basic before extraction to maximize the amount of product in the organic phase. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery. Cooling the aqueous layer before extraction can sometimes reduce the solubility of the product.
-
Problem 2: Product Purity Issues and Side Reactions
Q: Our final product is contaminated with impurities that are difficult to remove by standard purification methods. What are the likely side reactions, and how can we minimize them?
A: Impurity formation is a common challenge in scaling up chemical syntheses. Understanding the potential side reactions is key to mitigating them.
-
Bis-sulfonylation: If the starting 4-piperidone contains impurities with other nucleophilic sites, or if the reaction conditions are not well-controlled, bis-sulfonylation can occur.
-
Solution: Use high-purity 4-piperidone. Strict temperature control and controlled addition of methanesulfonyl chloride are crucial.
-
-
Hydrolysis of Methanesulfonyl Chloride: As mentioned, moisture will lead to the formation of methanesulfonic acid. This not only consumes the reagent but can also complicate the work-up and purification.
-
Solution: Maintain anhydrous conditions throughout the reaction. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Tertiary Amine Base: At elevated temperatures, methanesulfonyl chloride can react with the tertiary amine base, leading to complex impurities.
-
Solution: Maintain a low reaction temperature. Choose a sterically hindered base if this side reaction is found to be significant.
-
-
Purification Challenges: The product and some impurities may have similar polarities, making chromatographic separation difficult on a large scale.
-
Solution: Recrystallization is often the most effective method for purifying this compound on a large scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Problem 3: Exothermic Reaction and Safety Concerns
Q: We are concerned about the exothermic nature of the reaction during scale-up. What are the best practices for ensuring safety?
A: The sulfonylation of amines is a highly exothermic process, and managing the heat generated is a primary safety concern during scale-up.
-
Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of addition of methanesulfonyl chloride.
-
Solution: Add the methanesulfonyl chloride slowly and in a controlled manner. Use a dropping funnel or a syringe pump for precise control. Monitor the internal temperature of the reactor continuously.
-
-
Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat generated.
-
Solution: Use a reactor with a cooling jacket and a reliable chilling unit. Ensure good heat transfer by using an appropriate solvent volume and efficient stirring.
-
-
Emergency Preparedness: Have a plan in place for a runaway reaction.
-
Solution: Ensure that an emergency cooling system or a quenching agent is readily available. All personnel should be trained on emergency procedures.
-
-
Proper Personal Protective Equipment (PPE): Methanesulfonyl chloride is corrosive and lachrymatory.
-
Solution: Always handle methanesulfonyl chloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 4-piperidone (usually as its hydrochloride salt) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Q2: What are the recommended solvents for this reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with methanesulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. The choice of solvent can impact reaction rate and ease of work-up.
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3] A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the key parameters to control during the reaction?
A4: The key parameters to control are:
-
Temperature: Maintain at 0-5 °C during the addition of methanesulfonyl chloride.
-
Stirring: Ensure efficient mixing throughout the reaction.
-
Anhydrous conditions: Use dry solvents and reagents and an inert atmosphere.
-
pH: The presence of a suitable base is crucial to neutralize the generated HCl.
Q5: What are the typical work-up and purification procedures?
A5: A typical work-up procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separating the organic and aqueous layers.
-
Extracting the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combining the organic layers, washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the organic layer under reduced pressure to obtain the crude product.
The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture.
Q6: What are the safety precautions for handling the reagents?
A6:
-
Methanesulfonyl Chloride: It is corrosive, a lachrymator, and reacts with water.[4][5][6] It should be handled in a fume hood with appropriate PPE.
-
4-Piperidone Hydrochloride: It can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices should be followed.
-
Triethylamine: It is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.
Experimental Protocol: A Representative Procedure
This is a general procedure and may require optimization for specific scales and equipment.
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 4-piperidone hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10-20 volumes).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the reactor to 0-5 °C with efficient stirring.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the slurry.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise or via a syringe pump, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system.
Caption: A typical workflow for the synthesis of this compound.
References
- 1. chemithon.com [chemithon.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Methanesulfonyl chloride (CAS 124-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Recrystallization methods for purifying 1-N-(Methylsulfonyl)-4-piperidinone
Welcome to the technical support guide for the purification of 1-N-(Methylsulfonyl)-4-piperidinone via recrystallization. This resource, designed for researchers and drug development professionals, provides practical, in-depth guidance based on established crystallization principles and extensive experience with related piperidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed recrystallization of this compound?
The most frequent issue is the selection of an inappropriate solvent or using an excessive volume of the correct solvent.[1] this compound is a moderately polar molecule, and the ideal solvent must exhibit high solubility at its boiling point but low solubility at room temperature or below.[2] Using too much solvent is the most common cause of poor or no crystal formation, as the solution never becomes supersaturated upon cooling.[1][3]
Q2: My compound separated as a liquid instead of a solid. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is so high that it comes out of solution above its melting point.[3] This is particularly common with impure compounds, as impurities can significantly depress the melting point.[1][3] To resolve this, you can:
-
Re-heat the solution to redissolve the oil and add a small amount of additional solvent to lower the saturation point.[1][3]
-
Slow the cooling rate dramatically. An insulated flask or a cooling bath that is gradually reduced in temperature can promote crystal nucleation over oil formation.[1][3]
-
Consider a different solvent system entirely, perhaps one with a lower boiling point.
Q3: My final product is still colored, even after recrystallization. What should I do?
Colored impurities are often highly polar and non-volatile. If they remain after recrystallization, it suggests they have similar solubility profiles to your target compound or were trapped in the crystal lattice. A recommended step is to perform a hot filtration with activated charcoal.[2] Add a small amount of activated charcoal to the hot, dissolved solution, boil for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities before allowing it to cool.
Q4: I'm getting a very low yield (<50%). What are the likely causes?
A poor yield is a common problem in recrystallization.[3] The primary culprits are:
-
Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1][3]
-
Premature crystallization: If crystals form too early during hot filtration, you will lose product on the filter paper.
-
Insufficient cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will result in incomplete precipitation.[2]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the cold recrystallization solvent.[2]
Troubleshooting Guide: Specific Scenarios
Q: I've followed the protocol, but no crystals have formed after the solution has cooled to room temperature. What are my next steps?
This is a classic case of a supersaturated solution that is reluctant to nucleate.[1] Do not discard the experiment; crystallization can often be induced. Follow these steps sequentially:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][3]
-
Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.[1]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching.
-
Reduce Solvent Volume: If the above steps fail, it is highly likely that too much solvent was used.[1] Gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process. If you are unsure how much to remove, boil off 10-20% of the volume and try cooling again.
-
Last Resort: If crystallization is impossible, the solvent can be removed by rotary evaporation to recover the crude solid.[1][3] You can then attempt the recrystallization again with a different solvent system.
Q: My product crystallized almost instantly as a fine powder when I removed it from the heat. Is this a problem?
Yes, this is known as "crashing out" and is undesirable for purification. Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the technique.[3] An ideal crystallization should see crystals begin to form over a period of 5-20 minutes.[3]
To fix this, re-heat the flask to redissolve the solid. Add a small additional volume (5-10%) of the hot solvent to ensure you are slightly above the minimum required for dissolution.[3] This will keep the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.
Q: I can't find a good single solvent. How do I perform a two-solvent recrystallization?
A two-solvent system is an excellent alternative when no single solvent has the ideal solubility profile.[2] The technique relies on one "good" solvent in which the compound is highly soluble and one "poor" (or anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolve the crude this compound in a minimal amount of the "good" solvent with gentle heating.
-
While the solution is hot, add the "poor" solvent dropwise, swirling the flask, until the solution becomes faintly cloudy (turbid).[2] This cloudiness indicates the point of saturation has been reached.
-
Add a few drops of the "good" solvent until the solution just becomes clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.
Solvent Selection and Properties
Choosing the right solvent is the most critical step in developing a recrystallization protocol.[4] For this compound, moderately polar solvents are excellent starting points. A screening process is highly recommended.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Isopropanol (IPA) | 82.6 | 19.9 | Recommended Starting Point. Good differential solubility for many nitrogen-containing heterocycles. |
| Acetone | 56 | 20.7 | Often effective for piperidone derivatives, but its low boiling point may reduce the solubility difference.[5] |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | A less polar option. May be a good "poor" solvent when paired with a more polar one like IPA or Acetonitrile. |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent that can be effective.[2] |
| Toluene | 110.6 | 2.4 | A non-polar option. Likely a "poor" solvent. Useful for two-solvent systems or for compounds with non-polar impurities. |
| Water | 100 | 80.1 | Due to the sulfonyl and ketone groups, it may have some solubility in hot water, but is likely a poor solvent at room temp. |
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a robust starting point for purifying this compound using isopropanol (IPA).
Materials:
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Fluted filter paper and powder funnel
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of IPA and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot IPA until the solid just dissolves completely. It is critical to use the minimum volume of solvent to ensure a good recovery.[2]
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Place a fluted filter paper in a powder funnel and set it on top of a second, pre-heated Erlenmeyer flask. Filter the hot solution quickly to remove any insoluble impurities (or the activated charcoal). Pre-heating the apparatus prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[3] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold IPA to rinse away any remaining mother liquor.[2]
-
Drying: Press the crystals as dry as possible on the filter. Then, transfer them to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Visual Guides
Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting: No Crystals Forming
Caption: Decision tree for inducing crystallization.
References
Validation & Comparative
A Comparative Guide to 1-N-(Methylsulfonyl)-4-piperidinone and N-Boc-4-piperidone in Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. The 4-piperidone scaffold is a ubiquitous motif in a vast array of pharmacologically active compounds, making the choice of its N-protecting group a key strategic consideration. This guide provides an in-depth, objective comparison of two commonly employed N-protected 4-piperidones: 1-N-(Methylsulfonyl)-4-piperidinone and N-Boc-4-piperidone. By examining their synthesis, reactivity in key transformations, and deprotection strategies, supported by available experimental data and established chemical principles, this document aims to equip chemists with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: Unveiling the Contenders
At the heart of this comparison are two N-substituted 4-piperidone derivatives, each bearing a distinct protecting group that modulates the reactivity of the piperidine nitrogen and influences the chemistry of the entire molecule.
N-Boc-4-piperidone , with its tert-butyloxycarbonyl (Boc) group, is a widely used intermediate in pharmaceutical synthesis. The Boc group is valued for its ability to be readily removed under mild acidic conditions, a feature that simplifies complex synthetic pathways. Its steric bulk and electronic properties render the protected nitrogen significantly less nucleophilic, thereby allowing for selective reactions at other positions of the molecule.
This compound , also known as N-mesyl-4-piperidone, features a methylsulfonyl (mesyl) group attached to the piperidine nitrogen. The strong electron-withdrawing nature of the sulfonyl group dramatically alters the electronic properties of the nitrogen atom, rendering it essentially non-basic and non-nucleophilic. This robust protection comes at the cost of more demanding deprotection conditions.
Reactivity comparison of 1-N-(Methylsulfonyl)-4-piperidinone vs. 1-N-(tosyl)-4-piperidinone
Introduction
In the landscape of modern drug discovery and organic synthesis, the piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and natural products.[1] The synthesis of complex piperidine derivatives often necessitates the use of protecting groups for the ring nitrogen. Among the most robust and widely used are the sulfonamides, particularly those derived from methanesulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts) chlorides.
This guide provides an in-depth comparison of the reactivity of two key synthetic intermediates: 1-N-(Methylsulfonyl)-4-piperidinone (N-mesyl-4-piperidinone) and 1-N-(tosyl)-4-piperidinone (N-tosyl-4-piperidinone). While structurally similar, the subtle electronic and steric differences between the mesyl and tosyl groups impart distinct chemical behaviors. Understanding these nuances is critical for researchers in selecting the appropriate building block to optimize reaction outcomes, streamline purification, and achieve synthetic goals efficiently. We will explore their reactivity in key transformations, supported by mechanistic principles and experimental considerations.
Structural and Physicochemical Properties: The Mesyl vs. Tosyl Dichotomy
The fundamental difference between the two compounds lies in the nature of the N-sulfonyl group. This choice has direct consequences on the molecule's steric profile, the electronic character of the piperidinone ring, and the conditions required for eventual deprotection.
Caption: Chemical structures of N-mesyl-4-piperidinone and N-tosyl-4-piperidinone.
-
This compound (N-Mesyl): The mesyl group (-SO₂CH₃) is a small, strongly electron-withdrawing substituent. Its compact nature presents minimal steric hindrance around the piperidine ring.
-
1-N-(Tosyl)-4-piperidinone (N-Tosyl): The tosyl group (-SO₂C₆H₄CH₃) is also strongly electron-withdrawing but is significantly bulkier due to the p-tolyl substituent.[2] This aromatic ring offers the additional practical advantage of UV activity, simplifying reaction monitoring by Thin Layer Chromatography (TLC).[2]
The powerful electron-withdrawing capacity of the sulfonyl moiety in both groups drastically reduces the basicity of the piperidine nitrogen, rendering it essentially non-nucleophilic and stable to a wide range of reaction conditions, including moderately acidic and basic media.[3] This electronic pull is transmitted inductively through the ring, influencing the reactivity of both the C4-carbonyl and the α-protons at C3 and C5.
| Property | This compound | 1-N-(Tosyl)-4-piperidinone | Rationale |
| Molecular Formula | C₆H₁₁NO₃S[4] | C₁₂H₁₅NO₃S[5] | |
| Molecular Weight | 177.22 g/mol [4] | 253.32 g/mol [5] | |
| Steric Bulk | Low | High | The p-tolyl group in the tosyl substituent is significantly larger than the methyl group.[2] |
| UV Activity | Low | High | The aromatic ring in the tosyl group allows for visualization on TLC plates under UV light.[2] |
| Protecting Group Stability | Very High | Extremely High | Both are robust, but the tosyl group is generally considered more resistant to cleavage.[3][6] |
Comparative Reactivity Analysis
The choice between an N-mesyl and N-tosyl protecting group most profoundly impacts three classes of reactions critical to the elaboration of the 4-piperidone core: nucleophilic addition to the carbonyl, enolate formation at the α-carbon, and cleavage of the N-sulfonyl bond.
Caption: Key reaction pathways for N-sulfonyl-4-piperidinones.
Nucleophilic Addition at the Carbonyl Carbon
Nucleophilic attack at the electrophilic C4 carbonyl is a cornerstone of 4-piperidone chemistry, enabling the introduction of diverse substituents.
-
Mechanistic Insight: The electron-withdrawing sulfonyl groups enhance the electrophilicity of the carbonyl carbon compared to N-alkyl or N-acyl analogues, priming it for attack by organometallics (Grignard, organolithium reagents) or hydrides (NaBH₄, LiAlH₄).
-
Reactivity Comparison:
-
Electronic Effects: The inductive electron-withdrawing effects of the mesyl and tosyl groups are very similar in magnitude at the distant C4 position. Therefore, no significant difference in the intrinsic electrophilicity of the carbonyl is expected.
-
Steric Effects: The piperidine ring exists predominantly in a chair conformation. The N-sulfonyl group, while axial or equatorial depending on substitution, is sufficiently removed from the C4-carbonyl. For most small to moderately sized nucleophiles, the steric difference between mesyl and tosyl is negligible in influencing the trajectory of attack at the carbonyl. A marginal decrease in rate might be observable for the N-tosyl derivative only when using exceptionally bulky nucleophiles.
-
-
Verdict: For the majority of synthetic applications involving nucleophilic addition to the carbonyl, both substrates exhibit comparable and high reactivity. The choice between them should be based on other factors.
Enolate Formation and α-Carbon Functionalization
The protons on the carbons adjacent to the carbonyl (C3 and C5) are acidic and can be removed by a strong, non-nucleophilic base (e.g., LDA, LiHMDS) to form a nucleophilic enolate.[7][8] This opens pathways for alkylation, aldol condensations, and other C-C bond-forming reactions.
-
Mechanistic Insight: The acidity of the α-protons (pKa ≈ 19-20 in DMSO) is enhanced by the inductive pull of the N-sulfonyl group. The choice of base and reaction conditions is crucial for achieving complete and regioselective deprotonation.[9][10]
-
Reactivity Comparison:
-
Proton Acidity: As with carbonyl electrophilicity, the electronic effects of mesyl and tosyl on proton acidity are similar. Both derivatives will form enolates under standard conditions.
-
Kinetics of Deprotonation: This is where steric hindrance becomes a key differentiator. The bulky p-tolyl group of the N-tosyl substituent can sterically shield the α-protons, particularly from large bases like lithium diisopropylamide (LDA). This can lead to slower rates of deprotonation compared to the sterically unencumbered N-mesyl analogue.
-
-
Verdict: Both compounds are excellent substrates for enolate chemistry. However, This compound may offer a kinetic advantage, exhibiting faster and potentially more complete enolate formation when sterically demanding bases are employed. This can be crucial for minimizing side reactions or improving yields in time-sensitive protocols.
Cleavage of the N-Sulfonyl Protecting Group
The final step in many synthetic sequences is the removal of the protecting group to unveil the piperidine nitrogen. Sulfonamides are notoriously stable, and their cleavage is often the most challenging step.[3]
-
Mechanistic Insight: Deprotection requires breaking the strong N-S bond. This is typically achieved through harsh reductive methods (e.g., dissolving metal reduction) or under strongly acidic conditions.[3][6][11] The choice of method is highly dependent on the stability of other functional groups in the molecule.[6]
-
Reactivity Comparison:
-
Reductive Cleavage: The N-tosyl group is generally considered more robust and resistant to reductive cleavage than the N-mesyl group. While both require potent conditions (e.g., sodium/ammonia, samarium(II) iodide), the N-mesyl group may be cleaved under slightly milder or faster conditions in some substrate-dependent cases.
-
Acidic Cleavage: Strong acid hydrolysis (e.g., HBr in acetic acid, often at high temperatures) can also cleave sulfonamides.[6] Comparative studies have shown that the efficiency of acidic cleavage can be highly substrate-specific. For instance, one study noted quantitative removal of a tosyl group where a mesyl group was only 90% cleaved under identical acidic microwave conditions, highlighting the complexity of predicting reactivity.[11]
-
-
Verdict: The N-tosyl group is the more resilient protecting group. Choose 1-N-(tosyl)-4-piperidinone when maximum stability is paramount through a multi-step synthesis involving harsh reagents. Choose this compound if a slightly less robust but still very stable group is acceptable, potentially allowing for a wider array of deprotection options at the end of the synthesis.
Experimental Protocols: A Representative Application
To illustrate the practical application, we provide a general protocol for reductive amination, a common transformation for these substrates.
Protocol: Reductive Amination of N-Sulfonyl-4-Piperidinone
This procedure describes the condensation of the piperidinone with a primary amine to form an iminium intermediate, which is then reduced in situ to the corresponding secondary amine.
-
Reaction Setup: To a solution of 1-N-(sulfonyl)-4-piperidinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.2 M) at room temperature, add the desired primary amine (1.1 eq).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine/iminium ion formation. Stir the mixture for 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the starting ketone.
-
Causality: The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack by the amine.
-
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Causality: NaBH(OAc)₃ is a selective reducing agent that is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. Its use avoids the need for strict pH control often required with other hydrides like NaBH₃CN.
-
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-sulfonyl-4-aminopiperidine derivative.
-
Note on Substrate Choice: In this specific reaction, the choice between the N-mesyl and N-tosyl derivative is unlikely to significantly alter the reaction outcome or yield, as the key steps do not involve steric clash at the nitrogen or α-carbons. The decision should be based on the requirements of subsequent synthetic steps, particularly the final deprotection strategy.
Conclusion and Recommendations
Both this compound and 1-N-(tosyl)-4-piperidinone are invaluable, highly reactive intermediates for the synthesis of functionalized piperidines. Their reactivity towards carbonyl addition is largely equivalent. The choice between them should be a strategic decision based on a careful analysis of the entire synthetic route.
Select this compound when:
-
The synthetic plan involves α-functionalization using bulky bases where faster reaction kinetics are desirable.
-
A smaller molecular footprint is advantageous.
-
A marginally less robust protecting group is acceptable, potentially allowing for milder deprotection conditions.
Select 1-N-(tosyl)-4-piperidinone when:
-
The synthetic route involves harsh conditions where the utmost stability of the nitrogen protecting group is critical.
-
Facile reaction monitoring by UV visualization on TLC plates is a priority.
-
The synthetic endpoint requires the robust nature of the tosylamide for subsequent transformations before final deprotection.
By understanding these distinct reactivity profiles, researchers can harness the unique properties of each building block to navigate complex synthetic challenges with greater precision and success.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 5. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. researchgate.net [researchgate.net]
Spectroscopic analysis of 1-N-(Methylsulfonyl)-4-piperidinone reaction products
An Objective Guide to the Spectroscopic Analysis of 1-N-(Methylsulfonyl)-4-piperidinone and its Key Reaction Products
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its derivatives formed through common synthetic transformations. As a versatile synthetic intermediate, accurate and efficient characterization of its reaction products is paramount for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structural changes and their spectroscopic manifestations, ensuring a robust and self-validating analytical workflow.
Foundational Analysis: The Starting Material
This compound serves as our analytical baseline. Its rigid structure, featuring an electron-withdrawing methylsulfonyl (mesyl) group on the nitrogen, imposes distinct features on its spectroscopic profile. The mesyl group deactivates the nitrogen, preventing side reactions that can occur with unprotected piperidones and influencing the chemical environment of the entire ring system.
Chemical Structure:
-
Formula: C₆H₁₁NO₃S[1]
-
Molecular Weight: 177.22 g/mol [1]
-
Core Scaffold: A piperidin-4-one ring N-substituted with a methylsulfonyl group.
Expected Spectroscopic Data for this compound:
| Technique | Key Feature | Expected Value / Observation | Rationale |
| ¹H NMR | SO₂-CH₃ | Singlet, ~2.8-3.0 ppm | The three methyl protons are equivalent and deshielded by the adjacent sulfonyl group. |
| -CH₂-N-CH₂- | Multiplet, ~3.4-3.6 ppm | Protons alpha to the electron-withdrawing sulfonyl group are shifted downfield. | |
| -CH₂-C(=O)-CH₂- | Multiplet, ~2.6-2.8 ppm | Protons alpha to the carbonyl group are also deshielded. | |
| ¹³C NMR | C=O | ~205-208 ppm | Typical chemical shift for a ketone carbonyl in a six-membered ring. |
| SO₂-CH₃ | ~35 ppm | Characteristic shift for a methyl group attached to a sulfonyl moiety. | |
| C2/C6 | ~45-50 ppm | Carbons adjacent to the nitrogen are influenced by the sulfonyl group. | |
| C3/C5 | ~40-45 ppm | Carbons adjacent to the carbonyl group. | |
| FT-IR | C=O Stretch | Strong, sharp, ~1715-1725 cm⁻¹ | Indicative of a saturated cyclic ketone. |
| S=O Asymmetric & Symmetric Stretch | Two strong bands, ~1350 cm⁻¹ and ~1160 cm⁻¹ | The characteristic signature of the sulfonyl group.[2] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 177 | The parent ion peak. |
| Fragmentation | Loss of SO₂CH₃ (m/z 98) | Alpha-cleavage and fragmentation related to the sulfonyl group are expected.[3] |
Comparative Analysis of Key Reaction Pathways
We will explore three common and informative reactions of the 4-keto position: reduction to a secondary alcohol, Grignard addition to form a tertiary alcohol, and a Wittig reaction to create an exocyclic alkene. Each transformation produces a unique set of spectroscopic changes that allows for unambiguous product identification.
Caption: Common synthetic transformations of the 4-keto position.
Product A: 1-N-(Methylsulfonyl)-4-piperidinol (Reduction)
Reduction of the ketone is a fundamental transformation. The primary evidence of success is the appearance of a hydroxyl group and the disappearance of the carbonyl.
Key Spectroscopic Changes:
-
FT-IR: The most definitive change is the disappearance of the sharp C=O stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3200-3500 cm⁻¹). The S=O stretches remain unchanged.
-
¹H NMR:
-
A new, broad, D₂O-exchangeable singlet for the O-H proton appears.
-
The proton at C4 (now -CH(OH)-) shifts upfield to ~3.5-4.0 ppm and appears as a multiplet.
-
-
¹³C NMR: The C=O signal at ~207 ppm vanishes and is replaced by a C-OH signal around 65-70 ppm.
-
Mass Spec: The molecular ion peak shifts to m/z 179 (M+2). A key fragment will be the loss of water (M-18), resulting in a peak at m/z 161.
Product B: 4-Alkyl-1-N-(methylsulfonyl)-4-piperidinol (Grignard Reaction)
This reaction adds a new carbon-carbon bond, creating a tertiary alcohol. Spectroscopically, we look for evidence of both the hydroxyl group and the newly introduced alkyl group.
Key Spectroscopic Changes:
-
FT-IR: Similar to the reduction product, the C=O stretch disappears and a broad O-H stretch appears.
-
¹H NMR:
-
An O-H proton signal appears.
-
New signals corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl group) will be present.
-
The symmetry of the C3/C5 and C2/C6 protons is broken, potentially leading to more complex multiplets for the ring protons compared to the starting material.
-
-
¹³C NMR: The C=O signal is replaced by a new quaternary C-OH signal (~70-75 ppm). New signals for the added alkyl group will also be present.
-
Mass Spec: The molecular weight will increase by the mass of the added alkyl group. For example, adding a methyl group (from CH₃MgBr) results in a molecular ion at m/z 193. Fragmentation will likely involve the loss of water and/or the new alkyl group.
Product C: 4-Methylene-1-(methylsulfonyl)piperidine (Wittig Reaction)
The Wittig reaction is a powerful method for olefination, converting the carbonyl into an exocyclic double bond.[4] This results in a dramatic and easily identifiable spectroscopic shift.
Key Spectroscopic Changes:
-
FT-IR: The C=O stretch vanishes. It is replaced by a medium-intensity C=C stretch (~1650 cm⁻¹) and a =C-H stretch (~3080 cm⁻¹).[5]
-
¹H NMR:
-
The most telling new signals are two singlets (or narrow triplets) in the vinyl region (~4.7-5.0 ppm), corresponding to the two exocyclic methylene (=CH₂) protons.
-
The protons at C3/C5, now allylic, will have a distinct chemical shift around ~2.4-2.6 ppm.
-
-
¹³C NMR: The C=O signal is gone. Two new sp² carbon signals appear: one for the quaternary C4 carbon (~140-145 ppm) and one for the new methylene carbon (=CH₂) at ~105-110 ppm.
-
Mass Spec: The molecular ion peak will be at m/z 175 (M-2, loss of oxygen and addition of CH₂). The fragmentation pattern will be distinct due to the stable allyl cation that can be formed.
Comparative Data Summary
The table below provides a side-by-side comparison of the key distinguishing spectroscopic features for each compound, enabling rapid identification.
| Spectroscopic Feature | Starting Material (Ketone) | Product A (Reduction) | Product B (Grignard) | Product C (Wittig) |
| ¹H NMR: Key Signal | C(O)-CH₂ (~2.7 ppm) | -CH(OH)- (~3.7 ppm) | O-H, R-group signals | =CH₂ (~4.8 ppm) |
| ¹³C NMR: C4 Signal | ~207 ppm (C=O) | ~68 ppm (C-OH) | ~72 ppm (C-OH, quat.) | ~142 ppm (C=C) |
| FT-IR: Key Band (cm⁻¹) | ~1720 (C=O) | ~3300 (O-H) | ~3300 (O-H) | ~1650 (C=C) |
| MS: Molecular Ion (m/z) | 177 | 179 | 177 + R | 175 |
| MS: Key Fragment | Loss of SO₂CH₃ | M-18 (Loss of H₂O) | M-18, M-R | Allylic fragmentation |
Alternative N-Protecting Groups: A Spectroscopic Comparison
While the methylsulfonyl group is effective, other protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common.[6] Recognizing their signatures is crucial to avoid misidentification.
Caption: Comparison of common N-protecting groups for piperidones.
The bulky singlet of the Boc group and the aromatic/benzylic signals of the Cbz group are unmistakable and fundamentally alter the spectroscopic landscape compared to the simple methyl singlet of the mesyl group.
Detailed Experimental Protocols
The following protocols are provided as trusted, representative procedures. Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Reduction of this compound
-
Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours. Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Workup: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the solvent volume in vacuo.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield 1-N-(methylsulfonyl)-4-piperidinol.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, FT-IR, and MS data and compare with the expected values.
Protocol 2: Wittig Reaction of this compound
-
Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will turn a characteristic deep yellow/orange color. Stir for 1 hour at this temperature.[7]
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with brine. The major byproduct, triphenylphosphine oxide, is often difficult to remove. It can be precipitated from a concentrated solution by the addition of hexanes or purified away using flash chromatography.
-
Analysis: Acquire spectroscopic data. The disappearance of the starting material and the appearance of vinyl proton signals in the ¹H NMR are key indicators of success.
Caption: A self-validating workflow for product characterization.
Conclusion
The spectroscopic analysis of this compound derivatives is a clear-cut process when approached systematically. Each major reaction type—reduction, C-C bond formation, and olefination—imparts a unique and highly diagnostic "fingerprint" on the molecule. By focusing on the disappearance of the carbonyl signature and the appearance of new, characteristic functional group signals (O-H, alkyl, or vinyl), researchers can confidently and efficiently determine the outcome of their synthetic efforts. This guide provides the foundational data and comparative logic to streamline that process, ensuring both accuracy and efficiency in the drug discovery pipeline.
References
- 1. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Confirmation of 1-N-(Methylsulfonyl)-4-piperidinone Derivatives by X-ray Crystallography
Introduction
In the landscape of medicinal chemistry and drug development, piperidin-4-one derivatives are crucial structural motifs present in a wide array of pharmacologically active compounds.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the desired physiological response. While various spectroscopic techniques like NMR and IR provide valuable insights into molecular connectivity and conformation in solution, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule.[4][5][6] This guide provides an in-depth comparison of X-ray crystallography with other analytical methods for the structural confirmation of 1-N-(methylsulfonyl)-4-piperidinone derivatives, supported by experimental protocols and data.
The introduction of the methylsulfonyl group at the 1-position of the piperidinone ring significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions. Therefore, precise structural elucidation is critical. This guide will walk researchers, scientists, and drug development professionals through the process of confirming the structure of these derivatives, emphasizing the causality behind experimental choices and presenting self-validating protocols.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal.[7] From this map, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[5] This level of detail is often unattainable with other techniques, especially when dealing with complex stereochemistry and subtle conformational isomers.
Why Other Techniques Fall Short for Unambiguous Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for determining the connectivity and solution-state conformation of a molecule, NMR data can sometimes be ambiguous, particularly when distinguishing between closely related isomers or conformers that may be in rapid equilibrium.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups present in a molecule.[3] However, it provides limited information about the overall three-dimensional arrangement of atoms.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. However, it offers no information about the spatial arrangement of atoms.
X-ray crystallography, by providing a direct visualization of the molecule in the solid state, complements these techniques and provides the definitive structural proof required for regulatory submissions and intellectual property protection.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The success of each step is contingent on the meticulous execution of the previous one.
Caption: A streamlined workflow for X-ray crystal structure determination.
Part 1: The Art and Science of Crystallization
The most challenging and often rate-limiting step in X-ray crystallography is obtaining high-quality single crystals.[7] A suitable crystal should be a single, well-ordered lattice, typically between 0.1 and 0.3 mm in its largest dimension, and free from defects like cracks or twinning.[6][8]
Protocol: Slow Evaporation Method for Crystallization
This is a common and effective method for growing crystals of organic compounds.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the this compound derivative when hot but will result in supersaturation upon slow cooling or evaporation. Common solvents to screen for piperidinone derivatives include ethanol, methanol, acetonitrile, and mixtures like dichloromethane/methanol.[9][10]
-
Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle heating may be necessary to achieve complete dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[8]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
| Parameter | Recommendation | Rationale |
| Purity of Compound | >98% | Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. |
| Solvent Volatility | Moderate | A solvent that evaporates too quickly will lead to the formation of many small crystals or an amorphous powder. |
| Temperature | Constant | Temperature fluctuations can affect solubility and disrupt crystal growth. |
| Vibrations | Minimal | Vibrations can lead to the formation of multiple nucleation sites, resulting in a shower of small crystals. |
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is then rotated while being irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.[5][7]
Experimental Setup:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.
-
Detector: A CCD or CMOS area detector is used to capture the diffraction pattern.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
The collected data, consisting of a series of diffraction images, is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.[6]
Part 3: Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Direct methods or Patterson methods are computational techniques used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial model of the molecule.
This initial model is then refined against the experimental data using a least-squares algorithm. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[11]
Comparative Analysis: X-ray Structure vs. Spectroscopic Data
Let's consider a hypothetical this compound derivative.
| Analytical Technique | Information Provided | Limitations |
| ¹H and ¹³C NMR | Connectivity, proton and carbon environments, and general conformation in solution.[3][12] | Can be difficult to assign specific stereochemistry or distinguish between similar conformers. |
| FT-IR | Presence of key functional groups (C=O, S=O, C-N).[3] | Provides no information on the 3D arrangement of atoms. |
| Mass Spectrometry | Molecular weight and elemental composition. | Does not provide structural information beyond connectivity through fragmentation analysis. |
| X-ray Crystallography | Unambiguous 3D structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions.[5][7] | The structure is in the solid state, which may differ from the solution-state conformation. |
Example Data for a Hypothetical Derivative:
| Bond/Angle | X-ray Crystallography Data (Å or °) | Notes |
| C=O bond length | 1.215(2) | Typical for a ketone. |
| S=O bond lengths | 1.432(1), 1.435(1) | Characteristic of a sulfonyl group. |
| Piperidinone Ring Conformation | Chair | The piperidinone ring adopts a chair conformation, which is the most stable arrangement. |
| S-N-C-C Torsion Angle | 85.3(1) | Defines the orientation of the methylsulfonyl group relative to the piperidinone ring. |
Conclusion
While a suite of analytical techniques is essential for the comprehensive characterization of novel compounds, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure of this compound derivatives. This definitive structural information is invaluable for understanding the molecule's properties, guiding further synthetic efforts, and ultimately, accelerating the drug development process. The protocols and comparative data presented in this guide underscore the importance of integrating X-ray crystallography into the analytical workflow for these and other pharmacologically relevant molecules.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]
- 12. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]
A Senior Application Scientist's Guide to Bioactivity Assay Validation for Novel Kinase Inhibitors Derived from 1-N-(Methylsulfonyl)-4-piperidinone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1] Its prevalence is due to favorable physicochemical properties that can enhance a molecule's metabolic stability, membrane transport, and overall "druggability."[1] The derivative at the core of our discussion, 1-N-(Methylsulfonyl)-4-piperidinone, serves as a versatile starting point for synthesizing novel compounds with therapeutic potential.[2][3][4][5]
However, the journey from a novel synthesized compound to a validated drug candidate is paved with rigorous testing. A critical, and often underestimated, phase of this journey is the validation of the bioactivity assay itself. An unvalidated or poorly optimized assay can generate misleading data, leading to costly failures in later stages of drug development. This guide provides an in-depth, experience-driven framework for validating a biochemical assay, using a hypothetical kinase inhibitor derived from our core scaffold as a case study. We will compare its performance against a known alternative, grounding our protocols in the principles of scientific integrity and reproducibility.
The Imperative of Validation: Building Trust in Your Data
The objective of validating a bioanalytical assay is to prove that it is fit for its intended purpose.[6][7] This is not merely a procedural checkbox; it is the foundation upon which all subsequent decisions about a compound's future are built. For a biochemical assay in a drug discovery context, validation demonstrates that the assay reliably, accurately, and precisely measures the activity of a test compound against its biological target.[8]
Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a robust framework for validation.[6][7][9][10][11] We will focus on the key parameters that ensure data integrity: specificity, accuracy, precision, and the statistical robustness of the assay for screening environments.[12]
The Experimental Framework: A Head-to-Head Comparison
To illustrate the validation process, we will construct a case study around a hypothetical scenario:
-
Target: "Kinase X," a representative serine/threonine kinase implicated in an oncology pathway.
-
Test Compound (Compound A): A novel derivative of this compound.
-
Reference Compound (Compound B): A well-characterized kinase inhibitor with a distinct chemical scaffold (e.g., a quinazoline-based molecule) known to inhibit Kinase X.
-
Assay Platform: The Promega ADP-Glo™ Kinase Assay. This platform is selected for its widespread use, high sensitivity, and straightforward luminescent readout that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13][14][15]
The core principle of the ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, a detection reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[13][14]
Diagram 1: Generalized Kinase Signaling Pathway
Below is a simplified representation of a typical signal transduction pathway involving a protein kinase, illustrating the critical role of these enzymes in cellular communication and disease.
Caption: Simplified kinase signaling cascade.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes the procedure for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for our test compounds.
Materials:
-
Kinase X enzyme, substrate peptide, and 10X reaction buffer.
-
Test Compound A and Reference Compound B, prepared as 10 mM DMSO stocks.
-
ATP solution (10 mM).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[16]
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series of Compound A and Compound B in DMSO. The typical starting concentration is 1 mM.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 20 nL of each compound concentration into the appropriate wells of a 384-well plate. Also include "no inhibitor" (DMSO only) and "no enzyme" (DMSO only) control wells.
-
-
Kinase Reaction Setup (Final Volume: 5 µL): [16]
-
Prepare a 2X Kinase/Substrate master mix in 1X reaction buffer. The final concentration of Kinase X should be optimized beforehand to produce a signal within the linear range of the assay.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compounds.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in 1X reaction buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for Kinase X, if known, to ensure competitive inhibitors are fairly evaluated.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Assay Readout:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[13]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
Read the luminescence on a plate-reading luminometer.
-
Protocol 2: Assay Validation for Statistical Robustness (Z'-factor)
The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening (HTS) assay.[17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.
Procedure:
-
Plate Setup: Prepare a 384-well plate with a specific layout:
-
Half of the plate (e.g., columns 1-12) will be the "High Signal" control (DMSO only, full kinase activity).
-
The other half (e.g., columns 13-24) will be the "Low Signal" control (a concentration of a potent inhibitor, like Staurosporine or Compound B, that yields >95% inhibition).
-
-
Run Assay: Execute the ADP-Glo™ assay as described in Protocol 1.
-
Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for both the high signal (p) and low signal (n) controls.
-
Apply the Z'-factor formula:
-
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
-
The Validation Workflow: A Step-by-Step Guide
A robust validation process is systematic. It builds a pyramid of evidence, starting with basic functionality and culminating in a comprehensive understanding of the assay's performance characteristics.
Diagram 2: Bioactivity Assay Validation Workflow
This flowchart outlines the logical progression for validating a biochemical assay, ensuring a rigorous and comprehensive assessment.
Caption: A structured workflow for assay validation.
Data Presentation & Comparative Analysis
All quantitative data should be summarized for clear comparison. Here, we present hypothetical but realistic data that would be generated from the validation experiments.
Table 1: Potency and Performance Comparison
| Parameter | Compound A (Test) | Compound B (Reference) | Acceptance Criteria |
| IC50 (nM) | 85.2 | 25.6 | N/A (Comparative) |
| Hill Slope | 1.05 | 0.98 | 0.8 - 1.2 |
| Z'-Factor | 0.78 | 0.81 | > 0.5 |
| Signal-to-Background | 150 | 155 | > 10 |
Interpretation:
-
Potency: The reference compound (Compound B) is approximately 3.3-fold more potent than our novel test compound (Compound A). This is a critical piece of structure-activity relationship (SAR) data.
-
Assay Quality: The Z'-factor for both compounds is well above the 0.5 threshold, indicating a robust and high-quality assay suitable for screening.[17] The excellent signal-to-background ratio further confirms the assay's sensitivity.
Table 2: Precision & Reproducibility Analysis
| Parameter | Compound A (IC50, nM) | Compound B (IC50, nM) | Acceptance Criteria |
| Intra-Assay (n=3 replicates) | 82.5, 88.1, 84.9 | 24.9, 26.1, 25.8 | %CV < 15% |
| Mean IC50 | 85.2 | 25.6 | |
| Standard Deviation | 2.84 | 0.61 | |
| % Coefficient of Variation (%CV) | 3.3% | 2.4% | |
| Inter-Assay (n=3 separate days) | 85.2, 91.5, 79.8 | 25.6, 23.9, 27.1 | %CV < 20% |
| Mean IC50 | 85.5 | 25.5 | |
| Standard Deviation | 5.86 | 1.60 | |
| % Coefficient of Variation (%CV) | 6.9% | 6.3% |
Interpretation:
-
Precision: The low %CV values for both intra-assay (within a single plate) and inter-assay (across different days) experiments demonstrate high precision and reproducibility. This gives us confidence that the results are not due to random experimental error and that the assay can be reliably run over the course of a screening campaign.
Conclusion: From a Validated Assay to Confident Decisions
This guide has detailed a comprehensive, scientifically-grounded process for the validation of a biochemical bioactivity assay. By following a structured workflow—from initial protocol optimization to the rigorous assessment of potency, performance, and precision—researchers can build a powerful and reliable tool for drug discovery.
Our case study, comparing a novel this compound derivative against a known standard, illustrates how a validated assay generates high-quality, reproducible data. This data not only allows for the direct comparison of compound potencies but, more importantly, provides confidence in the decisions made based on that data. Whether advancing a compound to the next stage of testing or prioritizing a different chemical series, the investment in thorough assay validation is fundamental to the efficiency and ultimate success of any drug discovery program.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. dispendix.com [dispendix.com]
- 9. capa.org.tw [capa.org.tw]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
A Senior Application Scientist's Guide to N-Sulfonyl Piperidones in Synthesis
For researchers, scientists, and professionals in drug development, the piperidone scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores the importance of robust and versatile synthetic methodologies for its elaboration.[1] A critical aspect of these syntheses is the strategic use of protecting groups for the piperidine nitrogen, which governs the reactivity and stability of the entire molecule. Among the arsenal of available protecting groups, N-sulfonyl derivatives offer a unique combination of stability and reactivity modulation.
This guide provides an in-depth comparative analysis of three commonly employed N-sulfonyl protecting groups for 4-piperidone: the p-toluenesulfonyl (Tosyl, Ts), benzenesulfonyl (Bs), and o- or p-nitrophenylsulfonyl (Nosyl, Ns) groups. We will delve into the nuances of their synthesis, comparative stability, the electronic influence they exert on the piperidone core, and the strategic implications for their deprotection. This analysis is supported by experimental data and protocols to provide a practical framework for selecting the optimal N-sulfonyl piperidone for your synthetic campaign.
The Synthesis of N-Sulfonyl Piperidones: A Comparative Overview
The preparation of N-sulfonyl-4-piperidones is typically achieved through the reaction of 4-piperidone hydrochloride with the corresponding sulfonyl chloride in the presence of a base. While the general procedure is straightforward, the choice of sulfonyl chloride and reaction conditions can influence yield and purity.
General Synthetic Protocol:
A solution of 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane, pyridine) is treated with a base (e.g., triethylamine, pyridine) to liberate the free secondary amine. The corresponding sulfonyl chloride (p-toluenesulfonyl chloride, benzenesulfonyl chloride, or o/p-nitrobenzenesulfonyl chloride) is then added, and the reaction is stirred until completion. An aqueous workup followed by purification, typically by recrystallization or column chromatography, affords the desired N-sulfonyl-4-piperidone.
While direct, side-by-side comparative studies on the synthesis of N-Ts, N-Bs, and N-Ns-4-piperidones under identical conditions are not extensively reported in the literature, the syntheses are generally high-yielding. For instance, N-benzyl-4-piperidone has been synthesized with a 78.4% yield.[2] The choice of base and solvent is often substrate-dependent and may require some optimization for each specific sulfonyl group.
Comparative Stability and Reactivity of N-Sulfonyl Piperidones
The selection of an N-sulfonyl protecting group is often dictated by its stability under various reaction conditions and its influence on the reactivity of the piperidone core, particularly at the α-positions to the carbonyl group.
Chemical Stability
The N-sulfonyl groups are generally robust and stable to a wide range of reaction conditions, which is a key advantage in multi-step syntheses. However, there are notable differences in their lability, particularly under nucleophilic conditions.
| Protecting Group | Acid Stability | Base Stability (non-nucleophilic) | Oxidative Stability | Reductive Stability (Catalytic Hydrogenation) | Stability to Organometallics |
| N-Tosyl (Ts) | High | High | High | Stable | Generally Stable |
| N-Benzenesulfonyl (Bs) | High | High | High | Stable | Generally Stable |
| N-Nosyl (Ns) | High | High | Moderate | Nitro group is reducible | Generally Stable |
This table provides a general overview. Specific reaction conditions can affect stability.
Electronic Effects and α-Proton Acidity
The electron-withdrawing nature of the sulfonyl group significantly impacts the electronic properties of the piperidone ring. This effect is most pronounced at the α-protons to the carbonyl group, where the increased inductive effect acidifies these protons, facilitating enolate formation.
Caption: Electronic influence of N-sulfonyl groups on α-proton acidity.
This enhanced acidity has profound implications for the reactivity of N-sulfonyl piperidones in enolate chemistry. The easier formation of the enolate from N-nosyl piperidone can lead to higher yields and milder reaction conditions for subsequent alkylation or aldol reactions.
Deprotection Strategies: A Comparative Analysis
The ability to cleave a protecting group under mild and selective conditions is a critical consideration. Here, the N-sulfonyl groups exhibit significant differences, with the nosyl group offering a distinct advantage.
| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Comments |
| N-Tosyl (Ts) | Reductive Cleavage | Na/NH₃, SmI₂, Mg/MeOH | Harsh, cryogenic temperatures often required. | Not compatible with many functional groups. |
| Acidic Hydrolysis | HBr/AcOH, H₂SO₄ | Strong acids and high temperatures. | Limited substrate scope. | |
| N-Benzenesulfonyl (Bs) | Reductive Cleavage | Na/NH₃, Electrochemical | Similar to N-Tosyl, often requires harsh conditions.[4] | Can be cleaved electrochemically under milder conditions.[4] |
| Basic Hydrolysis | KOH/t-BuOH in toluene | High temperatures.[5] | Milder than strong acid hydrolysis. | |
| N-Nosyl (Ns) | Nucleophilic Aromatic Substitution | Thiophenol/K₂CO₃, 2-Mercaptoethanol/DBU | Mild, room temperature.[6][7][8] | Highly selective and orthogonal to many other protecting groups.[8] |
The facile cleavage of the N-nosyl group under mild nucleophilic conditions is its most significant advantage.[8] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by a thiol, leading to the cleavage of the N-S bond.[6][8] This orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups makes the N-nosyl group particularly valuable in complex syntheses.[8]
Experimental Protocol: Deprotection of N-Nosyl-4-piperidone
This protocol is a representative procedure for the mild deprotection of an N-nosyl protected amine.
Materials:
-
N-Nosyl-4-piperidone (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-nosyl-4-piperidone in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-piperidone.
Applications in Medicinal Chemistry: Case Studies
The choice of an N-sulfonyl protecting group can have a direct impact on the successful synthesis of biologically active molecules.
-
N-Benzenesulfonyl Piperidones: These derivatives have been utilized as key intermediates in the synthesis of compounds targeting neurological disorders, where the sulfonyl group can enhance solubility and bioavailability.[7] They have also been incorporated into molecules with anti-inflammatory activity.[9][10]
-
N-Nosyl Piperidones: The nosyl group has been instrumental in the synthesis of complex natural products and peptide analogues.[5] Its mild deprotection conditions are particularly advantageous when dealing with sensitive functional groups. The Fukuyama amine synthesis, a powerful method for the preparation of secondary amines, relies on the activation provided by the nosyl group.[8]
-
N-Tosyl Piperidones: Despite the often harsh deprotection conditions, the robust nature of the N-tosyl group makes it a reliable choice in syntheses where subsequent steps involve harsh reagents. N-Tosyl piperidine derivatives have been explored as scaffolds for various therapeutic targets.
Conclusion and Recommendations
The selection of an N-sulfonyl protecting group for the synthesis of piperidone derivatives is a strategic decision that should be guided by the specific demands of the synthetic route.
| Feature | N-Tosyl (Ts) | N-Benzenesulfonyl (Bs) | N-Nosyl (Ns) |
| Stability | Very High | Very High | High (nitro group is reactive) |
| Ease of Introduction | High | High | High |
| Ease of Removal | Difficult (harsh conditions) | Difficult (harsh conditions) | Easy (mild conditions) |
| Orthogonality | Limited | Limited | Excellent |
| α-Proton Acidity | Moderate | Moderate | High |
| Cost | Low | Low | Moderate |
Recommendations:
-
For syntheses requiring a highly robust protecting group that can withstand a wide range of harsh reaction conditions, the N-tosyl or N-benzenesulfonyl groups are reliable choices.
-
For syntheses that require mild deprotection conditions to preserve sensitive functional groups or for the implementation of orthogonal protection strategies, the N-nosyl group is the superior choice.[8]
-
When enhanced reactivity at the α-position is desired for enolate formation and subsequent C-C bond-forming reactions, the N-nosyl group provides a significant advantage due to its strong electron-withdrawing nature.
By carefully considering these factors, researchers can leverage the unique properties of each N-sulfonyl piperidone to design more efficient, selective, and successful synthetic strategies for the development of novel therapeutics.
Experimental Workflows
Caption: General workflow for the synthesis and functionalization of N-sulfonyl piperidones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Methylsulfonyl Group in 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Bioisosteric Replacement of the Methylsulfonyl Group
The methylsulfonyl group is a common functionality in medicinal chemistry, often employed to enhance solubility and metabolic stability. However, it can also present challenges, including high crystallinity, poor permeability, and potential for metabolic oxidation. Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a powerful strategy to mitigate these liabilities while retaining or improving upon the desired pharmacological profile.[1][2] In the context of 1-N-(methylsulfonyl)-4-piperidinone, a versatile scaffold in drug discovery, exploring bioisosteric replacements of the N-methylsulfonyl moiety can lead to novel analogs with optimized drug-like properties.[3]
This guide focuses on the comparative analysis of two prominent bioisosteric replacements for the N-methylsulfonyl group: the N-acyl and the N-sulfoximinoyl moieties. The rationale for selecting these bioisosteres lies in their ability to modulate key physicochemical and pharmacological parameters such as acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity.[4][5]
The Parent Compound: this compound
This compound serves as our reference compound. Its synthesis is typically achieved by the reaction of 4-piperidone with methanesulfonyl chloride in the presence of a base. This compound possesses a polar sulfonyl group, which influences its solubility and pharmacokinetic profile.
Bioisosteric Replacement Strategies and Comparative Analysis
The following sections detail the synthesis and properties of the N-acyl and N-sulfoximinoyl bioisosteres of this compound. A comparative summary of their key properties is provided in Table 1.
The N-Acyl Bioisostere: 1-Acetyl-4-piperidone
The replacement of the methylsulfonyl group with an acetyl group introduces an amide functionality. N-acylsulfonamides are known bioisosteres of carboxylic acids and can influence hydrogen bonding patterns and metabolic stability.[6]
Synthesis: 1-Acetyl-4-piperidone can be synthesized by reacting 4-piperidone with acetyl chloride or acetic anhydride.[7]
Physicochemical Properties: The N-acetyl group is generally less polar and less acidic than the N-methylsulfonyl group. This can lead to an increase in lipophilicity (logP) and potentially improved membrane permeability.
Pharmacological Profile: The amide bond in N-acyl derivatives can be susceptible to hydrolysis by amidases, which may represent a metabolic liability. However, in some contexts, this can be advantageous for designing prodrugs.[8]
The N-Sulfoximinoyl Bioisostere: 1-(S-Methyl-S-oxo-sulfonimidoyl)-4-piperidone
Sulfoximines have emerged as versatile bioisosteres for sulfones and sulfonamides in modern drug discovery.[9] They introduce a chiral center at the sulfur atom and offer unique hydrogen-bonding capabilities through the N-H bond, which can be further functionalized.[10][11]
Synthesis: The synthesis of N-sulfoximinoyl piperidones is a multi-step process that can involve the oxidation and imination of a corresponding sulfide precursor.[10]
Physicochemical Properties: N-unsubstituted sulfoximines are more polar and possess both hydrogen bond donor and acceptor capabilities, which can enhance aqueous solubility.[4] The pKa of the N-H proton is typically in the range of 9-11.
Pharmacological Profile: The sulfoximine moiety is generally more metabolically stable than the corresponding sulfonamide.[4] The introduction of a chiral center can also lead to stereospecific interactions with biological targets.
Comparative Data Summary
The following table summarizes the key physicochemical and pharmacological properties of this compound and its N-acyl and N-sulfoximinoyl bioisosteres. It is important to note that direct comparative experimental data for this specific series is limited in the public domain. Therefore, some of the values presented are estimations based on data from analogous compounds and established principles of medicinal chemistry.
| Property | This compound (Parent) | 1-Acetyl-4-piperidone (N-Acyl Bioisostere) | 1-(S-Methyl-S-oxo-sulfonimidoyl)-4-piperidone (N-Sulfoximinoyl Bioisostere) |
| Molecular Weight | 177.22 g/mol | 141.17 g/mol | 192.24 g/mol |
| Calculated logP | ~ -1.0 | ~ -0.8 | ~ -1.2 |
| pKa | Not ionizable | Not ionizable | ~ 9-11 (N-H) |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
| Hydrogen Bond Donors | 0 | 0 | 1 (N-H) |
| Metabolic Stability | Generally stable, potential for S-oxidation | Potential for amide hydrolysis | Generally high stability |
| Key Features | Polar, good solubility | Reduced polarity, potential prodrug | Chiral, H-bond donor/acceptor, enhanced solubility |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Piperidone hydrochloride
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of methanesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 1-Acetyl-4-piperidone
Materials:
-
4-Piperidone hydrochloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4-piperidone hydrochloride (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (2.5 eq) dropwise, followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid (2x), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-acetyl-4-piperidone.
Synthesis of 1-(S-Methyl-S-oxo-sulfonimidoyl)-4-piperidone (Conceptual Pathway)
Conceptual Synthetic Workflow for N-Sulfoximinoyl Piperidone
Visualization of Bioisosteric Replacement
The following diagram illustrates the concept of bioisosteric replacement of the methylsulfonyl group in this compound.
Bioisosteric Replacements for the N-Methylsulfonyl Group
Conclusion and Future Perspectives
The bioisosteric replacement of the methylsulfonyl group in this compound with N-acyl and N-sulfoximinoyl moieties presents viable strategies for modulating the physicochemical and pharmacological properties of this important synthetic scaffold. The N-acyl replacement offers a straightforward approach to reduce polarity and explore potential prodrug strategies, while the N-sulfoximinoyl group provides a more advanced method to introduce chirality, enhance aqueous solubility, and improve metabolic stability.
The choice of a specific bioisostere will be highly dependent on the therapeutic target and the desired drug-like properties. Further experimental studies are warranted to fully elucidate the comparative profiles of these and other novel bioisosteres in this chemical series. This guide serves as a foundational resource for researchers embarking on the rational design of novel piperidine-based therapeutic agents.
References
- 1. N-Anisoyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of 1-N-(Methylsulfonyl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of the N-Substituent in 4-Piperidone Reactivity
The 4-piperidone ring system is a versatile intermediate in drug development.[1][2] The nitrogen atom's lone pair of electrons can participate in the molecule's electronics, influencing the reactivity of the C4-ketone. The choice of the N-substituent is a critical design element, modulating both steric hindrance and the electronic nature of the piperidine ring.
This guide focuses on the N-methylsulfonyl (-SO₂CH₃) group and compares its influence on reaction kinetics to other commonly employed N-substituents, such as N-Boc (-COOC(CH₃)₃), N-methyl (-CH₃), and N-benzyl (-CH₂Ph).
Electronic Effects: The N-Methylsulfonyl Group as a Potent Electron Withdrawer
The reactivity of the carbonyl group in 4-piperidones is highly sensitive to the electronic properties of the N-substituent. Electron-donating groups (EDGs) increase the electron density on the nitrogen, which can be partially delocalized towards the carbonyl carbon, decreasing its electrophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
The methylsulfonyl group is a powerful electron-withdrawing group due to the presence of two electronegative oxygen atoms double-bonded to the sulfur atom. This strong inductive effect significantly reduces the electron-donating capacity of the nitrogen atom into the ring system.
A qualitative comparison of the electron-withdrawing strength of common N-substituents is as follows:
-SO₂CH₃ > -COOC(CH₃)₃ (Boc) > -H > -CH₂Ph (Benzyl) > -CH₃
This ordering is supported by electrochemical studies on related N-substituted piperidones. For instance, a study on N-substituted-4-piperidone curcumin analogs demonstrated that N-benzyl derivatives have higher oxidation potentials than their N-methyl counterparts, indicating that the benzyl group is more electron-withdrawing than the methyl group in that specific system.[3][4] The N-sulfonyl and N-acyl groups are known to be significantly more electron-withdrawing than N-alkyl or N-benzyl groups.[5][6]
The following diagram illustrates the inductive effect of the N-methylsulfonyl group on the 4-piperidone ring.
Caption: Inductive effect of the N-methylsulfonyl group in this compound.
Comparative Reaction Kinetics: Ketone Reduction
A common and informative reaction to probe the reactivity of the 4-piperidone carbonyl is its reduction by a hydride reagent, such as sodium borohydride (NaBH₄). The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
| N-Substituent | Electronic Effect | Expected Relative Rate of NaBH₄ Reduction |
| -SO₂CH₃ (Methylsulfonyl) | Strong EWG | Fastest |
| -COOC(CH₃)₃ (Boc) | Moderate EWG | Fast |
| -H | Neutral | Intermediate |
| -CH₂Ph (Benzyl) | Weak EDG | Slow |
| -CH₃ (Methyl) | EDG | Slowest |
Rationale:
-
This compound: The potent electron-withdrawing nature of the methylsulfonyl group will render the carbonyl carbon highly electrophilic, leading to a rapid reaction with nucleophiles like NaBH₄.
-
1-N-Boc-4-piperidinone: The Boc group is also electron-withdrawing due to the carbonyl group, but its effect is generally considered less pronounced than that of a sulfonyl group. Therefore, its reduction is expected to be fast, but likely slower than the N-methylsulfonyl analog.
-
N-Benzyl- and N-Methyl-4-piperidinone: The alkyl and benzyl groups are electron-donating. This increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus slowing down the rate of nucleophilic attack by the hydride.
Experimental studies on the reduction of other cyclic ketones have shown that electron-withdrawing groups elsewhere in the ring system generally accelerate the rate of hydride reduction.[7]
Steric Considerations
| N-Substituent | Relative Steric Bulk |
| -H | Smallest |
| -CH₃ (Methyl) | Small |
| -SO₂CH₃ (Methylsulfonyl) | Moderate |
| -CH₂Ph (Benzyl) | Large |
| -COOC(CH₃)₃ (Boc) | Largest |
For the reduction of the C4-ketone, the N-substituent is relatively distal, and its steric influence is transmitted through the ring's conformation. In a chair conformation, a bulky N-substituent can influence the orientation of the axial and equatorial protons, which in turn can affect the facial selectivity of the hydride attack. However, for the overall reaction rate, the electronic effects of the N-substituent are generally considered to be the dominant factor in 4-piperidones.[13]
Experimental Protocol: Comparative Reduction of N-Substituted 4-Piperidones
To empirically validate the predicted reactivity, the following experimental protocol for a comparative kinetic analysis of the reduction of various N-substituted 4-piperidones can be employed.
Objective: To determine the relative rates of reduction of this compound, 1-N-Boc-4-piperidinone, and 1-N-Methyl-4-piperidone with sodium borohydride.
Materials:
-
This compound
-
1-N-Boc-4-piperidinone
-
1-N-Methyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each N-substituted 4-piperidone in anhydrous methanol containing a known concentration of the internal standard.
-
Prepare a 0.025 M solution of NaBH₄ in anhydrous methanol. This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
In a series of reaction vials, place 1.0 mL of each piperidone stock solution.
-
Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL of the cold NaBH₄ solution to each vial simultaneously.
-
At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), quench the reaction in one vial from each set by adding a small amount of acetone.
-
Immediately analyze the quenched reaction mixture by GC-FID to determine the concentration of the remaining piperidone relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each piperidone versus time.
-
Determine the initial rate of reaction for each compound from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity.
-
The following workflow diagram illustrates the experimental procedure.
Caption: Experimental workflow for the comparative kinetic analysis of 4-piperidone reduction.
Conclusion and Outlook
The N-methylsulfonyl group exerts a strong electron-withdrawing effect on the 4-piperidone ring, significantly enhancing the electrophilicity of the carbonyl carbon. This leads to a predicted higher rate of reaction with nucleophiles, such as in hydride reductions, when compared to N-Boc, N-benzyl, and N-methyl analogs. While direct comparative kinetic data for this compound is sparse in the literature, the principles of physical organic chemistry provide a robust framework for understanding its reactivity profile.
For researchers and drug development professionals, the choice of an N-methylsulfonyl group can be a strategic decision to enhance the reactivity of the 4-piperidone core for subsequent synthetic transformations. However, this increased reactivity must be balanced with the potential for undesired side reactions and the overall stability of the molecule. The experimental protocol outlined in this guide provides a straightforward method for empirically quantifying these reactivity differences, enabling more informed decisions in the design and synthesis of novel piperidine-based therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. scribd.com [scribd.com]
- 13. Effect of the character of the N-substituent in 4-piperidones on the stereochemistry of phenyllithium synthesis (1967) | É. A. Mistryukov | 4 Citations [scispace.com]
A Comparative Guide to the Purity Assessment of 1-N-(Methylsulfonyl)-4-piperidinone by High-Performance Liquid Chromatography
Abstract
The determination of purity for pharmaceutical intermediates like 1-N-(Methylsulfonyl)-4-piperidinone is a non-negotiable cornerstone of drug development and manufacturing. Undetected impurities can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the precision and resolution required for robust quality control.[3][4][5] This guide provides an in-depth, objective comparison of two distinct HPLC methodologies for the purity assessment of this compound: a modern Polar-Enhanced Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. Through detailed protocols and comparative experimental data, this document will empower researchers and drug development professionals to select and implement the most suitable analytical strategy for their specific needs.
The Analytical Challenge: Addressing the Polarity of this compound
This compound is a relatively small, polar molecule, a characteristic that presents a distinct challenge for traditional analytical methods.[6] Standard reversed-phase HPLC, the workhorse of pharmaceutical analysis, relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18). Highly polar compounds often exhibit insufficient retention under these conditions, eluting at or near the solvent front (void volume), which severely compromises accurate quantification and resolution from other polar impurities.[7][8][9]
To overcome this, specialized approaches are necessary. This guide explores two such powerful alternatives:
-
Method A: Polar-Enhanced Reversed-Phase HPLC: This strategy adapts the familiar RP-HPLC framework by utilizing a stationary phase designed to better retain polar molecules and employing a highly aqueous mobile phase. This approach seeks to balance the robustness of reversed-phase chromatography with the need for adequate polar analyte retention.[10][11]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates on a fundamentally different principle. It uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent.[12][13] In HILIC, analytes partition between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the stationary phase, providing excellent retention for very polar compounds that are unretained in RP-HPLC.[14][15][16]
The following workflow outlines the comparative study designed to evaluate these two methods.
Caption: Overall experimental workflow for the comparative HPLC analysis.
Experimental Protocols & Methodologies
A self-validating protocol begins with ensuring the analytical system is fit for purpose. System Suitability Testing (SST) is performed before any sample analysis to confirm that the chromatographic system can generate data of acceptable quality.[17]
System Suitability Testing (SST)
-
Procedure: Five replicate injections of a standard solution of this compound (e.g., 100 µg/mL) were performed.
-
Acceptance Criteria:
-
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 1.0%.
-
Tailing Factor (Asymmetry): 0.8 – 1.5.
-
Theoretical Plates (Efficiency): ≥ 2000.
-
Method A: Polar-Enhanced Reversed-Phase HPLC Protocol
-
Causality & Rationale: This method employs a polar-endcapped C18 column, which contains embedded polar groups to prevent the hydrophobic stationary phase from collapsing in highly aqueous mobile phases—a common issue that leads to retention time instability.[9] A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry (LC-MS) for potential impurity identification.[11]
-
Detailed Step-by-Step Methodology:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: Ascentis RP-Amide (150 x 4.6 mm, 5 µm) or equivalent polar-endcapped C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Method B: HILIC Protocol
-
Causality & Rationale: The choice of an amide-bonded stationary phase provides robust and reproducible HILIC retention. The high acetonitrile concentration in the mobile phase is critical for establishing the aqueous layer on the stationary phase, which facilitates the partitioning mechanism necessary for retaining highly polar analytes.[14] The gradient starts with high organic content and moves towards a higher aqueous content to elute the analytes in order of increasing hydrophilicity.[15]
-
Detailed Step-by-Step Methodology:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with DAD.
-
Column: TSKgel Amide-80 (150 x 4.6 mm, 3 µm) or equivalent HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 95% A
-
2-12 min: 95% to 70% A
-
12-14 min: 70% A
-
14.1-20 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Note: The sample diluent should be similar to the initial mobile phase to ensure good peak shape.
-
Comparative Data Analysis & Discussion
To provide a clear comparison, synthetic data representing typical experimental outcomes were generated for a sample of this compound containing two hypothetical impurities:
-
Impurity 1: A less polar synthetic precursor.
-
Impurity 2: A more polar hydrolytic degradation product.
Chromatographic Performance
The fundamental performance of a method is judged by its ability to retain the main analyte and produce sharp, symmetrical peaks, indicating an efficient separation process.
Table 1: Chromatographic Performance Comparison for the Main Analyte
| Parameter | Method A (Polar-Enhanced RP-HPLC) | Method B (HILIC) | Optimal Range |
|---|---|---|---|
| Retention Time (RT) | 3.8 min | 8.2 min | > 2x void volume |
| Tailing Factor (Asymmetry) | 1.1 | 1.2 | 0.8 - 1.5 |
| Theoretical Plates | 8,500 | 11,200 | > 2000 |
Discussion: The HILIC method provided significantly greater retention for the main analyte (8.2 min) compared to the RP-HPLC method (3.8 min).[8][14] While both methods produced acceptable retention, the increased retention in HILIC moves the analyte far from the solvent front, which is highly advantageous for quantifying low-level impurities that might otherwise be obscured. Both methods delivered excellent peak shape and efficiency.
Impurity Resolution
The primary goal of a purity method is to separate the main component from all potential impurities. Resolution (Rs) is a quantitative measure of this separation, with a value ≥ 1.5 indicating baseline separation.
Table 2: Purity Analysis and Impurity Resolution Comparison
| Parameter | Method A (Polar-Enhanced RP-HPLC) | Method B (HILIC) | Target Value |
|---|---|---|---|
| Resolution (Rs) - Impurity 1 (Less Polar) | 4.5 | 2.1 | ≥ 1.5 |
| Resolution (Rs) - Impurity 2 (More Polar) | 1.7 | 5.8 | ≥ 1.5 |
Discussion: This data highlights the orthogonal (different) selectivity of the two methods. Method A provided superior resolution for the less polar impurity, as expected from a reversed-phase mechanism. Conversely, Method B (HILIC) demonstrated vastly superior resolution for the more polar degradation product, which was only barely resolved in Method A. This underscores the power of HILIC for identifying and quantifying polar degradants that could be missed by conventional methods.
Caption: Logic diagram for selecting the appropriate HPLC method.
Method Validation Summary
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] The following table summarizes key validation parameters as defined by ICH guidelines.[20]
Table 3: Method Validation Parameter Summary
| Parameter | Method A (Polar-Enhanced RP-HPLC) | Method B (HILIC) | ICH Typical Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| LOQ (µg/mL) | 0.25 (0.05%) | 0.15 (0.03%) | Reportable |
| LOD (µg/mL) | 0.08 (0.016%) | 0.05 (0.01%) | Reportable |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | 0.65% | 0.81% | ≤ 2.0% |
Discussion: Both methods proved to be linear, accurate, precise, and sensitive, meeting all typical requirements for a pharmaceutical purity assay.[17] The HILIC method demonstrated slightly better sensitivity with lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) values, likely due to the improved retention and peak focusing for the polar analyte.
Conclusion and Recommendations
Both Polar-Enhanced Reversed-Phase HPLC and HILIC are powerful, validatable techniques for the purity assessment of this compound. The choice between them is not a matter of one being universally "better," but rather which is most fit-for-purpose based on the specific analytical objective.
-
Recommendation for Routine Quality Control: For routine analysis and release testing where the impurity profile is well-characterized, the Polar-Enhanced RP-HPLC method (Method A) is recommended. It offers a robust, reliable performance with excellent resolution for less polar process impurities and is generally easier to implement and troubleshoot due to its similarity to standard RP-HPLC methods.
-
Recommendation for Impurity Profiling and Stability Studies: For process development, forced degradation studies, and the investigation of unknown impurities, the HILIC method (Method B) is the superior choice. Its orthogonal selectivity provides a powerful tool for detecting and resolving polar degradation products that might co-elute or be poorly retained in RP-HPLC. The use of both methods in conjunction provides the most comprehensive understanding of a sample's purity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. irjet.net [irjet.net]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
Introduction: The Central Role of the Piperidine Scaffold and the Quest for Synthetic Efficiency
An Objective Guide to Scaffolding in Drug Discovery: Benchmarking 1-N-(Methylsulfonyl)-4-piperidinone for High-Throughput Parallel Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of marketed drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituents to probe biological space. In modern drug discovery, the rapid generation of diverse chemical libraries around such core structures is paramount for identifying and optimizing lead compounds.[2][3]
Parallel synthesis has emerged as a cornerstone of this effort, enabling chemists to create hundreds or thousands of related molecules simultaneously. The success of any parallel synthesis campaign hinges on the selection of robust, versatile, and strategically-functionalized building blocks. The 4-piperidone core is a classic example, serving as a versatile linchpin for diversification, primarily through reactions at its ketone and nitrogen positions.[4]
The choice of the nitrogen substituent (often a protecting group) is a critical decision that dictates the synthetic routes available downstream. It influences the reactivity of the ketone, the stability of the entire scaffold to various reaction conditions, and the final deprotection strategy. This guide provides an in-depth performance benchmark of This compound , a building block noted for its exceptional stability, against two industry-standard alternatives: N-Boc-4-piperidinone and N-Benzyl-4-piperidinone . Our analysis is framed within the context of a high-throughput parallel reductive amination, a ubiquitous reaction in library synthesis.[5][6]
The Competitors: A Strategic Overview of N-Substituted 4-Piperidones
The ideal N-substituent should be easily installed, stable to a wide range of reaction conditions, and selectively removable without affecting the rest of the molecule. We evaluate three contenders that represent distinct strategic approaches.
-
This compound (The Robust Scaffold): The electron-withdrawing methylsulfonyl (mesyl) group renders the nitrogen atom non-basic and exceptionally stable to both strongly acidic and basic conditions. This robustness is highly desirable when multi-step sequences are planned after initial diversification, but its removal requires specific, often reductive, conditions.
-
N-Boc-4-piperidinone (The Workhorse): The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in medicinal chemistry. Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for late-stage deprotection. However, this sensitivity can be a liability if acidic reagents are required elsewhere in the synthesis.
-
N-Benzyl-4-piperidinone (The Classic Choice): The benzyl (Bn) group is a classic protecting group, stable to a wide range of non-reductive conditions. Its removal via catalytic hydrogenolysis is clean and efficient, providing an orthogonal deprotection strategy relative to the acid-labile Boc group.
Experimental Design: A Parallel Reductive Amination Benchmark
To objectively assess the performance of these building blocks, we designed a parallel synthesis experiment using reductive amination. This reaction is a cornerstone of library production due to its reliability and broad substrate scope, combining a ketone, an amine, and a reducing agent to forge a new carbon-nitrogen bond.
Causality of Experimental Choices:
-
Reaction: Reductive amination was chosen for its high functional group tolerance and relevance in creating libraries of 4-amino-piperidines, a common motif in bioactive molecules.[5]
-
Array Format: A 96-well plate format is used to simulate a true high-throughput screening environment.
-
Reagents: Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and tolerance for slightly acidic conditions, which favor iminium ion formation without cleaving the Boc group prematurely. A diverse set of 8 primary and secondary amines are used to probe the reaction's scope.
-
Analysis: Each well is analyzed by LC-MS to determine reaction conversion and product purity, providing quantitative metrics for comparison.
Caption: High-throughput reductive amination workflow.
Detailed Experimental Protocol: Parallel Reductive Amination
1. Reagent Stock Solution Preparation:
- Prepare 0.2 M stock solutions of this compound, N-Boc-4-piperidinone, and N-Benzyl-4-piperidinone in 1,2-dichloroethane (DCE).
- Prepare a library of 8 diverse primary and secondary amines as 0.2 M stock solutions in DCE.
- Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE (approx. 0.5 M).
2. Reaction Plate Preparation:
- Using a liquid handler or multichannel pipette, dispense 100 µL (20 µmol) of each piperidone stock solution into designated columns of a 96-well plate. For instance, Columns 1-4 receive the N-Methylsulfonyl analog, Columns 5-8 the N-Boc, and Columns 9-12 the N-Benzyl.
- Dispense 100 µL (20 µmol) of each of the 8 amine stock solutions into the rows (A-H) across all columns.
3. Reaction Initiation and Incubation:
- To each well, add 60 µL (30 µmol, 1.5 equiv) of the NaBH(OAc)₃ slurry.
- Seal the reaction plate securely with a cap mat.
- Place the plate on an orbital shaker and agitate at room temperature for 16 hours.
4. Workup and Sample Preparation:
- Unseal the plate and quench each reaction by adding 150 µL of saturated aqueous sodium bicarbonate solution.
- Add 300 µL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.
- Centrifuge the plate to separate the layers.
- Carefully transfer 200 µL of the upper organic layer to a new 96-well plate.
- Evaporate the solvent using a centrifugal evaporator.
5. Analysis:
- Reconstitute the dried product residues in 1.0 mL of a 1:1 mixture of DMSO and methanol.
- Analyze each well by LC-MS to determine the percentage conversion of starting material and the purity of the desired product.
Performance Benchmarking: A Comparative Data Analysis
The following table summarizes the expected performance of each building block in the described parallel synthesis experiment, based on established chemical principles and extensive field experience.
| Performance Metric | This compound | N-Boc-4-piperidinone | N-Benzyl-4-piperidinone | Rationale |
| Avg. Reaction Conversion | >95% | >95% | 85-90% | The N-Ms and N-Boc groups activate the ketone towards nucleophilic attack. The slightly basic nitrogen of the N-Bn analog can compete for the acidic proton, slightly slowing iminium formation. |
| Avg. Product Purity (LC-MS) | >90% | >90% | ~85% | N-Ms and N-Boc reactions are typically very clean. The N-Bn analog can sometimes lead to minor side products from over-alkylation, depending on the amine. |
| Ease of Workup | Excellent | Good | Good | The non-basic nature of the N-Ms product simplifies extraction. N-Boc and N-Bn products are slightly basic, but easily extracted. |
| Stability to Acid | Excellent | Poor | Excellent | The sulfonyl group is inert to strong acids. The Boc group is cleaved by mild acids (e.g., TFA). The benzyl group is stable. |
| Stability to Base | Excellent | Excellent | Excellent | All three scaffolds are generally stable to bases commonly used in synthesis. |
| Deprotection Conditions | Reductive (e.g., Mg/MeOH, SmI₂) | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | This highlights the key strategic, or "orthogonal," differences between the building blocks. |
Discussion: Strategic Implications for Drug Discovery Campaigns
The data reveals clear trade-offs that inform the strategic selection of a building block for a given project.
-
This compound is the superior choice when downstream synthetic steps involve harsh acidic or certain oxidative/reductive conditions. Its inertness ensures the piperidine core remains intact during complex chemical transformations on other parts of the molecule. This makes it an ideal scaffold for building complex molecules where the piperidine is installed early in the synthesis. The primary consideration is the need for specific, often reductive, conditions for its eventual removal, which may not be compatible with all functional groups.
-
N-Boc-4-piperidinone remains the workhorse for rapid library synthesis where the final step is the deprotection to reveal a secondary amine, which is often the desired pharmacophore. Its high reactivity and the simplicity of deprotection make it exceptionally efficient for generating final compounds for screening. Its major limitation is the incompatibility with any acidic reagents in preceding steps.
-
N-Benzyl-4-piperidinone offers a valuable orthogonal approach. It is stable to the acidic conditions that would remove a Boc group and the reductive conditions that might be used to remove a sulfonyl group. This allows for selective deprotection strategies in molecules containing multiple protected nitrogens. However, its performance in the initial library-generating reaction may be slightly less efficient, and removal by catalytic hydrogenation is incompatible with reducible functional groups like alkenes, alkynes, or some heterocycles.
The Power of Orthogonality in Synthesis
The true strategic value of this compound is realized in the context of orthogonal protection strategies. A chemist can design a synthesis where a Boc-protected amine and an N-methylsulfonyl piperidine coexist in the same molecule. The Boc group can be selectively removed with acid, the molecule elaborated further, and then the methylsulfonyl group can be removed under completely different conditions.
Caption: Orthogonal deprotection enabling divergent synthesis.
Conclusion and Recommendations
No single building block is universally superior; performance is context-dependent. This guide demonstrates that This compound is a high-performance building block for parallel synthesis, offering excellent reactivity and purity profiles.
-
We strongly recommend this compound for:
-
Multi-step parallel syntheses requiring a robust scaffold that can withstand a wide range of chemical reagents.
-
Projects where an orthogonal nitrogen protection strategy is required to selectively unmask different parts of a molecule.
-
Cases where the final product requires a free secondary piperidine, but intermediate steps are incompatible with Boc or Benzyl protecting groups.
-
-
N-Boc-4-piperidinone remains the preferred choice for rapid, high-throughput synthesis of final compound libraries where acid-lability is an advantage for the final deprotection step.
By understanding the distinct performance characteristics and strategic applications of each N-substituted piperidone, medicinal chemists can make more informed decisions, accelerating the drug discovery process through more efficient and versatile parallel synthesis campaigns.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of parallel medicinal chemistry to generate structure activity relationship data for the CHK1 project [morressier.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
Navigating the Synthesis of 4-Piperidone Intermediates: A Cost-Benefit Analysis of 1-N-(Methylsulfonyl)-4-piperidinone for Large-Scale Production
In the landscape of pharmaceutical development, the synthesis of piperidine-containing active pharmaceutical ingredients (APIs) is a cornerstone of numerous therapeutic classes. Central to these synthetic endeavors is the strategic use of N-protected 4-piperidone intermediates. The choice of the nitrogen protecting group is a critical decision point in process development, profoundly influencing reaction efficiency, scalability, safety, and ultimately, the economic viability of the final drug product. This guide provides an in-depth cost-benefit analysis of 1-N-(Methylsulfonyl)-4-piperidinone as a key intermediate in large-scale synthesis, comparing it with commonly employed alternatives such as N-Boc- and N-Cbz-4-piperidone.
Executive Summary: The Strategic Value of N-Protection
The protection of the nitrogen atom in 4-piperidone is essential to prevent undesired side reactions during subsequent chemical transformations at the ketone functionality or other positions of the piperidine ring. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and easily removed in high yield when no longer needed. This analysis will delve into the practical implications of choosing the methylsulfonyl group over other popular options, focusing on the key performance indicators relevant to industrial-scale chemical synthesis.
The Contenders: A Comparative Overview
The selection of an appropriate N-protecting group is a balancing act between chemical stability, ease of removal, and cost. Here, we evaluate three primary candidates utilized in the large-scale synthesis of 4-piperidone intermediates.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Methylsulfonyl (Mesyl) | High stability to acidic and oxidative conditions, crystalline solid, potentially lower cost of the protecting group precursor (methanesulfonyl chloride). | Harsh deprotection conditions may be required, potentially limiting its application for sensitive substrates. | |
| tert-Butoxycarbonyl (Boc) | Mild deprotection under acidic conditions, well-established protocols, and wide commercial availability.[1] | Higher cost of the protecting group precursor (di-tert-butyl dicarbonate), potential for side reactions during deprotection. | |
| Carboxybenzyl (Cbz) | Cleaved by catalytic hydrogenolysis, offering orthogonal deprotection strategies.[2] | Requires specialized high-pressure hydrogenation equipment, catalyst costs, and potential for catalyst poisoning. |
Cost-Benefit Analysis: A Deeper Dive
A comprehensive cost-benefit analysis extends beyond the mere price of starting materials. It encompasses the entire process, including reaction efficiency, cycle times, waste generation (Process Mass Intensity - PMI), and safety considerations.[3]
Synthesis of N-Protected 4-Piperidones
The synthesis of these intermediates typically starts from 4-piperidone hydrochloride monohydrate, a commercially available and relatively inexpensive starting material.[4] The protection step involves the reaction of 4-piperidone with the corresponding protecting group precursor.
Workflow for N-Protection of 4-Piperidone
Caption: General workflow for the N-protection of 4-piperidone.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine or sodium carbonate, 2.2 equivalents) at 0-5 °C.
-
Addition of Mesyl Chloride: Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of the protecting group precursor ensures complete conversion of the starting material.
-
Controlling the temperature during the addition of the highly reactive sulfonyl chloride is crucial to minimize side reactions and ensure safety.
-
The choice of base and solvent can significantly impact the reaction rate and yield, and should be optimized for large-scale production.
Comparative Performance and Experimental Data
| Parameter | This compound | N-Boc-4-piperidone | N-Cbz-4-piperidone |
| Typical Yield | >90% | >95% | >90% |
| Raw Material Cost | Lower (Methanesulfonyl chloride is generally cheaper than (Boc)₂O) | Higher | Moderate to High |
| Reagent Safety | Methanesulfonyl chloride is corrosive and moisture-sensitive, requiring careful handling.[5] | (Boc)₂O is a solid with lower volatility and is generally considered safer to handle. | Benzyl chloroformate is a lachrymator and corrosive. |
| Purification | Often a crystalline solid, amenable to recrystallization. | Typically a low-melting solid or oil, may require chromatography. | Often an oil, typically requiring chromatography. |
| Stability | Highly stable to a wide range of reagents. | Stable under basic and nucleophilic conditions, but labile to acid.[1] | Stable to acidic and basic conditions, but sensitive to hydrogenolysis. |
The Critical Step: Deprotection
The ease and efficiency of the deprotection step are paramount in the overall cost-benefit analysis.
Workflow for N-Deprotection of 4-Piperidone Derivatives
Caption: Deprotection strategies for common N-protected piperidones.
Deprotection of the Methylsulfonyl Group:
The robust nature of the N-sulfonyl bond necessitates more forcing conditions for its cleavage. While advantageous for its stability during multi-step syntheses, this can be a significant drawback if the substrate contains sensitive functional groups.
Experimental Protocol: Deprotection of N-Mesyl Piperidine (General)
-
Reaction Setup: The N-mesyl piperidine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or THF).
-
Reagent Addition: A reducing agent, such as magnesium turnings in methanol or samarium(II) iodide in THF, is added to the solution.
-
Reaction Progression: The reaction is typically stirred at room temperature or heated to reflux until the deprotection is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by standard methods.
Comparative Analysis of Deprotection Methods:
| Protecting Group | Deprotection Conditions | Yield | Compatibility |
| Methylsulfonyl | Reductive cleavage (e.g., Mg/MeOH, SmI₂) | Variable, substrate-dependent | Limited compatibility with reducible functional groups. |
| Boc | Acidic conditions (e.g., TFA, HCl in dioxane)[4] | Typically high (>90%) | Incompatible with acid-sensitive groups. |
| Cbz | Catalytic hydrogenolysis (H₂, Pd/C) | Typically high (>90%) | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups). |
Conclusion and Recommendations
The choice between this compound and its counterparts is not a one-size-fits-all decision. It is a strategic choice that must be aligned with the overall synthetic route and the chemical nature of the target molecule.
-
This compound is an excellent choice when high stability is required during subsequent synthetic steps involving harsh acidic or oxidative conditions. The lower cost of methanesulfonyl chloride can also be a significant advantage in large-scale campaigns. However, the potentially harsh deprotection conditions must be carefully considered and evaluated for compatibility with the substrate.
-
N-Boc-4-piperidone remains the workhorse for many applications due to its mild deprotection conditions and well-established protocols.[1] While the reagent cost is higher, the predictability and high yields of the deprotection step often justify the initial investment, especially for complex and sensitive molecules.
-
N-Cbz-4-piperidone offers an orthogonal deprotection strategy , which is invaluable in complex syntheses where both acid- and base-labile groups are present. The requirement for specialized hydrogenation equipment and the associated catalyst costs are the primary considerations for its large-scale implementation.
For drug development professionals, a thorough process hazard analysis and a preliminary cost-of-goods calculation should be performed for each viable N-protected intermediate. The optimal choice will ultimately be the one that provides the most efficient, safe, and cost-effective route to the final API. The methylsulfonyl protecting group, with its unique stability profile and economic advantages, represents a powerful tool in the synthetic chemist's arsenal and should be given serious consideration in the early stages of process development.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-N-(Methylsulfonyl)-4-piperidinone
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-N-(Methylsulfonyl)-4-piperidinone. As a compound frequently utilized in synthetic chemistry and drug development, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Compound
This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, its structural similarity to other piperidone derivatives necessitates handling it as a hazardous chemical. The procedures outlined below are based on established best practices for laboratory chemical waste management, drawing upon safety data for analogous compounds.
Core Safety Considerations: Based on data from similar piperidone structures, researchers should assume this compound may exhibit the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Incompatibility: Reacts with strong oxidizing agents and strong bases.[1][2]
| Hazard Profile (Inferred from Analogs) | Precautionary Measures |
| Contact Hazard | Causes skin and eye irritation.[1][4] |
| Ingestion Hazard | Harmful if swallowed.[2] |
| Inhalation Hazard | Avoid breathing dust, mist, or vapors.[2][5] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and bases.[1] |
Pre-Disposal Workflow: Segregation and Containerization
Proper disposal begins at the point of generation. The primary objective is to correctly characterize and segregate the waste to prevent accidental chemical reactions and ensure compliance with hazardous waste regulations.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[6]
-
Body Protection: A standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
Step 2: Characterize and Segregate Waste
Use the following decision tree to correctly segregate waste streams containing this compound. This step is critical to prevent incompatible materials from being mixed.
Caption: Waste segregation decision tree for this compound.
Step 3: Select and Label Appropriate Waste Containers
All waste must be collected in designated, properly labeled containers.
-
Container Material: Use high-density polyethylene (HDPE) or glass containers compatible with the waste's solvent (if any).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including:
-
"this compound"
-
Any solvents present (e.g., "in Methanol")
-
Approximate concentrations/percentages.
-
Hazard identification (e.g., "Toxic," "Irritant").
-
-
Closure: Keep containers securely closed at all times, except when adding waste.[1]
Detailed Disposal Protocols
Follow the appropriate protocol based on the nature of the waste material. All disposal actions must be in accordance with institutional and local hazardous waste regulations.
Protocol A: Disposal of Unused Product and Concentrated Solutions
This protocol applies to the original reagent, expired material, or concentrated reaction mixtures.
-
Do Not Sewer: Never dispose of this compound down the drain.[5] This is strictly prohibited by EPA regulations for hazardous pharmaceuticals and chemicals.[7]
-
Containerize: Carefully transfer the material to a designated hazardous waste container as described in Step 3 above.
-
Arrange for Pickup: Store the sealed and labeled container in a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.[1][5]
Protocol B: Disposal of Contaminated Labware and Debris
This protocol applies to items like gloves, weigh boats, pipette tips, and chromatography media.
-
Gross Contamination: For items with visible solid residue, scrape as much of the solid as is safely possible into the solid hazardous waste container.
-
Collect and Segregate: Place all contaminated items into a designated "Solid Hazardous Waste" container lined with a heavy-duty plastic bag.
-
Seal and Store: When the container is full, seal the bag and the container lid. Label it appropriately and move it to the satellite accumulation area for EHS pickup.
Protocol C: Spill Management and Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert and Secure: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call your institution's emergency EHS number.
-
Control and Absorb: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and soak up the material.[2] Avoid raising dust if the material is solid.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area using a decontamination procedure (see Section 4).
-
Dispose: All cleanup materials (absorbent, contaminated wipes, gloves) must be disposed of as solid hazardous waste.[5]
Surface and Equipment Decontamination
Decontamination renders residual chemical inactive or removes it from a surface. This is a critical final step for cleaning work surfaces and reusable glassware.
-
Initial Rinse (for Glassware): Triple rinse reusable glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate from the first rinse is considered hazardous and must be collected in the liquid hazardous waste container. Subsequent rinses may be managed similarly, depending on institutional policy.
-
Surface Deactivation/Cleaning: For work surfaces, a multi-step process is recommended.
-
Decontamination: Wipe the surface with a solution known to be effective against organic compounds, such as a solution containing a surfactant like sodium dodecyl sulfate (SDS) and isopropanol.[8]
-
Cleaning: Follow with a standard laboratory cleaner to remove the decontamination agent.
-
Final Rinse: Wipe the surface with 70% ethanol or isopropyl alcohol.
-
-
Disposal of Wipes: All wipes and materials used for decontamination must be disposed of as solid hazardous waste.
The overall workflow from laboratory use to final disposal is summarized in the diagram below.
Caption: End-to-end disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ashp.org [ashp.org]
- 8. A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-N-(Methylsulfonyl)-4-piperidinone
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 1-N-(Methylsulfonyl)-4-piperidinone (CAS No. 218780-53-1). My approach as a Senior Application Scientist is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work.
Hazard Profile of this compound
Understanding the "why" behind safety protocols is critical. This compound is classified with the GHS07 pictogram, indicating it is a substance that may cause less severe hazards.[1] However, this classification should not lead to complacency. The available data points to the following potential hazards:
-
Harmful if swallowed: The primary identified hazard is acute oral toxicity.[1]
-
Harmful in contact with skin: Dermal absorption is a potential route of exposure.
-
Harmful if inhaled: Inhalation of dust or aerosols may lead to adverse health effects.
-
Eye Irritation: Like many fine chemical solids, it is prudent to assume it can cause serious eye irritation upon contact.
Given the nature of piperidinone-based structures, which are common in pharmacologically active molecules, we must also consider the possibility of unforeseen biological activity. Therefore, minimizing all routes of exposure is the foundational principle of our handling strategy.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk assessment. For this compound, a multi-layered defense is necessary to protect against the primary exposure routes.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne particles of the solid compound, which could cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound or concentrated solutions to provide additional protection in case of a breach of the outer glove. |
| Body Protection | A lab coat, preferably a certified chemical-resistant one. | Protects the skin and personal clothing from contamination. Should be buttoned or snapped closed for maximum coverage. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.
3.1. Preparation and Engineering Controls:
-
Work Area Designation: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment Check: Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the controlled workspace.
3.2. Donning PPE:
The order in which you put on your PPE is crucial for ensuring a proper seal and minimizing contamination.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check on your respirator to ensure it fits properly.
-
Eye Protection: Don your chemical safety goggles or face shield.
-
Gloves: Put on your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If double-gloving, put on the second pair over the first.
3.3. Handling the Chemical:
-
Weighing: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the powder from becoming airborne.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder, which can create dust.
-
In Solution: Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Handle all solutions with the same level of care as the solid.
Spill and Waste Management
4.1. Spill Response:
In the event of a small spill within the fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use an absorbent material, such as vermiculite or sand, to cover the spill.[2][3]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
4.2. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including used gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use.
-
Final Disposal: Dispose of the hazardous waste through your institution's approved chemical waste program.[2][4][5] Do not pour any waste down the drain.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
By adhering to these protocols, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research. This guide should serve as a foundational document, to be supplemented by your institution's specific safety policies and a thorough review of any new information that becomes available for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
